molecular formula C14H22N2O7 B15541255 Boc-N-PEG1-C2-NHS ester

Boc-N-PEG1-C2-NHS ester

カタログ番号: B15541255
分子量: 330.33 g/mol
InChIキー: KTMOAQDFUHQKJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-N-PEG1-C2-NHS ester is a useful research compound. Its molecular formula is C14H22N2O7 and its molecular weight is 330.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O7/c1-14(2,3)22-13(20)15-7-9-21-8-6-12(19)23-16-10(17)4-5-11(16)18/h4-9H2,1-3H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMOAQDFUHQKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Boc-N-PEG1-C2-NHS ester chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Boc-N-PEG1-C2-NHS Ester

Introduction

This compound is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and proteomics. As a PEG-based linker, it is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins within cells. This molecule features two key functional groups: a tert-butyloxycarbonyl (Boc) protected amine and a reactive N-hydroxysuccinimide (NHS) ester, separated by a short, hydrophilic single polyethylene (B3416737) glycol (PEG) unit.

The Boc group serves as a temporary protecting group for the primary amine, which can be selectively removed under acidic conditions to reveal the amine for subsequent conjugation. The NHS ester, on the other hand, is highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues in proteins, forming stable and covalent amide bonds. This dual functionality allows for a controlled, stepwise conjugation of two different molecules, making it a versatile tool for researchers, scientists, and drug development professionals. The inclusion of a PEG spacer enhances the solubility of the resulting conjugate in aqueous media, a desirable property in many biological applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These specifications are compiled from various commercial suppliers and provide a baseline for its handling and use in experimental settings.

PropertyValueReference(s)
Chemical Name Propanoic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Synonyms t-Boc-N-amido-PEG1-NHS ester
CAS Number 1260092-55-4
Molecular Formula C₁₄H₂₂N₂O₇
Molecular Weight 330.33 g/mol
Appearance White to off-white solid
Purity ≥97.0% (by NMR)
Solubility Soluble in DMSO, DMF, CH₂Cl₂
Storage (Powder) -20°C for up to 3 years
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month

Reactivity and Stability

The utility of this compound is defined by the reactivity of its two terminal groups.

  • Boc-Protected Amine: The Boc group is a stable protecting group under neutral and basic conditions but is readily cleaved under acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid (TFA), efficiently removes the Boc group to yield a free primary amine, typically as a TFA salt. This deprotection allows for further functionalization of the amine terminus.

  • NHS Ester: The N-hydroxysuccinimide ester is a highly efficient acylating agent for primary amines. The reaction, which results in a stable amide bond, is most efficient in the pH range of 7.2 to 8.5. The NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that becomes more significant at higher pH values. For this reason, stock solutions of the NHS ester should be prepared in an anhydrous organic solvent like DMSO or DMF and used immediately.

The following table summarizes the general stability and reactivity of the NHS ester functional group based on data for similar compounds.

ConditionEffect on NHS EsterReference(s)
pH < 7.0 Reaction with amines is slow due to protonation of the amine.
pH 7.2 - 8.5 Optimal range for efficient reaction with primary amines.
pH > 8.5 Rate of hydrolysis increases significantly, reducing conjugation efficiency.
Aqueous Buffer (pH 7.0, 0°C) Half-life of hydrolysis is approximately 4-5 hours.
Aqueous Buffer (pH 8.6, 4°C) Half-life of hydrolysis decreases to about 10 minutes.
Presence of Primary Amines Competes with hydrolysis, leading to the formation of a stable amide bond.
Storage (Anhydrous) Stable when stored desiccated at -20°C. Moisture should be strictly avoided.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Boc Group Deprotection

This procedure outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • (Optional) Toluene (B28343) for co-evaporation

  • (Optional) Saturated sodium bicarbonate solution for neutralization

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Acid Addition: Add TFA to the solution. A common concentration for deprotection is 20-50% TFA in DCM (v/v). For example, add an equal volume of TFA to the DCM solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 1-2 hours.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • TFA Removal (Optional but Recommended): To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times.

  • Product: The resulting product is the deprotected amine as a TFA salt, which can often be used directly in the next conjugation step.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, and then dry the organic layer.

Protocol 2: NHS Ester Conjugation to a Primary Amine

This protocol describes the general procedure for conjugating the NHS ester moiety to a protein or other amine-containing molecule.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Amine-containing molecule (e.g., protein, peptide)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.1 M sodium bicarbonate buffer, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Prepare Amine-Containing Molecule: Dissolve the protein or other amine-containing molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.

  • Prepare NHS Ester Solution: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) by dissolving it in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.

  • Conjugation Reaction: Add a calculated molar excess of the NHS ester solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess is common, but the optimal ratio should be determined empirically. The final concentration of the organic solvent should ideally not exceed 10% (v/v) of the total reaction volume.

  • Incubation: Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer that contains a high concentration of primary amines (e.g., Tris or glycine) to consume any unreacted NHS ester.

  • Purification: Remove the unreacted crosslinker and byproducts (N-hydroxysuccinimide) from the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or spin desalting columns.

  • Storage: Store the purified conjugate under conditions that are optimal for the labeled molecule.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Boc_Deprotection_Workflow Boc Deprotection Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Dissolve this compound in anhydrous DCM add_tfa Add 20-50% TFA in DCM start->add_tfa stir Stir at Room Temperature (1-2 hours) add_tfa->stir monitor Monitor reaction by TLC or LC-MS stir->monitor evaporate Evaporate solvent and excess TFA monitor->evaporate co_evaporate Co-evaporate with Toluene (optional) evaporate->co_evaporate product Product: Deprotected amine (TFA salt) evaporate->product co_evaporate->product

Caption: Workflow for the acid-catalyzed deprotection of the Boc group.

NHS_Ester_Conjugation_Workflow NHS Ester Conjugation Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification prep_protein Dissolve amine-containing molecule in amine-free buffer (pH 7.2-8.5) mix Add NHS ester solution to amine-containing molecule solution prep_protein->mix prep_nhs Dissolve this compound in anhydrous DMSO/DMF (use immediately) prep_nhs->mix incubate Incubate (30-60 min at RT or 2h on ice) mix->incubate quench Quench reaction (optional) incubate->quench purify Purify conjugate (Dialysis / SEC) incubate->purify quench->purify final_product Final Product: Purified Conjugate purify->final_product

Caption: Workflow for the conjugation of an NHS ester to a primary amine.

An In-depth Technical Guide to Boc-N-PEG1-C2-NHS Ester: Structure, Mechanism, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-N-PEG1-C2-NHS ester, a heterobifunctional crosslinker integral to the fields of bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document will delve into the molecule's structure, its reaction mechanism with primary amines, and detailed experimental protocols for its use.

Introduction

This compound is a valuable chemical tool that incorporates a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups allows for the controlled and efficient conjugation of molecules. The Boc protecting group provides a stable yet readily removable mask for a primary amine, the PEG linker enhances solubility and provides spatial separation, and the NHS ester is a highly reactive group for coupling with primary amines.[1][2][][4][5][6][7] These features make it an ideal linker for constructing complex biomolecules, including PROTACs, which are designed to selectively degrade target proteins.[8][9]

Molecular Structure and Properties

The structural arrangement of this compound is key to its functionality. The molecule consists of a tert-butyloxycarbonyl (Boc) protecting group attached to a short PEG chain, which is in turn linked to a propanoic acid that has been activated as an NHS ester.

Caption: Chemical structure of this compound.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueReference
Chemical Name Propanoic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester[10]
Molecular Formula C14H22N2O7[10]
Molecular Weight 330.33 g/mol [10]
CAS Number 1260092-55-4[10]
Appearance White to off-white solid[10]
Purity ≥97.0%[10]
Storage (Powder) -20°C for 3 years[10]
Storage (in Solvent) -80°C for 6 months, -20°C for 1 month[10]

Reaction Mechanism with Primary Amines

The utility of this compound in bioconjugation stems from the highly efficient and selective reaction of the NHS ester with primary aliphatic amines.[11] This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, leading to the departure of the N-hydroxysuccinimide leaving group and the formation of a stable and irreversible amide bond.[]

This reaction is highly selective for primary amines over other nucleophiles such as hydroxyl or sulfhydryl groups, especially under controlled pH conditions.[11] The optimal pH for this reaction is typically between 7.2 and 8.5.[][13] At lower pH values, the primary amine is protonated, reducing its nucleophilicity. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[13][14]

G Reaction Mechanism of this compound with a Primary Amine Reactants This compound + R-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Boc-N-PEG1-C2-Amide + N-Hydroxysuccinimide Intermediate->Products Leaving Group Departure

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocols

The following section provides a detailed methodology for the conjugation of this compound to a primary amine-containing biomolecule. This protocol is a general guideline and may require optimization for specific applications.

Materials and Reagents
  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide, oligonucleotide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[11][14]

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[14]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Experimental Workflow

G Experimental Workflow for NHS Ester Conjugation A 1. Prepare Reagents B 2. Dissolve this compound A->B C 3. Dissolve Amine-Containing Biomolecule A->C D 4. Mix and React B->D C->D E 5. Quench Reaction D->E F 6. Purify Conjugate E->F G 7. Analyze Product F->G

Caption: Step-by-step experimental workflow.

Detailed Procedure
  • Preparation of Reagents:

    • Prepare the reaction buffer (e.g., 0.1 M sodium bicarbonate) and adjust the pH to 8.3-8.5.[14] It is crucial to use a buffer that does not contain primary amines (e.g., Tris or glycine) in the reaction step.[15]

    • Prepare the quenching solution.

  • Dissolution of this compound:

    • Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMF or DMSO.[11][14] A typical starting point is a 5-10 fold molar excess of the NHS ester relative to the amine-containing biomolecule.[11] The NHS ester is susceptible to hydrolysis, so it is important to minimize its exposure to moisture.[16]

  • Dissolution of the Amine-Containing Biomolecule:

    • Dissolve the biomolecule in the reaction buffer at a suitable concentration. Higher concentrations (1-10 mg/mL) are generally optimal to favor the conjugation reaction over hydrolysis.[14]

  • Reaction:

    • Add the dissolved this compound solution to the biomolecule solution.

    • Gently mix the reaction mixture.

    • Incubate at room temperature for 1-4 hours or at 4°C overnight.[14][15] The optimal reaction time may need to be determined empirically.

  • Quenching:

    • To stop the reaction and quench any unreacted NHS ester, add the quenching solution to the reaction mixture.

    • Incubate for an additional 30 minutes at room temperature.[17]

  • Purification:

    • Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct from the conjugated product.

    • Common purification methods include size-exclusion chromatography (e.g., desalting columns), dialysis, or high-performance liquid chromatography (HPLC).[11]

  • Analysis:

    • Characterize the final conjugate to determine the degree of labeling and purity using appropriate analytical techniques such as mass spectrometry, SDS-PAGE, or UV-Vis spectroscopy.

Applications in Drug Development

This compound is a key component in the synthesis of PROTACs.[1][2][4][5][6][7] In this context, one end of the linker (after deprotection of the Boc group) is attached to a ligand that binds to a target protein, while the other end (via the NHS ester) is conjugated to a ligand for an E3 ubiquitin ligase. The resulting PROTAC molecule brings the target protein into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9]

The PEG component of the linker enhances the solubility and pharmacokinetic properties of the PROTAC molecule.[] The Boc-protected amine allows for a sequential and controlled synthesis strategy, ensuring that the correct components are linked in the desired order. The Boc group can be deprotected under acidic conditions to reveal the free amine for subsequent conjugation steps.[18]

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and drug development. Its well-defined structure, reliable reactivity, and the strategic placement of its functional groups make it an invaluable linker for the construction of complex bioconjugates and innovative therapeutics like PROTACs. A thorough understanding of its properties and reaction mechanism, as outlined in this guide, is essential for its successful application in the laboratory.

References

An In-depth Technical Guide to the Heterobifunctional Linker: Boc-N-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the heterobifunctional linker, Boc-N-PEG1-C2-NHS ester. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required for its effective application, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document details the linker's physicochemical properties, provides detailed experimental protocols for its use, and presents visual diagrams of relevant biochemical pathways and experimental workflows.

Introduction

This compound is a versatile chemical tool widely employed in bioconjugation and medicinal chemistry.[1][2][3][4][5][6][7][8][9][10][11][12] As a heterobifunctional linker, it possesses two distinct reactive moieties: a tert-butyloxycarbonyl (Boc) protected amine and a N-hydroxysuccinimide (NHS) ester.[3] This dual functionality allows for the sequential and controlled conjugation of two different molecules.

The short polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility of the linker and the resulting conjugates.[3] Its primary application lies in the construction of PROTACs, where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[2][3][4][5][6][7][8][9][10][11][12][13] The length of the PEG linker is a critical parameter in PROTAC design, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation.[13][14][]

Physicochemical Properties

A clear understanding of the linker's physical and chemical characteristics is crucial for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
Chemical Name Propanoic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester[1]
Molecular Formula C14H22N2O7[1]
Molecular Weight 330.33 g/mol [1]
CAS Number 1260092-55-4[1]
Appearance White to off-white solid[1]
Purity ≥97.0% (by NMR)[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month[1]

Core Chemical Reactions

The utility of this compound is centered around the reactivity of its two functional groups: the NHS ester and the Boc-protected amine.

NHS Ester Reaction with Primary Amines

The N-hydroxysuccinimide ester is a highly reactive group that readily undergoes acylation with primary amines, found on proteins (e.g., the ε-amino group of lysine (B10760008) residues) or other molecules, to form a stable amide bond.[][] This reaction is typically carried out in aqueous buffers at a slightly basic pH (7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.[][18] A competing reaction is the hydrolysis of the NHS ester, which increases with pH.[][18]

NHS_Ester_Reaction

Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions. It can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield a primary amine. This newly exposed amine is then available for subsequent conjugation reactions.

Boc_Deprotection

Application in PROTAC Synthesis

The primary application of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism

Experimental Protocols

The following protocols are generalized procedures for the use of this compound. Optimal reaction conditions, such as reactant concentrations, reaction times, and temperatures, may need to be determined empirically for specific applications.

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Molecule

This protocol describes the reaction of the NHS ester moiety with a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification supplies (e.g., desalting column, dialysis tubing, or HPLC)

Procedure:

  • Preparation of the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the molecule is in a buffer containing primary amines (e.g., Tris), a buffer exchange into the reaction buffer is necessary prior to conjugation.

  • Preparation of the Linker Solution:

    • Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.

    • Prepare a stock solution of the linker (e.g., 10-20 mM) in an anhydrous, amine-free organic solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess of the linker solution to the solution of the amine-containing molecule. A 10- to 50-fold molar excess of the linker is a common starting point.[19]

    • Ensure the final concentration of the organic solvent in the reaction mixture is below 10% to avoid denaturation of proteins.[18]

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[19][20]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography for proteins, or by HPLC for small molecules.

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group to reveal a primary amine.

Materials:

  • Boc-protected conjugate

  • Anhydrous dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Rotary evaporator

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in anhydrous DCM.

    • Add an equal volume of TFA to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (e.g., 3 x 10 mL).

    • The resulting deprotected conjugate (as a TFA salt) can be used directly in the next step or neutralized.

  • Neutralization (Optional):

    • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the free amine.

Experimental Workflow and Data Presentation

A typical experimental workflow for the synthesis of a PROTAC using this compound is depicted below.

PROTAC_Synthesis_Workflow

Quantitative data from experiments should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Reaction Conditions for NHS Ester Conjugation

ParameterRecommended Range
pH 7.2 - 8.5
Temperature 4°C - Room Temperature
Reaction Time 30 minutes - 4 hours
Linker Molar Excess 10 - 50 fold
Organic Solvent < 10% of total volume

Table 2: Hydrolysis Half-life of NHS Esters (General)

pHTemperatureHalf-life
7.04°C4-5 hours
8.64°C10 minutes

Note: The hydrolysis half-life is for general NHS esters and may vary for this compound.

Conclusion

This compound is a valuable heterobifunctional linker for researchers in drug discovery and chemical biology. Its well-defined reactive groups allow for a controlled, stepwise approach to the synthesis of complex molecules like PROTACs. The inclusion of a short PEG spacer can impart favorable physicochemical properties to the final conjugate. By following the guidelines and protocols outlined in this technical guide, researchers can effectively utilize this linker to advance their research and development efforts.

References

The Strategic Application of Boc-N-PEG1-C2-NHS Ester in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system. The design and synthesis of these heterobifunctional molecules are critically dependent on the chemical linker that connects the target protein binder to the E3 ubiquitin ligase ligand. This guide provides a comprehensive technical overview of the use of Boc-N-PEG1-C2-NHS ester, a short, flexible polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis of PROTACs. We will delve into the core principles of PROTAC technology, the strategic advantages of PEG linkers, detailed experimental protocols for PROTAC synthesis, and the quantitative assessment of their efficacy.

Introduction to PROTAC Technology

PROTACs are innovative heterobifunctional molecules designed to induce the degradation of specific proteins of interest (POIs) within the cell.[1][2] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] This catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a powerful alternative to traditional small-molecule inhibitors.

The Critical Role of Linkers in PROTAC Design

The linker component of a PROTAC is far from a passive spacer; it plays a crucial role in determining the overall efficacy and drug-like properties of the molecule. The length, rigidity, and chemical composition of the linker can significantly influence:

  • Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Solubility and Cell Permeability: PROTACs are often large molecules with poor physicochemical properties. PEG linkers, due to their hydrophilic nature, can significantly improve the aqueous solubility of PROTACs.[1][4]

  • Pharmacokinetics: The linker can impact the metabolic stability and overall pharmacokinetic profile of the PROTAC.

Advantages of PEG Linkers

Polyethylene glycol (PEG) linkers have become a popular choice in PROTAC design due to their unique properties:

  • Enhanced Solubility: The repeating ethylene (B1197577) glycol units increase the hydrophilicity of the PROTAC molecule, improving its solubility in aqueous environments.[1][4]

  • Flexibility: The flexible nature of PEG linkers can be advantageous in allowing the PROTAC to adopt a conformation that facilitates the formation of the ternary complex.

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity.

  • Tunability: The length of the PEG chain can be easily modified to optimize the distance between the two ligands for efficient protein degradation.[4]

This compound is a short PEG linker that provides a balance of flexibility and a defined short distance for ternary complex formation. The Boc protecting group allows for a sequential and controlled synthesis strategy, while the NHS ester provides a reactive handle for efficient conjugation to amine-containing ligands.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The table below summarizes data for BRD4-targeting PROTACs with varying linker compositions, illustrating the impact of the linker on degradation potency. While specific data for a PROTAC utilizing a PEG1 linker was not found in the provided search results, the data for PROTACs with slightly longer PEG linkers and other linker types are presented for comparative purposes.

PROTACTarget ProteinE3 Ligase LigandLinker CompositionDC50DmaxReference
PROTAC 1BRD4Pomalidomide (B1683931) (CRBN)Optimized PEG linker<1 nM>90%[5]
dBET1BRD4VHLNot specified~25 nM>90%[6]
SIM1BRD4VHLTrivalent PROTAC~4.2 nMNot specified[7]
PLX-3618BRD4DCAF11Not specifiedNot specified>80%[8]

Experimental Protocols

This section provides a detailed, three-stage experimental protocol for the solution-phase synthesis of a hypothetical BRD4-targeting PROTAC, herein named BRD4-PEG1-Pom , utilizing this compound. This PROTAC will be composed of the BRD4 ligand JQ1 (with a free amine), the this compound linker, and the Cereblon (CRBN) E3 ligase ligand pomalidomide.

Stage 1: Synthesis of JQ1-Linker Conjugate

This stage involves the reaction of the amine-functionalized JQ1 with the NHS ester of the linker.

Materials:

  • Amine-functionalized JQ1

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve amine-functionalized JQ1 (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected JQ1-Linker conjugate.

Stage 2: Boc Deprotection of JQ1-Linker Conjugate

This stage involves the removal of the Boc protecting group to expose the terminal amine for the subsequent coupling reaction.

Materials:

  • Boc-protected JQ1-Linker conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • Dissolve the Boc-protected JQ1-Linker conjugate (1.0 eq) in anhydrous DCM.

  • Add TFA (10-20 eq) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO3.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the deprotected JQ1-Linker conjugate.

Stage 3: Coupling of JQ1-Linker with Pomalidomide

This final stage involves the formation of an amide bond between the deprotected JQ1-Linker and a carboxylic acid-functionalized pomalidomide.

Materials:

  • Deprotected JQ1-Linker conjugate

  • Carboxylic acid-functionalized Pomalidomide

  • Anhydrous Dimethylformamide (DMF)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxylic acid-functionalized pomalidomide (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the deprotected JQ1-Linker conjugate (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product directly by preparative HPLC to obtain the final PROTAC, BRD4-PEG1-Pom .

  • Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing Key Processes

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cytoplasm Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BRD4) PROTAC PROTAC (BRD4-PEG1-Pom) POI->PROTAC Binds E3_Ligase E3 Ubiquitin Ligase (CRBN) E3_Ligase->PROTAC Ub Ubiquitin POI_bound BRD4 Ub->POI_bound Ubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound CRBN E3_bound->PROTAC_bound cluster_ternary cluster_ternary cluster_ternary->Ub Recruits Ubiquitin

Caption: Mechanism of PROTAC-mediated degradation of a target protein.

Experimental Workflow for BRD4-PEG1-Pom Synthesis

PROTAC_Synthesis_Workflow cluster_stage1 Stage 1: JQ1-Linker Conjugation cluster_stage2 Stage 2: Boc Deprotection cluster_stage3 Stage 3: Final PROTAC Assembly JQ1_amine Amine-functionalized JQ1 Reaction1 Amide Bond Formation (DIPEA, DMF) JQ1_amine->Reaction1 Boc_Linker_NHS This compound Boc_Linker_NHS->Reaction1 Boc_JQ1_Linker Boc-protected JQ1-Linker Reaction1->Boc_JQ1_Linker Deprotection TFA, DCM Boc_JQ1_Linker->Deprotection Deprotected_JQ1_Linker Deprotected JQ1-Linker Deprotection->Deprotected_JQ1_Linker Reaction2 Amide Bond Formation (HATU, DIPEA, DMF) Deprotected_JQ1_Linker->Reaction2 Pom_COOH Pomalidomide-COOH Pom_COOH->Reaction2 Final_PROTAC BRD4-PEG1-Pom (Final PROTAC) Reaction2->Final_PROTAC

Caption: Solution-phase synthesis workflow for a BRD4-targeting PROTAC.

CRBN-Mediated Ubiquitination Signaling Pathway

CRBN_Ubiquitination_Pathway cluster_CRL4_complex CRL4-CRBN E3 Ligase Complex cluster_ubiquitination_cascade Ubiquitination Cascade CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 Rbx1 Rbx1 CUL4A->Rbx1 CRBN CRBN DDB1->CRBN PROTAC PROTAC CRBN->PROTAC E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub Transfer E2->CRBN Binds to Rbx1 BRD4 BRD4 (Target Protein) E2->BRD4 Poly-ubiquitination Ub Ub PROTAC->E2 Brings into proximity BRD4->PROTAC Ub_BRD4 Poly-ubiquitinated BRD4 BRD4->Ub_BRD4 Proteasome Proteasome Ub_BRD4->Proteasome Degradation

References

Introduction: The Central Role of the Linker in PROTAC Technology

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core principles and applications of Polyethylene (B3416737) Glycol (PEG) linkers in the development of Proteolysis Targeting Chimeras (PROTACs).

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system.[1][2] A PROTAC molecule is composed of three distinct components: a ligand that binds to the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4][5] This linker is far more than a simple spacer; it is a critical determinant of the PROTAC's overall success, profoundly influencing its biological activity, selectivity, and pharmacokinetic properties.[4][6][]

Among the various linker chemistries, polyethylene glycol (PEG) has emerged as a privileged and frequently utilized motif in PROTAC design.[5][8] Statistics show that approximately 54-55% of reported PROTACs incorporate PEG chains in their linker structure.[5][8] This guide provides a comprehensive technical overview of the multifaceted role of PEG linkers, detailing their impact on PROTAC properties, supported by quantitative data, experimental protocols, and key visualizations.

Core Principles of PEG Linkers

PEG linkers consist of repeating ethylene (B1197577) glycol units (-O-CH2-CH2-). Their prevalence in PROTAC design stems from a unique combination of advantageous physicochemical properties.

  • Hydrophilicity : The ether oxygens in the PEG backbone act as hydrogen bond acceptors, which significantly increases the water solubility of the PROTAC molecule.[3][9] This is crucial for overcoming the poor solubility often associated with large, lipophilic PROTAC constructs, thereby improving their handling, formulation, and potential for oral absorption.[2][10][11]

  • Flexibility : Unlike rigid linkers, the flexible nature of alkyl and PEG chains allows the PROTAC to adopt multiple conformations.[6][12] This conformational plasticity increases the probability of achieving a productive ternary complex (POI-PROTAC-E3 ligase) by allowing the two protein-binding ligands to orient themselves optimally.[6][13]

  • Biocompatibility and Low Immunogenicity : PEG is a well-established biocompatible polymer used in numerous FDA-approved drugs, known for its ability to reduce non-specific interactions and improve pharmacokinetic profiles.[9][]

  • Tunability : PEG linkers are synthetically versatile. Their length can be precisely and systematically varied by adding or removing ethylene glycol units, allowing for fine-tuning of PROTAC properties to achieve optimal degradation efficacy.[5][11] Each repeating unit adds approximately 3.5 Å to the linker's contour length.[]

Key Roles of PEG Linkers in PROTAC Development

Enhancing Solubility and Physicochemical Properties

A primary challenge in PROTAC development is their frequent violation of traditional drug-like property guidelines (e.g., Lipinski's Rule of Five), often resulting in high molecular weight and lipophilicity that leads to poor aqueous solubility.[3] The incorporation of hydrophilic PEG chains is a key strategy to mitigate this issue.[9][10] By increasing the topological polar surface area (TPSA) and introducing hydrogen bond acceptors, PEG linkers improve interactions with aqueous environments, enhancing the overall solubility of the PROTAC.[3][8]

Modulating Cell Permeability

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[3] Some flexible linkers exhibit a "chameleon effect," adopting a more compact, less polar conformation in the hydrophobic environment of the cell membrane to facilitate passage, and a more extended, polar conformation in aqueous environments.[6] Furthermore, PEG linkers are more likely to adopt folded conformations compared to rigid alkyl chains, which can shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[3] However, excessive PEGylation can also decrease cellular uptake, necessitating an empirical optimization of the number of PEG units for each specific PROTAC system.[3]

The Critical Role of Linker Length in Ternary Complex Formation

The formation of a stable and productive POI-PROTAC-E3 ligase ternary complex is the cornerstone of PROTAC-mediated protein degradation.[6] The length of the PEG linker is a paramount parameter that directly dictates the geometry, stability, and productivity of this complex.[15][16]

  • Too Short : A linker that is too short may lead to steric hindrance between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[15][16] This can impair binding affinity for one or both proteins compared to the free ligands.[8]

  • Too Long : A linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may fail to induce favorable protein-protein interactions.[][15]

  • Optimal Length : An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination and degradation.[6]

This "Goldilocks" principle underscores the necessity of systematically synthesizing and evaluating a series of PROTACs with varying PEG linker lengths to identify the optimal construct.[8]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize representative data from the literature, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of Illustrative PROTACs (Note: Data is illustrative and compiled from various sources. cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area.)[3]

PROTAC ExampleLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
BRD4 Degrader 1Alkyl Chain (C8)~8504.5180
BRD4 Degrader 2PEG2~8804.1195
BRD4 Degrader 3PEG4~9703.7215
BRD4 Degrader 4PEG6~10603.3235

Table 2: Impact of PEG Linker Length on Biological Activity of BRD4-Targeting PROTACs (Note: Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent and can vary based on experimental conditions.)[3][17]

PROTAC Example (Targeting BRD4)E3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)
Degrader AThalidomidePEG2>1000<50
Degrader BThalidomidePEG3~100>80
Degrader CThalidomidePEG4~30>90
Degrader DThalidomidePEG5~15>95
Degrader EThalidomidePEG6~25>90
Degrader F (VHL-based)VH032PEG129>98
Degrader G (VHL-based)VH032PEG34.9>98
Degrader H (VHL-based)VH032PEG527>98

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker (e.g., HOOC-PEGn-NH2).

  • Materials : POI ligand with a suitable functional group (e.g., alkyne), E3 ligase ligand with a functional group (e.g., amine), bifunctional PEG linker (e.g., Azido-PEGn-Acid), coupling reagents (HATU, DIPEA), copper(I) catalyst for click chemistry (CuSO4, Sodium Ascorbate), solvents (DMF, t-BuOH/H2O).

  • Step 1: First Coupling Reaction (Amide Bond Formation)

    • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., Azido-PEGn-COOH) in an appropriate solvent like DMF.

    • Add coupling reagents such as HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring completion by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[3]

  • Step 2: Second Coupling Reaction (Click Chemistry)

    • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).

    • Add the copper catalyst system (e.g., CuSO4 and sodium ascorbate).

    • Stir the reaction at room temperature for 4-12 hours until LC-MS indicates completion.

    • Purify the final PROTAC product by preparative HPLC to yield the desired compound.

  • Characterization : Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[3][17]

  • Cell Culture and Treatment : Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 12, 24, or 48 hours).

  • Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.[17]

  • SDS-PAGE and Transfer : Normalize protein amounts, denature the samples, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[17]

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis : Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the DMSO control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[17]

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[3]

  • Materials : Labeled POI (e.g., with His-tag), labeled E3 ligase complex (e.g., with GST-tag), corresponding FRET-pair antibodies (e.g., fluorescently labeled anti-His and anti-GST antibodies), PROTAC compound, assay buffer, microplates.

  • Assay Setup : In a microplate, add the labeled POI, labeled E3 ligase, the FRET-pair antibodies, and a serial dilution of the PROTAC compound in assay buffer.

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.

  • Measurement : Read the plate on a microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements, exciting at the donor wavelength and measuring emission at both donor and acceptor wavelengths.

  • Data Analysis : Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex, as proximity of the donor and acceptor fluorophores is mediated by the PROTAC.

Visualizations: Diagrams of Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Pathway cluster_complex Ternary Complex Formation POI Protein of Interest (POI) TC POI-PROTAC-E3 Complex POI->TC PROTAC PROTAC PROTAC->TC E3 E3 Ubiquitin Ligase E3->TC Ub_POI Poly-ubiquitinated POI TC->Ub_POI Ubiquitination Ub Ubiquitin (from E2 Ligase) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: A schematic of the PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays Design Rational Design (Ligands, Linker) Synth Chemical Synthesis of PROTAC Library Design->Synth Binding Binary Binding Assays (SPR, FP) Synth->Binding Ternary Ternary Complex Assay (TR-FRET) Binding->Ternary Degrade_vitro Cell-free Degradation Ternary->Degrade_vitro Perm Permeability (e.g., Caco-2) Degrade_vitro->Perm Degrade_cell Western Blot (DC50, Dmax) Perm->Degrade_cell Viability Cell Viability (e.g., MTT) Degrade_cell->Viability InVivo In Vivo Studies (PK/PD, Efficacy) Viability->InVivo Lead Optimization

Caption: A typical workflow for the design and evaluation of PROTACs.

Caption: The "Goldilocks" principle of PROTAC linker length optimization.

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[3] The empirical, "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies.[3] Advances in structural biology (e.g., cryo-EM) and computational modeling are providing unprecedented insights into the structure and dynamics of PROTAC-induced ternary complexes.[8] These technologies will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, paving the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties.

References

Technical Guide: Boc-N-PEG1-C2-NHS Ester for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-N-PEG1-C2-NHS ester, a foundational building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, key suppliers, detailed experimental protocols for its use, and a visual representation of its role in targeted protein degradation pathways.

Introduction to this compound

This compound is a heterobifunctional linker used in the synthesis of PROTACs. PROTACs are novel therapeutic modalities that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. This linker is comprised of three key components:

  • A Boc (tert-butyloxycarbonyl) protected amine: This protecting group allows for selective deprotection and subsequent conjugation to a ligand for an E3 ubiquitin ligase.

  • A single polyethylene (B3416737) glycol (PEG) unit: The PEG moiety enhances the aqueous solubility and cell permeability of the final PROTAC molecule.[1]

  • An N-hydroxysuccinimide (NHS) ester: This highly reactive group enables efficient and stable amide bond formation with primary or secondary amines on a target protein ligand.

The strategic combination of these elements makes this compound a valuable tool for researchers developing novel PROTAC-based therapeutics.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 1260092-55-4[2][3]
Molecular Formula C₁₄H₂₂N₂O₇[2]
Molecular Weight 330.33 g/mol [2]
Appearance White to off-white solid[2]
Purity ≥97.0%[2]
Storage (Powder) -20°C for up to 3 years[2]
Storage (In Solvent) -80°C for up to 6 months[2]

Key Suppliers

This compound is commercially available from several reputable suppliers of research chemicals and building blocks for drug discovery. A non-exhaustive list of suppliers includes:

  • MedChemExpress (MCE)

  • BroadPharm

  • AxisPharm

  • Ambeed

  • Chemenu Inc.

Researchers should consult individual supplier websites for the most current information on product availability, purity, and pricing.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in the synthesis of PROTACs.

Boc Deprotection of the Linker

This step is necessary to reveal the free amine for conjugation to an E3 ligase ligand.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the this compound (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the deprotection by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with DCM three times. The resulting deprotected linker-NHS ester is now ready for the subsequent conjugation step.

Conjugation of Deprotected Linker to an E3 Ligase Ligand

This protocol describes the coupling of the deprotected linker to an E3 ligase ligand that has a suitable nucleophilic group (e.g., a carboxylic acid that has been activated). For this example, we will assume the E3 ligase ligand has been pre-activated.

Materials:

  • Deprotected PEG1-C2-NHS ester

  • Activated E3 ligase ligand

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • Dissolve the activated E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add the deprotected PEG1-C2-NHS ester (1.2 equivalents) to the solution.

  • Add DIPEA (2.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, the product can be purified using standard chromatographic techniques such as reversed-phase HPLC.

Conjugation of the Linker-E3 Ligand to a Target Protein Ligand

This protocol details the final step in PROTAC synthesis, where the NHS ester of the linker-E3 ligand conjugate reacts with an amine on the target protein ligand.

Materials:

  • Purified Linker-E3 Ligand-NHS ester conjugate

  • Target protein ligand with a primary or secondary amine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • Dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF or DMSO.

  • Add the purified Linker-E3 Ligand-NHS ester conjugate (1.1 equivalents) to the solution.

  • If the target protein ligand is a salt (e.g., HCl salt), a non-nucleophilic base such as DIPEA (1.2 equivalents) may be added to facilitate the reaction.

  • Stir the mixture at room temperature for 2-24 hours. The reaction should be monitored by LC-MS to determine completion.[4]

  • Upon completion, the final PROTAC molecule can be purified by preparative HPLC.

Visualizing the Role of this compound

The following diagrams, generated using Graphviz, illustrate the logical workflow of PROTAC synthesis using this compound and the subsequent biological pathway of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Boc_Linker This compound Deprotection Boc Deprotection (TFA/DCM) Boc_Linker->Deprotection Free_Amine_Linker H₂N-PEG1-C2-NHS ester Deprotection->Free_Amine_Linker Conjugation1 Amide Bond Formation Free_Amine_Linker->Conjugation1 E3_Ligand E3 Ligase Ligand E3_Ligand->Conjugation1 Linker_E3 Linker-E3 Ligand Conjugate Conjugation1->Linker_E3 Conjugation2 NHS Ester Reaction Linker_E3->Conjugation2 Target_Ligand Target Protein Ligand (with -NH₂ group) Target_Ligand->Conjugation2 PROTAC Final PROTAC Molecule Conjugation2->PROTAC

Caption: A logical workflow for the synthesis of a PROTAC molecule.

PROTAC_Signaling_Pathway cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation into Amino Acids Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

The Pivotal Role of Short PEG Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of molecules to proteins, peptides, and other biomolecules—a process known as bioconjugation—is a cornerstone of modern biotechnology and pharmaceutical development. The choice of the linker to connect these molecular entities is critical, profoundly influencing the stability, solubility, efficacy, and pharmacokinetic properties of the resulting bioconjugate. Among the diverse array of linkers available, short polyethylene (B3416737) glycol (PEG) linkers have emerged as a versatile and highly effective tool. This technical guide provides a comprehensive overview of the applications of short PEG linkers in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this dynamic field.

Advantages of Short PEG Linkers in Bioconjugation

Short PEG linkers, typically comprising 2 to 12 ethylene (B1197577) glycol units, offer a unique combination of properties that make them highly desirable for bioconjugation.[1] Their hydrophilic and flexible nature imparts several key advantages:

  • Enhanced Solubility: A primary challenge in bioconjugation is the often-hydrophobic nature of small molecule drugs or imaging agents. Short PEG linkers can significantly increase the aqueous solubility of these payloads, preventing aggregation and improving the overall stability of the bioconjugate.[][3]

  • Improved Pharmacokinetics: The hydrophilic shield provided by the PEG chain can reduce non-specific binding to other proteins and surfaces in the body, leading to a longer circulation half-life and improved biodistribution of the bioconjugate.[3][4] However, some studies have shown that short PEG linkers can also lead to faster clearance from the blood compared to non-PEGylated counterparts, which can be advantageous for applications like immuno-PET imaging where high contrast is desired early on.[5]

  • Reduced Immunogenicity: The PEG linker can mask potential immunogenic epitopes on the surface of the biomolecule, reducing the likelihood of an adverse immune response.[3]

  • Precise Spatial Control: The defined length of short PEG linkers allows for precise control over the distance between the conjugated molecules, which can be critical for maintaining the biological activity of the protein and the efficacy of the payload.[1]

Applications of Short PEG Linkers

The unique properties of short PEG linkers have led to their widespread adoption in a variety of bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs), diagnostic imaging agents, and the modification of proteins and peptides.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[6] The linker connecting the antibody and the drug is a critical component, and short PEG linkers are frequently employed to enhance the performance of ADCs.[][6]

The inclusion of a short PEG linker in an ADC can:

  • Increase the Drug-to-Antibody Ratio (DAR): By mitigating the hydrophobicity of the payload, PEG linkers allow for the attachment of a higher number of drug molecules to a single antibody without causing aggregation, thereby increasing the potential potency of the ADC.[4][6]

  • Improve Stability and Solubility: The hydrophilic nature of the PEG linker prevents the aggregation of ADCs, which is a common issue with hydrophobic payloads, and enhances their stability in circulation.[4][6]

  • Enhance Therapeutic Index: By improving the pharmacokinetic profile and reducing off-target toxicity, short PEG linkers can contribute to a wider therapeutic window for ADCs.[]

Quantitative Impact of Short PEG Linkers on ADC Properties

PropertyWithout Short PEG LinkerWith Short PEG Linker (e.g., PEG8, PEG12)Reference(s)
Drug-to-Antibody Ratio (DAR) Typically lower (e.g., 3-4) to avoid aggregation.Can be higher (e.g., 8) while maintaining solubility.[6][]
Solubility Prone to aggregation, especially with hydrophobic payloads.Significantly improved solubility and reduced aggregation.[6][]
In Vivo Half-Life Can be shorter due to aggregation and clearance.Generally increased circulation time.[4][4][5]
Tumor-to-Background Ratio (Imaging) Lower contrast.Higher contrast, enabling earlier and clearer tumor visualization.[5][8]
Diagnostic Imaging and Probes

Short PEG linkers are also instrumental in the development of targeted imaging agents and diagnostic probes.[9] By attaching a fluorescent dye, a radioisotope, or another imaging moiety to a targeting biomolecule (e.g., an antibody or peptide) via a short PEG linker, researchers can achieve:

  • Improved Signal-to-Noise Ratio: The enhanced solubility and reduced non-specific binding afforded by the PEG linker lead to lower background signal and a higher tumor-to-background ratio in imaging applications.[8][10]

  • Enhanced Covalent Binding: Studies have shown that incorporating short PEG linkers can increase the percentage of covalent binding of imaging agents to antibodies, leading to less in vivo dissociation and improved image quality.[8]

Impact of Short PEG Linkers on Monoclonal Antibody-Indocyanine Green (mAb-ICG) Conjugates for Optical Imaging

ParameterPan-ICG (No PEG Linker)Pan-PEG4-ICGPan-PEG8-ICGReference(s)
Covalently Bound ICG (%) 21.8%70.9%85.5%[8]
Fluorescence Intensity Increase in Mouse Serum (1h) 79.7%41.8%40.4%[8]
Tumor-to-Background Ratio (EGFR-positive vs. negative tumor at 3d) Not ReportedHigh15.8[8]
Tumor-to-Liver Ratio (at 3d) Not ReportedHigh6.9[8]
Protein and Peptide Modification

The PEGylation of therapeutic proteins and peptides is a well-established strategy to improve their pharmacological properties.[11] Short PEG linkers are particularly useful for modifying smaller proteins and peptides where a large PEG chain might interfere with biological activity. The benefits include:

  • Increased Stability: The PEG linker can protect the protein or peptide from enzymatic degradation, leading to a longer half-life in vivo.[12]

  • Enhanced Solubility: PEGylation can improve the solubility of peptides that are prone to aggregation.[11]

  • Reduced Renal Clearance: The increased hydrodynamic radius of the PEGylated molecule can reduce its clearance by the kidneys.[13]

Experimental Protocols for Bioconjugation with Short PEG Linkers

The successful synthesis of a bioconjugate relies on the appropriate choice of conjugation chemistry and a well-defined experimental protocol. The following sections provide detailed methodologies for three common bioconjugation strategies utilizing short PEG linkers.

NHS Ester-PEG-Maleimide Conjugation (Two-Step)

This is a widely used method for conjugating a thiol-containing payload to an antibody via its lysine (B10760008) residues.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Heterobifunctional crosslinker (e.g., NHS-PEGn-Maleimide)

  • Thiol-containing payload (drug, dye, etc.)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Buffer: 1 M Tris, pH 8.0

  • Desalting columns

Procedure:

Step A: Activation of Antibody with Crosslinker

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.

  • Dissolve the NHS-PEGn-Maleimide crosslinker in a suitable organic solvent (e.g., DMSO) to a concentration of 10 mM immediately before use.

  • Add a 5-20 fold molar excess of the dissolved crosslinker to the antibody solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.

Step B: Conjugation of Payload to Activated Antibody

  • Dissolve the thiol-containing payload in a suitable solvent.

  • Add a 1.5-5 fold molar excess of the payload to the desalted, maleimide-activated antibody.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

  • Quench the reaction by adding a quenching buffer or a thiol-containing reagent like cysteine.

  • Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or other suitable purification methods.

Maleimide-PEG-Thiol Conjugation

This method is used for the site-specific conjugation of a payload to a protein containing a free cysteine residue.

Materials:

  • Thiol-containing protein (e.g., a protein with a free cysteine)

  • Maleimide-PEGn-payload

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5. If the protein's cysteine residues are involved in disulfide bonds, they can be reduced using a reducing agent like TCEP. If DTT is used, it must be removed before adding the maleimide-PEG-payload.

  • Conjugation: Add a 10-20 fold molar excess of the Maleimide-PEGn-payload to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the unreacted Maleimide-PEGn-payload by using a desalting column or dialysis.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry offers a highly specific and efficient method for bioconjugation. This protocol describes the conjugation of an azide-functionalized PEG linker to an alkyne-containing biomolecule.

Materials:

  • Alkyne-containing biomolecule

  • Azide-PEGn-payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Alkyne-biomolecule in reaction buffer.

    • Azide-PEGn-payload in a suitable solvent (e.g., DMSO or water).

    • CuSO4 in water (e.g., 100 mM).

    • Sodium ascorbate (B8700270) in water (e.g., 1 M, freshly prepared).

    • THPTA in water (e.g., 200 mM).

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-biomolecule and a 2-10 fold molar excess of the Azide-PEGn-payload.

    • Add the THPTA ligand to the CuSO4 solution in a 2:1 molar ratio and let it complex for a few minutes.

    • Add the THPTA/CuSO4 complex to the reaction mixture to a final copper concentration of 0.1-1 mM.

  • Initiate the Reaction: Add the sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the conjugate using a suitable method such as SEC or affinity chromatography to remove the catalyst and excess reagents.

Visualization of Workflows and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Bioconjugation_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization Biomolecule Biomolecule (Antibody, Peptide, etc.) Activation Activation of Biomolecule or Linker Biomolecule->Activation Payload Payload (Drug, Dye, etc.) Coupling Covalent Coupling (e.g., Amide or Thioether bond) Payload->Coupling PEG_Linker Short PEG Linker (e.g., NHS-PEG-Maleimide) PEG_Linker->Activation Activation->Coupling Purification Purification (e.g., SEC, Dialysis) Coupling->Purification Characterization Characterization (e.g., Mass Spec, DAR Analysis) Purification->Characterization Final_Conjugate Final Bioconjugate Characterization->Final_Conjugate

Caption: General workflow for bioconjugation using a short PEG linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) with Short PEG Linker Receptor Tumor-Specific Receptor ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release 4. Degradation Cellular_Target Intracellular Target (e.g., DNA, Microtubules) Payload_Release->Cellular_Target 5. Target Engagement Apoptosis Apoptosis (Cell Death) Cellular_Target->Apoptosis 6. Cytotoxicity

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).[][14]

Experimental_Workflows cluster_nhs NHS Ester Chemistry cluster_maleimide Maleimide Chemistry cluster_click Click Chemistry (CuAAC) NHS_Start Protein with Lysine + NHS-PEG-Payload NHS_React Reaction at pH 7.2-8.5 NHS_Start->NHS_React NHS_Purify Purification NHS_React->NHS_Purify NHS_End Amide Bond Formation NHS_Purify->NHS_End Mal_Start Protein with Cysteine + Maleimide-PEG-Payload Mal_React Reaction at pH 6.5-7.5 Mal_Start->Mal_React Mal_Purify Purification Mal_React->Mal_Purify Mal_End Thioether Bond Formation Mal_Purify->Mal_End Click_Start Alkyne-Protein + Azide-PEG-Payload Click_React Reaction with Cu(I) catalyst Click_Start->Click_React Click_Purify Purification Click_React->Click_Purify Click_End Triazole Linkage Formation Click_Purify->Click_End

Caption: Comparison of common experimental workflows in bioconjugation.

Conclusion

Short PEG linkers are indispensable tools in the field of bioconjugation, offering a powerful means to enhance the properties of therapeutic and diagnostic biomolecules. Their ability to improve solubility, stability, and pharmacokinetic profiles has been instrumental in the advancement of cutting-edge technologies such as ADCs and targeted imaging agents. By understanding the fundamental principles of PEGylation and employing robust experimental protocols, researchers can harness the full potential of these versatile linkers to develop the next generation of innovative bioconjugates. This guide provides a solid foundation for scientists and drug development professionals to effectively utilize short PEG linkers in their research and development endeavors.

References

In-depth Technical Guide: Boc-N-PEG1-C2-NHS Ester for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-N-PEG1-C2-NHS ester, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that hijacks the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document details the physicochemical properties of this compound, provides a detailed protocol for its use in PROTAC synthesis, and illustrates the fundamental mechanism of PROTAC-mediated protein degradation.

Core Properties of this compound

This compound is a versatile chemical tool featuring a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This strategic design allows for the sequential and controlled conjugation of two different ligands, a crucial step in the assembly of a functional PROTAC. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

PropertyValueSource(s)
Molecular Formula C14H22N2O7[1][2]
Molecular Weight 330.33 g/mol [1][2]
CAS Number 1260092-55-4[1]
Appearance White to off-white solid[1]
Purity ≥97.0%[1]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1]

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of another POI molecule.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (this compound based) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds to POI and E3 POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer (from E1/E2 enzymes) Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

The following section outlines a representative two-step protocol for the synthesis of a PROTAC using this compound. This protocol involves the initial reaction of the NHS ester with the amine group of a ligand for the target protein of interest (POI ligand), followed by the deprotection of the Boc group and subsequent coupling with a ligand for the E3 ubiquitin ligase.

Part 1: Coupling of POI Ligand to this compound

This procedure describes the reaction between the amine-reactive NHS ester of the linker and an amine-containing POI ligand.

Materials:

  • This compound

  • Amine-containing POI ligand

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Reaction vessel

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolution of POI Ligand: In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing POI ligand (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Linker: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the stirring solution of the POI ligand.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Work-up and Purification: Once the reaction is complete, the crude product can be purified using standard techniques such as flash column chromatography or preparative HPLC to yield the Boc-protected POI-linker conjugate.

Part 2: Deprotection of the Boc Group and Coupling of the E3 Ligase Ligand

This part of the protocol details the removal of the Boc protecting group to expose a primary amine, which is then coupled to the E3 ligase ligand.

Materials:

  • Boc-protected POI-linker conjugate (from Part 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • E3 ligase ligand with a carboxylic acid functional group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling agent

  • Anhydrous DMF

  • DIPEA

Procedure:

  • Boc Deprotection: Dissolve the Boc-protected POI-linker conjugate in a solution of 20-50% TFA in DCM. Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.

  • Removal of TFA: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or another suitable solvent multiple times to ensure complete removal of residual acid.

  • Coupling to E3 Ligase Ligand:

    • In a separate vessel, dissolve the E3 ligase ligand (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0-4.0 equivalents) and stir for 5-10 minutes to activate the carboxylic acid.

    • Dissolve the deprotected POI-linker conjugate in a minimal amount of anhydrous DMF and add it to the activated E3 ligase ligand solution.

  • Reaction: Stir the reaction mixture at room temperature overnight, or until completion is confirmed by LC-MS.

  • Final Purification: Purify the final PROTAC product using preparative HPLC to obtain the desired compound with high purity.

This in-depth guide provides essential information for researchers and scientists working on the cutting edge of drug discovery. The use of well-defined linkers like this compound is crucial for the rational design and synthesis of effective PROTACs, paving the way for novel therapeutics that target and eliminate disease-causing proteins.

References

Technical Guide: Physicochemical Properties of Boc-N-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the solubility and stability characteristics of Boc-N-PEG1-C2-NHS ester, a heterobifunctional crosslinker. The information herein is critical for its effective handling, storage, and application in bioconjugation, drug delivery, and peptide synthesis.

Introduction to this compound

This compound, with a molecular weight of 386.42 g/mol , is a chemical reagent featuring three key functional domains:

  • A tert-butyloxycarbonyl (Boc) protected amine: This group provides a temporary blockage of a primary amine, which can be removed under acidic conditions to reveal the amine for subsequent reactions.

  • A single polyethylene (B3416737) glycol (PEG1) unit: This short, hydrophilic PEG spacer enhances the compound's solubility in aqueous media and provides a flexible linker arm.

  • An N-hydroxysuccinimide (NHS) ester: This is a highly reactive functional group that readily couples with primary and secondary amines on target molecules (e.g., proteins, peptides) to form stable amide bonds.

The strategic combination of these groups makes it a valuable tool for multi-step bioconjugation strategies. However, the utility of this reagent is fundamentally dependent on its solubility in appropriate solvent systems and its stability, particularly the susceptibility of the NHS ester to hydrolysis.

Solubility Profile

The solubility of this compound is dictated by the interplay of its hydrophobic (Boc, C2 alkyl chain) and hydrophilic (PEG, ester, succinimide) components. While precise quantitative data is not extensively published, a general solubility profile has been established through supplier information and the known behavior of similar chemical structures.

Key Recommendations:

  • It is standard practice to prepare stock solutions by dissolving the reagent in a dry, water-miscible organic solvent.

  • Aqueous working solutions should be prepared immediately before use to minimize hydrolysis of the NHS ester.

The following table summarizes the known and inferred solubility of the compound.

SolventSolubilityRemarks
Dimethylformamide (DMF)SolubleA common solvent for preparing high-concentration stock solutions. Ensure the use of anhydrous grade to preserve the NHS ester.
Dimethyl sulfoxide (B87167) (DMSO)SolubleAnother excellent solvent for stock solution preparation. Use anhydrous grade.
Dichloromethane (B109758) (DCM)SolubleSuitable for reactions in organic phases.
Acetonitrile (ACN)SolubleCan be used, particularly in purification contexts like HPLC.
WaterSparingly soluble / Prone to HydrolysisWhile the PEG linker imparts some hydrophilicity, overall aqueous solubility is limited. The primary concern in water is the rapid hydrolysis of the NHS ester.
Alcohols (e.g., EtOH, MeOH)SolubleCan be used as a solvent, but may lead to solvolysis of the NHS ester, competing with the desired amine reaction.

Stability and Handling

The stability of this compound is a critical parameter, with two main points of vulnerability: the NHS ester and the Boc-protecting group.

3.1 Stability of the NHS Ester

The primary pathway for the degradation of this molecule in the presence of water is the hydrolysis of the NHS ester. This reaction is highly dependent on pH and temperature.

  • Effect of pH: The rate of hydrolysis increases significantly with rising pH. NHS esters are most stable at acidic pH (4.0-6.0) and become progressively more unstable as the pH becomes neutral and alkaline. At a physiological pH of 7.4, the half-life is significantly shorter than at pH 6.0. In basic conditions (pH > 8.5), hydrolysis is extremely rapid.

  • Effect of Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, reactions should be conducted at the lowest practical temperature (e.g., 4°C to room temperature).

  • Storage: To ensure long-term stability, the compound should be stored as a solid at low temperatures (-20°C is commonly recommended) and protected from moisture by storing it under an inert gas (e.g., argon or nitrogen) and with a desiccant.

3.2 Stability of the Boc-Protecting Group

The Boc group is a robust protecting group under neutral and basic conditions. However, it is designed to be labile under acidic conditions. It is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM). This cleavage is an intentional step in a synthesis workflow to deprotect the amine for further conjugation.

The following diagram illustrates the primary degradation pathway for the NHS ester.

cluster_main NHS Ester Hydrolysis Boc_NHS This compound Hydrolyzed Inactive Carboxylic Acid Boc_NHS->Hydrolyzed pH dependent H2O H₂O (Water) H2O->Hydrolyzed NHS N-Hydroxysuccinimide Hydrolyzed->NHS releases

Caption: Hydrolysis of the NHS ester in the presence of water.

Experimental Protocols

4.1 Protocol for Solubility Testing

This protocol provides a general method for determining the approximate solubility of this compound in a specific solvent.

start Start weigh 1. Weigh 1-5 mg of the ester into a vial start->weigh add_solvent 2. Add a small, known volume of solvent (e.g., 100 µL) weigh->add_solvent vortex 3. Vortex/mix thoroughly for 2 minutes add_solvent->vortex observe 4. Visually inspect for undissolved solid vortex->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Solid Remains observe->not_dissolved No calculate 6. Calculate concentration (mg/mL) dissolved->calculate add_more 5. Add another aliquot of solvent not_dissolved->add_more add_more->vortex end End calculate->end

Caption: Workflow for determining the solubility of the ester.

Methodology:

  • Accurately weigh a small amount (e.g., 2 mg) of this compound into a clear glass vial.

  • Add a defined volume (e.g., 100 µL) of the anhydrous test solvent (e.g., DMF, DMSO).

  • Vortex the vial vigorously for 2 minutes at room temperature.

  • Visually inspect the solution against a dark background. If all solid has dissolved, the solubility is at least 20 mg/mL.

  • If solid material remains, add another aliquot of solvent, vortex, and re-observe.

  • Repeat until the solid is fully dissolved. The solubility can be calculated based on the total volume of solvent added.

4.2 Protocol for Stability (Hydrolysis Rate) Assessment

This protocol uses HPLC to monitor the disappearance of the active NHS ester over time in an aqueous buffer.

start Start prep_stock 1. Prepare concentrated stock in anhydrous ACN start->prep_stock prep_buffer 2. Prepare aqueous buffer at desired pH (e.g., pH 7.4) prep_stock->prep_buffer initiate 3. Add stock to buffer (final ACN <5%) and mix prep_buffer->initiate t0 4. Immediately inject T=0 sample onto HPLC initiate->t0 incubate 5. Incubate reaction at a constant temperature t0->incubate sample 6. Inject samples at defined time points (e.g., 10, 30, 60 min) incubate->sample analyze 7. Analyze peak area of the active ester vs. time sample->analyze plot 8. Plot ln(Peak Area) vs. Time analyze->plot half_life 9. Calculate half-life (t½ = 0.693/k) plot->half_life end End half_life->end

An In-depth Technical Guide to the Safety of Boc-N-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety information for Boc-N-PEG1-C2-NHS ester (CAS No. 1260092-55-4), a PEG-based PROTAC linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The information is intended for researchers, scientists, and professionals in drug development who handle this compound.

Chemical and Physical Properties

This compound is a white to off-white powder.[3] Key physical and chemical data are summarized in the table below.

PropertyValueSource
CAS Number 1260092-55-4[1][2]
Molecular Formula C14H22N2O7[2]
Molecular Weight 330.33 g/mol [2]
Appearance White to off-white powder[3]
Purity ≥97.0%[3][4]

Hazard Identification and Safety Precautions

General Precautions:

  • Use only in a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Avoid contact with eyes, skin, and clothing.

  • Do not eat, drink, or smoke when using this product.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers. Seek medical attention if irritation persists.[5]
Skin Contact Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Inhalation Remove the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[5]
Ingestion Wash out the mouth with copious amounts of water for at least 15 minutes. Do NOT induce vomiting. Seek immediate medical attention.[5]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of this compound.

ConditionRecommendation
Handling Handle in a well-ventilated area, preferably a chemical fume hood.[5] Take precautions to avoid the formation of dust. Keep away from heat, sparks, and open flames.[5]
Storage Store in a tightly closed vessel in a refrigerated and dry place.[5] Protect from light. For long-term storage as a powder, -20°C is recommended, which can maintain stability for up to 3 years.[2] In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Incompatible Materials Avoid contact with strong oxidizing agents.[5]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Personal Precautions : Wear suitable personal protective equipment, including a respirator, gloves, and eye protection.[6]

  • Containment and Cleaning : Mix the spilled material with sand or a similar inert absorbent material. Sweep up the mixture and place it in a tightly closed container for disposal.[5]

  • Environmental Precautions : Do not allow the material to enter drains or water courses.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis or safety testing of this compound are not provided in the available documentation. The safety information is based on standard chemical handling procedures. For its application in PROTAC synthesis, it is used as a linker to connect a ligand for an E3 ubiquitin ligase and a ligand for the target protein.[2][7]

Visualized Safety Workflow

The following diagram illustrates a logical workflow for handling a chemical spill of this compound in a laboratory setting.

Spill_Response_Workflow Workflow for Handling Chemical Spills start Spill Occurs assess Assess the Spill - Immediate danger? - Size of spill? start->assess evacuate Evacuate Area Alert Others assess->evacuate Major Spill or Hazard ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess->ppe Minor Spill report Report the Incident (Follow institutional protocol) evacuate->report contain Contain the Spill (Use absorbent material) ppe->contain neutralize Neutralize if Necessary (Follow specific instructions) contain->neutralize cleanup Clean Up Spill (Collect absorbent material) neutralize->cleanup dispose Dispose of Waste (In a sealed, labeled container) cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate decontaminate->report

References

Methodological & Application

Synthesis of Boc-N-PEG1-C2-NHS Ester: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive guide for the synthesis of Boc-N-PEG1-C2-NHS ester, a heterobifunctional crosslinker commonly utilized in bioconjugation, drug delivery, and proteomics. This reagent features a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester-activated carboxylic acid, connected by a short polyethylene (B3416737) glycol (PEG) spacer. The Boc protecting group allows for controlled, stepwise conjugation, while the NHS ester provides a reactive handle for efficient coupling to primary amines on biomolecules such as proteins, peptides, and antibodies. The inclusion of a hydrophilic PEG spacer can enhance the solubility and reduce the immunogenicity of the resulting conjugates.

The synthesis is a two-step process commencing with the commercially available precursor, Boc-NH-PEG1-CH2CH2-COOH. The carboxylic acid moiety of this precursor is then activated using N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent to yield the final this compound. This protocol offers a detailed methodology for researchers, scientists, and professionals in the field of drug development.

Key Reagents and Materials

Reagent/MaterialFormulaMolecular Weight ( g/mol )Supplier (Example)
Boc-NH-PEG1-CH2CH2-COOHC10H19NO5233.26BroadPharm, MedChemExpress
N-Hydroxysuccinimide (NHS)C4H5NO3115.09Sigma-Aldrich
N,N'-Dicyclohexylcarbodiimide (DCC)C13H22N2206.33Sigma-Aldrich
Dichloromethane (B109758) (DCM), AnhydrousCH2Cl284.93Fisher Scientific
Ethyl Acetate (B1210297) (EtOAc)C4H8O288.11VWR
HexanesC6H1486.18VWR
Sodium Sulfate (Na2SO4), AnhydrousNa2SO4142.04Sigma-Aldrich

Experimental Protocol

The synthesis of this compound involves the activation of the carboxylic acid of Boc-NH-PEG1-CH2CH2-COOH with N-hydroxysuccinimide (NHS) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Step 1: Reaction Setup

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-NH-PEG1-CH2CH2-COOH (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting materials, typically resulting in a concentration of 0.1-0.2 M.

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

Step 2: Addition of Coupling Agent

  • While maintaining the temperature at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture over 10-15 minutes.

  • A white precipitate of dicyclohexylurea (DCU) will begin to form upon the addition of DCC.

Step 3: Reaction Progression

  • After the complete addition of the DCC solution, allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring the reaction at room temperature for 12-16 hours to ensure complete conversion.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes), observing the disappearance of the starting carboxylic acid.

Step 4: Work-up and Purification

  • Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU.

  • Wash the filter cake with a small amount of DCM to recover any residual product.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a white solid or colorless oil.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for purification.

  • Dry the purified product under high vacuum to remove any residual solvents.

Step 5: Characterization

  • Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Reaction Yield and Purity

ProductStarting MaterialCoupling AgentSolventTypical Yield (%)Purity (%)
This compoundBoc-NH-PEG1-CH2CH2-COOHDCCDCM85-95%>95%

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

Synthesis_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Boc_PEG_Acid Boc-NH-PEG1-CH2CH2-COOH plus1 + Boc_PEG_Acid->plus1 NHS N-Hydroxysuccinimide (NHS) NHS->plus1 DCC DCC DCM DCM Boc_PEG_NHS This compound DCU Dicyclohexylurea (DCU) reaction_arrow plus1->reaction_arrow DCC, DCM 0 °C to RT, 12-16h plus2 + plus2->DCU reaction_arrow->Boc_PEG_NHS reaction_arrow->plus2

Caption: Chemical reaction scheme for the synthesis of this compound.

Experimental_Workflow start Start dissolve_reactants Dissolve Boc-NH-PEG1-CH2CH2-COOH and NHS in anhydrous DCM start->dissolve_reactants cool_reaction Cool reaction mixture to 0 °C dissolve_reactants->cool_reaction add_dcc Add DCC solution dropwise cool_reaction->add_dcc stir_reaction Stir at room temperature for 12-16 hours add_dcc->stir_reaction filter_dcu Filter to remove DCU precipitate stir_reaction->filter_dcu concentrate Concentrate filtrate under reduced pressure filter_dcu->concentrate purify Purify by column chromatography or recrystallization concentrate->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis process.

Application Notes and Protocols for Step-by-Step PROTAC Synthesis Using Boc-N-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own protein disposal machinery to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] This catalytic mechanism offers a powerful alternative to traditional small-molecule inhibitors.

This document provides a detailed, step-by-step protocol for the synthesis of a model PROTAC using Boc-N-PEG1-C2-NHS ester as a key linker component. The synthesis will be exemplified by the creation of a PROTAC that targets the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ligase. The chosen ligands are JQ1, a well-characterized BRD4 inhibitor, and pomalidomide (B1683931), a known recruiter of CRBN.

Principle of the Synthesis

The synthesis of the JQ1-Pomalidomide PROTAC will be conducted in a linear, multi-step fashion. This strategy involves the sequential coupling of the three core components: the E3 ligase ligand (pomalidomide), the linker (derived from this compound), and the POI ligand (JQ1). The Boc (tert-butyloxycarbonyl) protecting group on the linker is crucial for ensuring the controlled, stepwise assembly of the PROTAC.

The overall synthetic workflow can be summarized as follows:

  • Synthesis of the Linker-E3 Ligase Ligand Intermediate: An amine-functionalized pomalidomide derivative is reacted with the this compound.

  • Boc Deprotection: The Boc protecting group is removed from the newly formed intermediate to expose a primary amine.

  • Coupling of the POI Ligand: A carboxylic acid derivative of JQ1 is activated and then coupled to the free amine of the linker-pomalidomide intermediate to yield the final PROTAC.

Signaling Pathway: PROTAC-Mediated BRD4 Degradation

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The JQ1-pomalidomide PROTAC will bring together the BRD4 protein and the CRBN E3 ligase. This proximity allows for the transfer of ubiquitin molecules from an E2-conjugating enzyme to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitination & Degradation POI BRD4 (POI) PROTAC JQ1-Linker-Pomalidomide (PROTAC) POI->PROTAC JQ1 binds BRD4 Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase CRBN E3 Ligase PROTAC->E3_Ligase Pomalidomide binds CRBN PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Polyubiquitination PROTAC_recycled PROTAC (Recycled) Ternary_Complex->PROTAC_recycled Release Ub->POI Tags BRD4 Degraded_POI Degraded BRD4 (Peptides) Proteasome->Degraded_POI

Figure 1: Mechanism of PROTAC-mediated degradation of BRD4.

Experimental Workflow

The following diagram outlines the key steps in the synthesis of the JQ1-Pomalidomide PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Synthesis of Linker-E3 Ligase Intermediate cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Final PROTAC Synthesis start Start Materials pomalidomide_amine Amine-Functionalized Pomalidomide start->pomalidomide_amine linker This compound start->linker jq1_acid JQ1-Carboxylic Acid start->jq1_acid coupling1 Amide Coupling pomalidomide_amine->coupling1 linker->coupling1 intermediate1 Boc-Linker-Pomalidomide coupling1->intermediate1 deprotection Acidic Deprotection (e.g., TFA) intermediate1->deprotection intermediate1->deprotection intermediate2 H2N-Linker-Pomalidomide deprotection->intermediate2 coupling2 Amide Coupling (e.g., HATU, DIPEA) intermediate2->coupling2 intermediate2->coupling2 jq1_acid->coupling2 final_protac JQ1-Linker-Pomalidomide (Final PROTAC) coupling2->final_protac purification Purification (e.g., HPLC) final_protac->purification

Figure 2: Workflow for the synthesis of a JQ1-Pomalidomide PROTAC.

Experimental Protocols

Step 1: Synthesis of Boc-Linker-Pomalidomide Intermediate

This step involves the formation of an amide bond between the amine-functionalized pomalidomide and the NHS ester of the linker.

Materials:

  • Amine-functionalized pomalidomide (1.0 eq)

  • This compound (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the amine-functionalized pomalidomide in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-Linker-Pomalidomide intermediate.

Step 2: Boc Deprotection

The Boc protecting group is removed under acidic conditions to expose the terminal amine of the linker.

Materials:

  • Boc-Linker-Pomalidomide intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-Linker-Pomalidomide intermediate in anhydrous DCM.

  • Add TFA to the solution (typically a 20-50% solution in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is typically used in the next step without further purification.

Step 3: Synthesis of the Final JQ1-Linker-Pomalidomide PROTAC

This final step involves the amide coupling of the deprotected linker-pomalidomide intermediate with a carboxylic acid-functionalized JQ1.

Materials:

  • H₂N-Linker-Pomalidomide intermediate (from Step 2, 1.0 eq)

  • JQ1-carboxylic acid (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Dissolve the JQ1-carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the H₂N-Linker-Pomalidomide intermediate in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be directly purified by preparative HPLC to yield the final JQ1-Linker-Pomalidomide PROTAC.

Data Presentation

The following table summarizes the expected outcomes for each step of the synthesis. Note that yields are representative and may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialsKey ReagentsTypical Yield (%)Purity (%) (Post-Purification)
1Boc-Linker-PomalidomideAmine-Pomalidomide, this compoundDIPEA, DMF70-85>95
2H₂N-Linker-PomalidomideBoc-Linker-PomalidomideTFA, DCM>95 (crude)Used directly
3JQ1-Linker-PomalidomideH₂N-Linker-Pomalidomide, JQ1-COOHHATU, DIPEA, DMF40-60>98

Characterization

The final PROTAC and all intermediates should be characterized by standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired products and to monitor reaction progress and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final PROTAC.

Troubleshooting

ProblemPossible CauseSuggested Solution
Step 1: Low yield of amide coupling Incomplete reaction; degradation of NHS ester.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Use fresh this compound.
Step 2: Incomplete Boc deprotection Insufficient acid or reaction time.Increase the concentration of TFA or the reaction time. Monitor carefully by LC-MS.
Step 3: Low yield of final coupling Incomplete activation of carboxylic acid; side reactions.Ensure anhydrous conditions. Pre-activate the JQ1-carboxylic acid with HATU/DIPEA before adding the amine.
Final Product: Low Purity Incomplete reactions; formation of byproducts.Optimize purification by preparative HPLC, adjusting the gradient and column as necessary.

These application notes and protocols provide a comprehensive guide for the synthesis of a model PROTAC using this compound. Researchers should adapt and optimize these protocols based on their specific target proteins and ligands.

References

Optimizing NHS Ester Coupling with Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone technique for the covalent modification of proteins and other biomolecules.[1] This method is widely employed for attaching labels such as fluorescent dyes, biotin, or crosslinkers to proteins for a vast array of applications, from immunofluorescence to proteomics.[2] The reaction targets primary aliphatic amines (–NH₂), predominantly found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) (Lys, K) residues, to form stable, covalent amide bonds.[1][3]

The efficiency of this conjugation is critically dependent on the reaction pH. The pH governs a delicate balance between two competing reactions: the desired reaction of the NHS ester with the protein's primary amines (aminolysis) and the undesired breakdown of the NHS ester by water (hydrolysis).[1] Understanding and controlling the reaction pH is therefore paramount to achieving optimal conjugation yields and preserving protein function.

The Critical Role of pH

The pH of the reaction buffer is the most crucial parameter in NHS ester coupling reactions because it directly influences two opposing processes:

  • Amine Reactivity : The reactive species for the coupling is the unprotonated primary amine (-NH₂), which acts as a strong nucleophile. At acidic or neutral pH, primary amines are largely protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the reaction.[1][4] As the pH increases into the alkaline range, the amine becomes deprotonated, increasing its reactivity and favoring the conjugation reaction.[1][4]

  • NHS Ester Hydrolysis : NHS esters are susceptible to hydrolysis, where water molecules attack the ester, cleaving it and rendering it inactive for conjugation. The rate of this hydrolysis reaction increases significantly with rising pH.[1][3][5] This competing reaction reduces the amount of active NHS ester available to react with the protein, thereby lowering the overall yield of the desired conjugate.[6][7]

Therefore, the optimal pH for NHS ester coupling is a compromise that maximizes the availability of reactive deprotonated amines while minimizing the rate of NHS ester hydrolysis. For most protein labeling applications, this optimal range is found to be between pH 7.2 and 8.5 .[3][8] Many protocols specify an optimal pH of 8.3-8.5 .[6][7][9]

Quantitative Data

The stability of the NHS ester and the choice of buffer are critical factors for successful conjugation. The following tables summarize key quantitative data and recommendations.

Table 1: Effect of pH and Temperature on NHS Ester Half-life

This table illustrates the strong dependence of NHS ester stability on the pH of the aqueous solution. The half-life is the time it takes for half of the reactive ester to be hydrolyzed.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[3]
8.6410 minutes[3][5]

As shown, an increase in pH leads to a dramatic decrease in the stability of the NHS ester.

Table 2: Recommended Buffers for NHS Ester Coupling

The choice of buffer is critical. Buffers containing primary amines must be avoided as they will compete with the target protein for reaction with the NHS ester.

Buffer TypeRecommended pH RangeConcentration (Typical)Notes
Sodium Bicarbonate8.0 - 9.00.1 MA very common and effective choice for achieving the optimal pH of 8.3-8.5.[2][6][10]
Sodium Phosphate (PBS)7.2 - 8.00.1 MA good option for proteins sensitive to higher pH. The reaction will be slower, potentially requiring longer incubation times.[2][8]
Borate8.0 - 9.050 mMAn effective alternative to bicarbonate buffer.[3]
HEPES7.2 - 8.250-100 mMCan be used as an alternative non-amine containing buffer.[3]
Buffers to Avoid N/A N/A Tris, Glycine, or other primary amine-containing buffers. These will compete in the reaction.[3][8] However, they are excellent for quenching the reaction once complete.[3][8]

Reaction Schematics and Workflow

Visualizing the chemical processes and experimental steps can aid in understanding and execution.

G cluster_reaction NHS Ester Coupling Reaction Protein Protein-NH₂ (Primary Amine) Amide Protein-NH-CO-R (Stable Amide Bond) Protein->Amide Nucleophilic Attack NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Amide NHS NHS (Leaving Group) Amide->NHS

NHS ester reaction with a primary amine to form a stable amide bond.

G cluster_competing Competing Reactions at Alkaline pH cluster_desired Desired Path cluster_side Side Reaction NHS_Ester NHS Ester (Reactive) Aminolysis Aminolysis (with Protein-NH₂) NHS_Ester->Aminolysis Faster at high pH Hydrolysis Hydrolysis (with H₂O) NHS_Ester->Hydrolysis Also faster at high pH Conjugate Stable Conjugate Aminolysis->Conjugate Inactive Inactive Ester Hydrolysis->Inactive

The balance between desired aminolysis and competing hydrolysis.

G cluster_workflow General Experimental Workflow A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) B 2. Prepare NHS Ester Solution (Dissolve in anhydrous DMSO or DMF immediately before use) A->B C 3. Reaction Incubation (Add NHS ester to protein. Incubate 1-4h at RT or overnight at 4°C) B->C D 4. Quench Reaction (Optional) (Add Tris or Glycine to a final concentration of 50-100 mM) C->D E 5. Purify Conjugate (Remove excess reagent via desalting column or dialysis) D->E

A typical workflow for protein labeling with NHS esters.

Experimental Protocols

The following are generalized protocols for NHS ester coupling. It is highly recommended to perform small-scale trial reactions to optimize conditions for each specific protein and label.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol is a typical procedure for labeling antibodies or other proteins.

Materials:

  • Protein of interest

  • NHS ester of the labeling reagent (e.g., fluorescent dye, biotin)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.[6][10]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.[1]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3][6]

  • Desalting column (e.g., Sephadex) or dialysis equipment for purification.[2][10]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[1][6]

    • Ensure the buffer is free of any primary amines (e.g., Tris, glycine) or stabilizers like BSA.[11]

  • Prepare the NHS Ester Solution:

    • Allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or high-quality, amine-free DMF to a stock concentration (e.g., 10 mg/mL or 10 mM).[6][7][11] Aqueous solutions of NHS esters are not stable and should be used immediately.[6]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the NHS ester solution to add to the protein solution. A molar excess of 8-20 fold of NHS ester to protein is a common starting point for mono-labeling.[1][6]

    • While gently stirring or vortexing the protein solution, add the NHS ester stock solution in a dropwise fashion.[10]

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light if using a fluorescent label.[2][3][7]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[1]

    • Incubate for an additional 15-30 minutes at room temperature.[1] This step ensures that any unreacted NHS ester is deactivated.

  • Purify the Conjugate:

    • Remove the unreacted labeling reagent and byproducts (like free NHS) by running the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[2][10]

    • Alternatively, purify the conjugate by dialysis against the storage buffer.

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) to 50% and storing at -20°C, or adding stabilizers like BSA (5-10 mg/mL) and sodium azide (B81097) (0.02%).[10][11]

Protocol 2: Optimizing the Molar Ratio of NHS Ester to Protein

The degree of labeling (DOL) can significantly impact protein function. To achieve a desired DOL, it is crucial to perform small-scale trial reactions with varying molar ratios.

Procedure:

  • Set up a series of parallel reactions (e.g., in microcentrifuge tubes) with a constant amount of protein.

  • Vary the molar ratio of NHS ester to protein across a range (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).[1]

  • Follow the general labeling protocol (Protocol 1) for each reaction.

  • After purification, determine the DOL for each conjugate. This is typically done using UV-Vis spectrophotometry, measuring the absorbance of the protein (e.g., at 280 nm) and the label at its specific absorbance maximum.

  • Analyze the results to determine the optimal molar ratio that provides the desired DOL without causing protein precipitation or loss of function.

References

Application Notes and Protocols for Boc Deprotection of PEG Linkers using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the deprotection of tert-butyloxycarbonyl (Boc)-protected polyethylene (B3416737) glycol (PEG) linkers utilizing trifluoroacetic acid (TFA). It includes detailed experimental protocols, data summaries for reaction conditions, and visual diagrams to elucidate the workflow and reaction mechanism.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as PEGylated compounds, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Its removal is a critical step, and trifluoroacetic acid (TFA) is a common reagent for this purpose due to its efficacy in cleaving the Boc group under mild conditions.[1][2] This application note outlines a standard protocol for the TFA-mediated deprotection of Boc-protected PEG linkers, including considerations for optimizing reaction conditions and the use of scavengers to minimize side reactions.

Reaction Mechanism

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed elimination mechanism. The TFA protonates the carbonyl oxygen of the Boc group, initiating the collapse of the protecting group to form a stable tert-butyl cation, carbon dioxide, and the deprotected amine as its TFA salt.

ReactionMechanism BocPEG Boc-NH-PEG-R ProtonatedBoc Boc(+H)-NH-PEG-R BocPEG->ProtonatedBoc Intermediate [HO-C(=O+H)-O-tBu]-NH-PEG-R ProtonatedBoc->Intermediate DeprotectedPEG H₃N⁺-PEG-R  (TFA⁻ salt) Intermediate->DeprotectedPEG Elimination tBu_cation tert-butyl cation Intermediate->tBu_cation CO2 CO₂ Intermediate->CO2

Caption: Boc deprotection mechanism with TFA.

Quantitative Data Summary

The efficiency of the Boc deprotection reaction is influenced by several factors, including the concentration of TFA, the solvent, reaction time, and temperature. The following tables summarize common reaction conditions and scavengers used in this process.

Table 1: Common Acidic Conditions for Boc Deprotection [1]

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (B109758) (DCM)0.5 - 2 hours0°C to Room Temp.
Trifluoroacetic Acid (TFA)95% (with scavengers)-1 - 4 hoursRoom Temp.
Hydrochloric Acid (HCl)4M1,4-Dioxane (B91453)0.5 - 2 hoursRoom Temp.

Table 2: Common Scavengers for Boc Deprotection [1]

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger, Protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine
Phenol5%Carbocation Scavenger

The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to side reactions, particularly with electron-rich amino acid residues like tryptophan, methionine, and tyrosine.[3] Scavengers are added to the reaction mixture to trap this cation and prevent unwanted modifications of the substrate.[3] Triisopropylsilane (TIS) is a commonly used scavenger for this purpose.[1][2]

Experimental Workflow

The following diagram illustrates the general workflow for the Boc deprotection of a PEG linker.

ExperimentalWorkflow start Start: Boc-Protected PEG Linker dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add TFA and Scavengers (e.g., TIS) cool->add_reagents react Stir at 0°C, then warm to RT (Monitor by TLC/LC-MS) add_reagents->react workup Workup & Isolation react->workup evaporation Concentrate under reduced pressure workup->evaporation Volatile Acid precipitation Precipitate with non-polar solvent (e.g., diethyl ether) workup->precipitation Insoluble Salt aqueous_workup Aqueous Wash (e.g., sat. NaHCO₃) workup->aqueous_workup Water-Insoluble Product purification Purification (if necessary) evaporation->purification precipitation->purification aqueous_workup->purification end End: Deprotected PEG Linker (TFA salt or free amine) purification->end

Caption: Experimental workflow for Boc deprotection.

Detailed Experimental Protocol

This protocol describes a standard procedure for the Boc deprotection of a PEG linker using TFA in dichloromethane (DCM).

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Diethyl ether, cold

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for aqueous workup)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Cooling: Cool the solution to 0°C using an ice bath.[1]

  • Reagent Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[2] If the substrate is sensitive to carbocation-mediated side reactions, add a scavenger such as TIS to a final concentration of 2.5-5% (v/v).[1][2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][2]

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 1-2 hours.[1][2]

  • Workup and Isolation: Upon completion, the deprotected product can be isolated by one of the following methods:

    • Direct Evaporation: For many applications, the reaction mixture can be concentrated under reduced pressure to remove the DCM and excess TFA.[2] To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) (3x).[1] The resulting TFA salt of the deprotected amine can often be used directly in the subsequent step.[2]

    • Precipitation: The deprotected PEG linker, as its TFA salt, can often be precipitated by the addition of a non-polar solvent such as cold diethyl ether.[1][4] The precipitate can then be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

    • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA and generate the free amine.[1] The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the free amine.[2]

Troubleshooting:

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the concentration of TFA or extending the reaction time.[1] For particularly stubborn Boc groups, a stronger acid system like 4M HCl in 1,4-dioxane may be necessary.[1]

  • Side Product Formation: The presence of unexpected side products may indicate reactions with the tert-butyl cation. The addition of a scavenger cocktail is recommended to mitigate this issue.[3]

Conclusion

The TFA-mediated deprotection of Boc-protected PEG linkers is a robust and widely used method. By carefully selecting the reaction conditions and employing scavengers when necessary, high yields of the deprotected product can be achieved. The choice of workup procedure will depend on the properties of the final product and the requirements of the subsequent synthetic steps. This guide provides a solid foundation for researchers to successfully perform this critical transformation in their synthetic workflows.

References

Application Notes and Protocols for Protein Labeling using Boc-N-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of Boc-N-PEG1-C2-NHS ester in protein labeling. This reagent is a valuable tool for bioconjugation, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapies.[1][2][3][4] The protocols outlined below are based on established methods for N-hydroxysuccinimide (NHS) ester chemistry and can be adapted for various proteins, including antibodies and other biologics.

Introduction

This compound is a heterobifunctional crosslinker containing a Boc-protected amine, a short PEG spacer, and an amine-reactive NHS ester. The NHS ester facilitates covalent conjugation to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on proteins, forming a stable amide bond.[5][6][] The PEG spacer enhances solubility and can reduce aggregation of the resulting conjugate.[][9] The Boc protecting group allows for subsequent deprotection and further modification, enabling a modular approach to constructing complex bioconjugates.[10][]

The labeling reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 8.5.[][12][13][14] At lower pH, the amine is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[12][14]

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[]

Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Linker-Boc (Stable Amide Bond) Protein->Conjugate + NHS_Ester This compound NHS_Ester->Conjugate NHS N-hydroxysuccinimide (Leaving Group) NHS_Ester->NHS -

Diagram 1. Reaction of this compound with a protein.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors, including the concentration of the protein and the reagent, the reaction buffer, pH, and temperature. The following table provides general guidelines for optimizing the labeling protocol.

ParameterRecommended RangeNotes
Molar Excess of NHS Ester 5 to 20-foldHigher excess may be needed for dilute protein solutions.[9][15][16]
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to higher labeling efficiency.[17]
Reaction pH 7.2 - 8.5Optimal pH is often around 8.3.[6][12][14]
Reaction Temperature Room Temperature or 4°CRoom temperature for 30-60 minutes or 4°C for 2 hours to overnight.[15][16][18]
Reaction Time 30 minutes - 2 hoursCan be extended for reactions at 4°C.[15][16]
Labeling Efficiency 20% - 40%Highly dependent on protein concentration and molar excess of the reagent.[6]

Experimental Protocols

Materials and Reagents
  • Protein of interest (free of amine-containing buffers like Tris or glycine)[6][15][19]

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5][14][15]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or 0.1 M Phosphate Buffer, pH 7.2-7.5[6][14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[19]

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration vials.[6][12][20]

  • Phosphate-Buffered Saline (PBS), pH 7.4

Experimental Workflow

G A 1. Protein Preparation (Buffer Exchange) C 3. Conjugation Reaction (Incubate Protein + Reagent) A->C B 2. Reagent Preparation (Dissolve NHS Ester) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Purification (Remove Excess Reagent) D->E F 6. Characterization (Determine Degree of Labeling) E->F G 7. Storage (Store Conjugate) F->G

Diagram 2. Workflow for protein labeling with this compound.
Detailed Protocol for Protein Labeling

Step 1: Protein Preparation

  • If the protein solution contains amine-containing buffers or stabilizers (e.g., Tris, glycine, BSA), they must be removed.[6][19]

  • Perform buffer exchange into the Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) using dialysis, desalting columns, or ultrafiltration.[19]

  • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[17]

Step 2: Preparation of this compound Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[15][19]

  • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.[5][19]

    • Note: NHS ester solutions are susceptible to hydrolysis and should be prepared fresh and used immediately.[9][15]

Step 3: Conjugation Reaction

  • Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (typically 5-20 fold) relative to the protein.

  • Add the calculated volume of the this compound solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[15][16][18] Protect the reaction from light if the linker is light-sensitive.

Step 4: Quenching the Reaction

  • To stop the labeling reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[19]

  • Incubate for 15-30 minutes at room temperature.[19]

Step 5: Purification of the Labeled Protein

  • Remove unreacted this compound and byproducts using size-exclusion chromatography, dialysis, or ultrafiltration.[6][12][20]

  • For size-exclusion chromatography, equilibrate the column with PBS, pH 7.4, and elute the labeled protein.[12]

  • For dialysis, perform against PBS, pH 7.4, with multiple buffer changes.

Characterization of the Labeled Protein

The degree of labeling (DOL), which is the average number of linker molecules conjugated per protein molecule, can be determined using various methods, including:

  • UV-Vis Spectroscopy: If the linker has a distinct chromophore, the DOL can be calculated from the absorbance spectra of the protein and the linker.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the mass of the labeled protein, and the mass shift compared to the unlabeled protein can be used to calculate the DOL.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate labeled from unlabeled protein and to assess the heterogeneity of the conjugate.

Storage of the Labeled Protein

Store the purified, labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[5] For long-term storage, it is advisable to add a cryoprotectant like glycerol (B35011) and to aliquot the sample to avoid repeated freeze-thaw cycles.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Protein concentration is too low.- Increase protein concentration to >2 mg/mL.[6]
- pH of the reaction buffer is too low.- Ensure the pH is between 8.0 and 8.5.[5][12]
- Hydrolysis of the NHS ester.- Prepare the NHS ester solution immediately before use.[9][15]
- Presence of primary amines in the buffer.- Perform buffer exchange to an amine-free buffer.[6][15]
Protein Precipitation - High concentration of organic solvent.- Keep the volume of DMF or DMSO added to less than 10% of the total reaction volume.[15]
- Protein instability under reaction conditions.- Perform the reaction at 4°C.
High Degree of Labeling - Molar excess of NHS ester is too high.- Reduce the molar excess of the NHS ester in the reaction.
Heterogeneous Product - Multiple reactive sites on the protein.- This is inherent to NHS ester chemistry. HPLC can be used to characterize the heterogeneity.

References

Application Notes and Protocols for Boc-N-PEG1-C2-NHS Ester in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Boc-N-PEG1-C2-NHS ester, a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The information presented here is intended to facilitate the effective use of this reagent in research and development settings.

Introduction to this compound

This compound is a versatile linker molecule featuring a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. This structure allows for a two-step conjugation strategy. The highly reactive NHS ester enables covalent linkage to primary amines on proteins, peptides, or small molecules, forming a stable amide bond. The Boc protecting group can then be removed under acidic conditions to reveal a primary amine for subsequent conjugation reactions. The short PEG spacer enhances solubility and provides appropriate distancing in applications such as PROTAC development.

Key Applications

  • PROTAC Synthesis: this compound serves as a foundational linker for connecting a target protein ligand to an E3 ligase ligand, forming a PROTAC molecule that induces the degradation of the target protein.[1][2]

  • Bioconjugation: This linker can be used to conjugate small molecules, peptides, or proteins to other molecules or surfaces containing primary amines.

  • Drug Development: The PEG component can improve the pharmacokinetic properties of conjugated molecules by increasing solubility and stability.

Physicochemical and Storage Properties

PropertyValue
Molecular Formula C₁₄H₂₂N₂O₇
Molecular Weight 330.33 g/mol
Appearance White to off-white solid
Purity ≥97.0%
Storage (Powder) -20°C for up to 3 years
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month

Note: Data sourced from commercially available product information.[3]

Experimental Protocols

General Considerations for Handling this compound
  • Moisture Sensitivity: The NHS ester moiety is highly susceptible to hydrolysis. It is crucial to handle the reagent in a dry environment and to use anhydrous solvents.

  • Reagent Preparation: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use and do not store them.

Protocol for Conjugation to a Primary Amine-Containing Molecule (e.g., a Small Molecule Drug or Peptide)

This protocol provides a general procedure for the reaction of this compound with a molecule containing a primary amine. Optimization of the reaction conditions, including stoichiometry, may be necessary for specific applications.

Materials:

  • This compound

  • Amine-containing molecule

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction vessel

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Dissolution: Dissolve the amine-containing molecule in the anhydrous solvent of choice.

  • Addition of Base: Add 1.5 to 2.0 equivalents of the base (e.g., DIPEA) to the solution.

  • Addition of Linker: In a separate vial, dissolve 1.0 to 1.2 equivalents of this compound in the same anhydrous solvent.

  • Reaction: Slowly add the this compound solution to the solution of the amine-containing molecule with continuous stirring.

  • Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction can also be performed at 4°C overnight.

  • Monitoring: Monitor the progress of the reaction using TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Once the reaction is complete, quench any unreacted NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris). The product can be purified using standard organic synthesis techniques such as column chromatography.

Table of Generalized Reaction Parameters:

ParameterRecommended RangeNotes
Solvent Anhydrous DMF, DMSOEnsure the solvent is free of primary and secondary amines.
Stoichiometry (Linker:Amine) 1.0 - 1.2 : 1.0A slight excess of the linker may be used to ensure complete consumption of the amine.
Base DIPEA, TEA (1.5 - 2.0 eq.)The base acts as a proton scavenger.
Temperature Room Temperature (20-25°C) or 4°CLower temperatures may be used for sensitive molecules.
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Monitor reaction for completion.
Protocol for Boc Deprotection

Following successful conjugation, the Boc protecting group can be removed to expose the primary amine for further reactions.

Materials:

  • Boc-protected conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Deprotection: Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralization (Optional): For a neutral amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected product.

Visualizing Workflows and Mechanisms

The following diagrams illustrate the key processes involving this compound.

G cluster_0 Bioconjugation Workflow A Dissolve Amine-Containing Molecule in Anhydrous Solvent B Add Base (e.g., DIPEA) A->B D Mix Reactants and Incubate (1-4h at RT or overnight at 4°C) B->D C Dissolve this compound in Anhydrous Solvent C->D E Monitor Reaction (TLC or LC-MS) D->E F Quench and Purify Boc-Protected Conjugate E->F G Boc Deprotection (TFA in DCM) F->G H Final Deprotected Conjugate G->H

Caption: General workflow for bioconjugation using this compound.

PROTAC_Mechanism cluster_1 PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule (POI Ligand - Linker - E3 Ligand) PROTAC->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycle PROTAC and E3 Ligase Recycled Degradation->Recycle

Caption: Schematic of the PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for the Purification of Boc-N-PEG1-C2-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-PEG1-C2-NHS ester is a functionalized linker commonly employed in the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). The purity of this linker is paramount to ensure the successful synthesis of the final conjugate and to obtain reliable experimental results. This document provides detailed protocols for the purification and purity assessment of this compound conjugates, addressing common impurities and outlining effective analytical techniques.

The primary impurities encountered during the synthesis and storage of this compound include unreacted starting materials, byproducts from the activation step (e.g., N-acylurea if carbodiimide (B86325) reagents are used), and hydrolysis products. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which yields the corresponding carboxylic acid and free N-hydroxysuccinimide (NHS).[1][2][3][4][5] Therefore, purification and careful handling are critical to maintain the integrity of the reagent.

Purification Methodologies

The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The two primary methods for purifying small molecules like this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Column Chromatography.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique ideal for achieving high purity, especially for small-scale purifications.[6][7][8][9] The separation is based on the differential partitioning of the compound and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Flash Column Chromatography

Flash column chromatography is a preparative technique suitable for larger scale purifications. While some NHS esters can be sensitive to the acidic nature of silica (B1680970) gel, many are stable enough for purification with this method.[5][10][11] Using a neutral stationary phase like deactivated silica or alumina, or adding a base modifier to the eluent can mitigate potential hydrolysis.

Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. A combination of analytical techniques is recommended for a comprehensive evaluation.

Analytical RP-HPLC

Analytical RP-HPLC is used to determine the purity of the final product and to analyze fractions from the purification process. By comparing the peak area of the desired product to the total peak area, a quantitative measure of purity can be obtained.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for quantifying the amount of free N-hydroxysuccinimide (NHS), a common impurity and a direct indicator of NHS ester hydrolysis.[1][2][4]

Spectrophotometry

A simple spectrophotometric assay can be used to quickly assess the presence of the NHS ester and its degradation. The release of NHS upon hydrolysis can be monitored by an increase in absorbance at around 260 nm.[3]

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification and analysis of this compound.

Table 1: Preparative RP-HPLC Purification Parameters

ParameterValue
Column C18, 5 µm, 100 Å, 21.2 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)
Gradient 20-80% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 220 nm
Expected Purity >98%
Typical Recovery 70-90%

Table 2: Flash Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel, 230-400 mesh
Eluent System Ethyl Acetate (B1210297) / Hexanes (Gradient)
Gradient 10% to 60% Ethyl Acetate
Detection TLC with UV visualization or staining
Expected Purity >95%
Typical Recovery 60-85%

Table 3: Analytical RP-HPLC Purity Assessment Parameters

ParameterValue
Column C18, 3.5 µm, 100 Å, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Purity Calculation Peak Area Percentage

Table 4: HILIC for NHS Impurity Quantification Parameters

ParameterValue
Column Silica-based HILIC, 3 µm, 150 x 3 mm
Mobile Phase 90:10 Acetonitrile:10 mM Ammonium Acetate (pH 7.5)
Flow Rate 0.5 mL/min
Detection UV at 220 nm
Limit of Detection ~1 mg/L for NHS

Experimental Protocols

Protocol 1: Purification of this compound by Preparative RP-HPLC

1. Sample Preparation: a. Dissolve the crude this compound in a minimal amount of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. b. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System Setup: a. Equilibrate the preparative RP-HPLC system with the C18 column at the initial mobile phase conditions (e.g., 20% Mobile Phase B). b. Set the detector to monitor at 220 nm.

3. Purification: a. Inject the prepared sample onto the column. b. Run the gradient method as specified in Table 1. c. Collect fractions corresponding to the main product peak.

4. Product Recovery: a. Analyze the collected fractions using analytical RP-HPLC to confirm purity. b. Pool the pure fractions. c. Remove the organic solvent (acetonitrile) using a rotary evaporator. d. Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

5. Storage: a. Store the purified this compound under dessicated conditions at -20°C to prevent hydrolysis.

Protocol 2: Purification of this compound by Flash Column Chromatography

1. Slurry Preparation: a. Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial eluent mixture. b. In a separate flask, prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexanes).

2. Column Packing: a. Pack a glass column with the silica gel slurry. b. Equilibrate the packed column by running several column volumes of the initial eluent through it.

3. Sample Loading: a. Carefully load the dissolved crude product onto the top of the silica gel bed.

4. Elution and Fraction Collection: a. Begin elution with the initial eluent. b. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate as specified in Table 2. c. Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

5. Product Recovery: a. Analyze the fractions containing the desired product by analytical RP-HPLC for purity. b. Pool the pure fractions. c. Evaporate the solvent under reduced pressure to obtain the purified product.

6. Storage: a. Store the purified product under dessicated conditions at -20°C.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Assessment cluster_final Final Product crude Crude this compound prep_hplc Preparative RP-HPLC crude->prep_hplc flash_chrom Flash Chromatography crude->flash_chrom analytical_hplc Analytical RP-HPLC prep_hplc->analytical_hplc flash_chrom->analytical_hplc pure_product Pure this compound (>95-98%) analytical_hplc->pure_product hilic HILIC (for NHS) pure_product->hilic Quality Control

Caption: Workflow for the purification and analysis of this compound.

logical_relationship cluster_impurities Common Impurities cluster_purification_methods Purification Choice start Start: Crude Product unreacted_sm Unreacted Starting Materials byproducts Synthesis Byproducts (e.g., N-acylurea) hydrolysis Hydrolysis Products (Carboxylic Acid, NHS) large_scale Large Scale? start->large_scale high_purity High Purity Needed? rphplc Use Preparative RP-HPLC high_purity->rphplc Yes flash Use Flash Chromatography high_purity->flash No large_scale->high_purity No large_scale->flash Yes end_product End: Pure Product rphplc->end_product flash->end_product

Caption: Decision tree for selecting a purification method for this compound.

References

Application Note and Protocol: Optimizing Molar Excess of Boc-N-PEG1-C2-NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Hydroxysuccinimide (NHS) esters are widely used for covalently labeling proteins and other biomolecules containing primary amines.[1][2][3][4][5] The NHS ester functional group reacts with the primary amines found on the N-terminus of proteins and the side chains of lysine (B10760008) residues to form stable, covalent amide bonds.[2][6] This method is robust for attaching various moieties, including PEG linkers used in the development of Proteolysis Targeting Chimeras (PROTACs).[7][8] Boc-N-PEG1-C2-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[7][8]

A critical parameter for a successful labeling reaction is the molar excess of the NHS ester reagent over the biomolecule.[6] Optimizing this ratio is essential for controlling the degree of labeling (DOL). A low DOL may lead to an insufficient yield of the desired conjugate, while an excessively high DOL can cause protein precipitation, loss of biological activity, or altered pharmacokinetics.[6] This document provides a detailed protocol for calculating and optimizing the molar excess of this compound for labeling proteins and other amine-containing biomolecules.

Principle of the Reaction

The labeling reaction is a nucleophilic acyl substitution. The primary amine on the biomolecule attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3] This reaction is most efficient at a pH between 7.2 and 8.5.[2][6][9] Below this range, the amine group is protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[1][4][9]

Caption: Reaction of this compound with a primary amine.
Factors Influencing Labeling Efficiency

Several factors can affect the outcome of the labeling reaction:

  • pH: The optimal pH is between 7.2 and 8.5.[2][6] Buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) are recommended.[1][6][9] Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they compete with the target biomolecule for the NHS ester.[9][10]

  • Biomolecule Concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling due to slower reaction kinetics.[6][10]

  • Temperature and Time: Reactions are typically performed for 30-60 minutes at room temperature or for 2 hours on ice.[10][11] Longer incubation times may be necessary for less reactive amines, but this also increases the risk of NHS ester hydrolysis.[9]

  • Solvent: this compound is not readily soluble in aqueous buffers. It should first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][10][11]

Calculating Molar Excess

The first step in any labeling experiment is to calculate the mass of the NHS ester required to achieve the desired molar excess.

Formula for Calculating the Mass of NHS Ester:

[1][6][12]

Table 1: Recommended Starting Molar Excess Ratios

The optimal molar excess is empirical and should be determined for each specific biomolecule and application.[6] The following table provides general recommendations for starting points based on protein concentration.[6][10]

Protein ConcentrationRecommended Starting Molar ExcessRationale
> 5 mg/mL5-10 foldHigher protein concentrations lead to more efficient labeling.[6]
1-5 mg/mL10-20 foldA common concentration range for many labeling applications.[6]
< 1 mg/mL20-50 foldA higher excess is needed to compensate for lower reaction kinetics.[6][10]

Experimental Protocol: Labeling a Biomolecule with this compound

This protocol provides a general procedure for labeling a protein. It should be optimized for each specific application.

Materials
  • Protein to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[1][4]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., gel filtration/desalting column)

Procedure
  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a known concentration (e.g., 1-10 mg/mL).[12]

    • If the protein is already in a storage buffer containing amines (like Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[10]

  • Calculate the Required Amount of NHS Ester:

    • Use the formula provided above and the recommendations in Table 1 to calculate the mass of this compound needed for your desired molar excess.

  • Prepare the NHS Ester Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[10][11]

    • Immediately before use, dissolve the calculated mass of the NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[10][11] Do not store the NHS ester in solution, as it readily hydrolyzes.[10]

  • Perform the Labeling Reaction:

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[10]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[10][11]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction, add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any excess NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Remove unreacted NHS ester and reaction byproducts (N-hydroxysuccinimide) by passing the reaction mixture over a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).[1][10]

    • Collect the fractions containing the purified, labeled protein.

Optimization and Characterization

To achieve the desired degree of labeling, it is recommended to perform a series of trial reactions with varying molar excess ratios.

Experimental Workflow for Optimization

G start Define Target DOL calc Calculate NHS Ester for Varying Molar Excess Ratios (e.g., 5x, 10x, 20x, 40x) start->calc react Perform Parallel Labeling Reactions calc->react purify Purify Labeled Protein (Gel Filtration / Desalting) react->purify analyze Characterize Conjugates (e.g., UV-Vis, LC-MS) purify->analyze dol Calculate Degree of Labeling (DOL) for each ratio analyze->dol compare Compare DOL to Target dol->compare end Select Optimal Molar Excess compare->end DOL is Optimal adjust Adjust Molar Excess and Repeat compare->adjust DOL is Not Optimal adjust->calc

Caption: Workflow for optimizing the molar excess of NHS ester.
Characterization and Degree of Labeling (DOL)

After purification, the extent of labeling must be determined. For many applications, this can be done using UV-Vis spectrophotometry if the attached molecule has a distinct absorbance profile. However, for a non-chromophoric linker like Boc-N-PEG1-C2, mass spectrometry is the preferred method.

  • Mass Spectrometry (LC-MS): This is a powerful technique to determine the exact mass of the conjugate.[13][14] The increase in mass corresponds to the number of PEG linkers attached to the protein, allowing for a precise calculation of the DOL and identification of different species (e.g., mono-, di-, tri-labeled protein).[15][16]

Table 2: Example Data from a Molar Excess Optimization Experiment

SampleMolar Excess of NHS EsterAverage Degree of Labeling (DOL) by LC-MSObservations
15:11.2Predominantly mono-labeled product.
210:12.5Good mixture of mono- and di-labeled product.
320:14.1Higher labeling, increased heterogeneity.
440:16.8Significant heterogeneity, minor precipitation noted.
Purification of PEGylated Proteins

The choice of purification method depends on the differences between the unlabeled protein, the PEGylated product, and the excess reagents.

  • Size Exclusion Chromatography (SEC) / Gel Filtration: Very effective at removing small molecule impurities like unreacted NHS ester and hydrolyzed byproducts.[][18] It can also separate native protein from the larger PEGylated protein.[][18]

  • Ion Exchange Chromatography (IEX): PEGylation can shield charges on the protein surface, altering its interaction with IEX resins.[][18][19] This allows for the separation of proteins with different degrees of PEGylation.[]

  • Hydrophobic Interaction Chromatography (HIC): Can be used as a polishing step to separate species with different levels of PEGylation.[][20][21]

Troubleshooting

Table 3: Troubleshooting Guide for NHS Ester Labeling

ProblemPotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency 1. Incorrect Buffer pH: pH is too low (<7.2). 2. Competing Amines: Buffer (e.g., Tris, glycine) contains primary amines. 3. Hydrolyzed NHS Ester: Reagent was exposed to moisture or stored improperly. 4. Low Reactant Concentration: Protein solution is too dilute.1. Verify buffer pH is between 7.2-8.5.[9] 2. Perform buffer exchange into an amine-free buffer (PBS, bicarbonate).[9][10] 3. Use a fresh vial of NHS ester and prepare the solution in anhydrous solvent immediately before use.[9][10] 4. Increase the protein concentration or use a higher molar excess of the NHS ester.[6][9]
Protein Precipitation 1. High Degree of Labeling: Over-labeling can alter protein solubility. 2. High Organic Solvent Concentration: >10% DMSO or DMF in the final reaction volume.1. Reduce the molar excess of the NHS ester. 2. Ensure the volume of dissolved NHS ester added is less than 10% of the total reaction volume.
Inconsistent Results 1. NHS Ester Instability: Inconsistent preparation of the NHS ester solution. 2. Variable Reaction Conditions: Fluctuations in temperature or incubation time.1. Always use a fresh solution of the NHS ester prepared immediately before each experiment.[10] 2. Standardize all reaction parameters, including temperature, time, and concentrations.

References

Application Notes: Solvent Selection for Boc-N-PEG1-C2-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-N-PEG1-C2-NHS ester is a functionalized linker molecule commonly employed in bioconjugation, drug delivery, and proteomics. It features a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester is a reactive group that specifically targets primary and secondary amines on biomolecules, such as the lysine (B10760008) residues and N-termini of proteins, to form stable amide bonds.[1][2][3][] The success of this conjugation reaction is critically dependent on the appropriate selection of solvents to ensure the solubility of reactants, maintain the stability of the NHS ester, and facilitate the reaction kinetics.

Mechanism of Action

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[] The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[5]

Solvent Properties and Their Impact on the Reaction

The choice of solvent is a critical parameter in reactions involving NHS esters. The ideal solvent should dissolve the this compound without promoting its degradation. NHS esters are susceptible to hydrolysis, a competing reaction that deactivates the molecule.[2][6][7] The rate of hydrolysis is significantly influenced by the presence of water and the pH of the solution.[2][8]

Recommended Solvents for this compound

For dissolving and storing this compound, anhydrous polar aprotic solvents are highly recommended.[1] For the conjugation reaction, the choice of solvent depends on the nature of the amine-containing molecule.

SolventUse CaseAdvantagesDisadvantages
Dimethylformamide (DMF) Primary choice for creating a stock solution of this compound.[1][5][6][9][10]Excellent solubilizing power for many organic molecules. Miscible with water.[2]Must be anhydrous and amine-free. Can be difficult to remove completely.
Dimethyl sulfoxide (B87167) (DMSO) Alternative to DMF for creating a stock solution.[1][5][6][9][10]Good solubilizing power. Miscible with water.[2] Less volatile than DMF.Must be anhydrous. Can be difficult to remove. May affect the conformation of some proteins.
Aqueous Buffers The reaction medium for conjugation to biomolecules (e.g., proteins, antibodies).[9]Mimics physiological conditions. The pH can be controlled to optimize the reaction.[2]Promotes hydrolysis of the NHS ester, especially at higher pH.[2]
Dichloromethane (DCM) Reaction solvent for conjugation with small, organic-soluble amine-containing molecules.[10]Good for organic synthesis. Easy to remove by evaporation.Not suitable for reactions with biomolecules. Immiscible with water.
Tetrahydrofuran (THF) Reaction solvent for conjugation with small, organic-soluble amine-containing molecules.[10]Good for organic synthesis.Can contain peroxides which may lead to side reactions. Must be anhydrous.

Factors Influencing Reaction Efficiency

Several factors beyond solvent choice can impact the efficiency of the conjugation reaction:

  • pH: The reaction with amines is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[2][] Below this range, the amine is protonated and less nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly.[2][9]

  • Concentration: Higher concentrations of the reactants can favor the desired aminolysis reaction over the competing hydrolysis.[5]

  • Temperature: Reactions are typically carried out at room temperature or on ice.[10] Lower temperatures can help to minimize hydrolysis of the NHS ester.[2]

  • Moisture: NHS esters are moisture-sensitive.[10][11] All solvents and reagents should be as dry as possible, and the reaction should be protected from atmospheric moisture.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound in an anhydrous organic solvent.

Materials:

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Microcentrifuge tubes or vials

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10]

  • Weigh the desired amount of this compound in a clean, dry microcentrifuge tube or vial under an inert atmosphere if possible.

  • Add the appropriate volume of anhydrous DMF or DMSO to achieve the desired concentration (e.g., 10 mg/mL or 10 mM).[10]

  • Vortex the solution until the this compound is completely dissolved.

  • Blanket the vial with inert gas before sealing.

  • Store the stock solution at -20°C or -80°C.[12] The solution is stable for up to one month at -20°C and up to six months at -80°C.[12]

Protocol 2: General Procedure for Conjugation of this compound to a Protein in Aqueous Buffer

This protocol provides a general method for the conjugation of this compound to a protein containing primary amines.

Materials:

  • Protein solution in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4)

  • This compound stock solution (from Protocol 1)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5)[5][9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the protein solution in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).[10] Ensure the buffer does not contain primary amines.[6][10]

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 5- to 20-fold molar excess over the protein).[10]

  • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMF or DMSO) should ideally not exceed 10% of the total reaction volume.[10]

  • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[10]

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purify the protein conjugate from excess unreacted this compound and byproducts using a suitable method such as size-exclusion chromatography or dialysis.[5][10]

Visualizations

Solvent_Selection_Workflow start Start: Amine-containing molecule biomolecule Biomolecule (e.g., Protein, Antibody) start->biomolecule Is it a... small_molecule Small Organic Molecule start->small_molecule or a... dissolve_nhs Dissolve this compound in Anhydrous DMF or DMSO biomolecule->dissolve_nhs small_molecule->dissolve_nhs aqueous_reaction Aqueous Reaction (Phosphate, Bicarbonate, or Borate Buffer) pH 7.2-8.5 dissolve_nhs->aqueous_reaction For Biomolecules organic_reaction Organic Solvent Reaction (DCM, THF, DMF) with non-nucleophilic base (e.g., DIPEA) dissolve_nhs->organic_reaction For Small Molecules purification_bio Purification (Size-Exclusion Chromatography, Dialysis) aqueous_reaction->purification_bio purification_org Purification (Column Chromatography, Extraction) organic_reaction->purification_org end End: Conjugated Product purification_bio->end purification_org->end

Caption: Solvent selection workflow for this compound reactions.

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products NHS_Ester This compound (R-CO-NHS) Nucleophilic_Attack Nucleophilic Attack NHS_Ester->Nucleophilic_Attack Amine Primary Amine (R'-NH₂) Amine->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms Release_NHS Release of NHS Tetrahedral_Intermediate->Release_NHS Collapses Amide_Bond Stable Amide Bond (R-CO-NH-R') Release_NHS->Amide_Bond Yields NHS_Leaving_Group N-Hydroxysuccinimide (NHS) Release_NHS->NHS_Leaving_Group and

Caption: Reaction mechanism of this compound with a primary amine.

References

Application Notes and Protocols for Boc-N-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-PEG1-C2-NHS ester is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2] This linker contains two key functional groups: a tert-butyloxycarbonyl (Boc) protected amine and an N-hydroxysuccinimide (NHS) ester. The NHS ester provides a reactive handle for covalent modification of primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, while the Boc group offers a stable protecting group that can be removed under acidic conditions to reveal a primary amine for subsequent conjugation.[][4] The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[][6]

These application notes provide detailed information on the storage, handling, and application of this compound, with a focus on its use in bioconjugation and PROTAC synthesis.

Physicochemical Properties and Storage

Proper storage and handling of this compound are critical to maintain its reactivity. The NHS ester moiety is susceptible to hydrolysis, especially in the presence of moisture.

PropertyValueReferences
Molecular Formula C14H22N2O7[7][8]
Molecular Weight 330.33 g/mol [7][8]
Appearance White to off-white solid[7]
Purity ≥97.0%[7]
Storage (Powder) -20°C for up to 3 years. Store desiccated.[7][8][9]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month.[7][8]

Handling Recommendations:

  • Equilibrate the vial to room temperature before opening to prevent moisture condensation.[10]

  • Handle in a dry environment, for instance, in a chemical fume hood.[11]

  • For solvent stocks, use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[10]

  • Prepare solutions immediately before use, as the NHS ester hydrolyzes in aqueous solutions and even in organic solvents if moisture is present.[10]

NHS Ester Reactivity and Hydrolysis

The NHS ester of this compound reacts with primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable amide bond. This reaction is pH-dependent.

ConditionHalf-life of NHS EsterReferences
pH 7.0, 0°C4 - 5 hours[12]
pH 8.6, 4°C10 minutes[12]

The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[12][13] A pH of 8.3-8.5 is often recommended to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[13] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[10]

Experimental Protocols

General Protocol for Protein Labeling

This protocol describes a general procedure for labeling a protein with this compound.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0).[10]

  • NHS Ester Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[10][14]

  • Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.[10][13]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[13]

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[13]

Representative Protocol for PROTAC Synthesis (Solution-Phase)

This protocol outlines a two-step solution-phase synthesis of a PROTAC, where a primary amine-containing E3 ligase ligand is first coupled to this compound, followed by deprotection and coupling to a carboxylic acid-functionalized protein of interest (POI) ligand.

Step 1: Coupling of E3 Ligase Ligand to this compound

Materials:

  • This compound

  • E3 ligase ligand with a primary amine

  • Anhydrous DMF or DCM

  • Base (e.g., DIPEA or TEA)

  • Reaction monitoring tools (LC-MS or TLC)

Procedure:

  • Dissolve the amine-containing E3 ligase ligand in anhydrous DMF.

  • Add 1.0-1.2 equivalents of this compound to the solution.

  • Add 2-3 equivalents of a non-nucleophilic base like DIPEA.

  • Stir the reaction at room temperature for 3-24 hours, monitoring the progress by LC-MS or TLC.[10]

  • Upon completion, purify the Boc-protected intermediate using standard organic synthesis workup and column chromatography.

Step 2: Deprotection and Coupling of POI Ligand

Materials:

  • Boc-protected E3 ligase-linker intermediate

  • Trifluoroacetic acid (TFA)

  • DCM

  • POI ligand with a carboxylic acid

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

Procedure:

  • Boc Deprotection: Dissolve the Boc-protected intermediate in DCM and add an excess of TFA (e.g., 20-50% v/v). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Remove the TFA and solvent under reduced pressure.

  • Coupling to POI Ligand: Dissolve the deprotected amine intermediate, the carboxylic acid-functionalized POI ligand (1.0-1.2 equivalents), and coupling agents like HATU (1.2 equivalents) in anhydrous DMF.

  • Add a base such as DIPEA (2-3 equivalents) and stir the reaction at room temperature until completion (monitored by LC-MS).

  • Purify the final PROTAC molecule by preparative HPLC.

Visualizations

Experimental Workflow: Protein Labeling

G cluster_0 Preparation cluster_1 Reaction cluster_2 Termination & Purification prep_protein Prepare Protein Solution in Amine-Free Buffer reaction Combine Protein and Linker (5-20x molar excess of linker) Incubate RT 30-60 min or 4°C 2h prep_protein->reaction prep_linker Dissolve this compound in Anhydrous DMSO/DMF prep_linker->reaction quench Quench Reaction with Tris Buffer reaction->quench purify Purify Conjugate (Desalting/SEC) quench->purify

Caption: Workflow for labeling proteins with this compound.

Logical Relationship: PROTAC Synthesis

G E3_ligand E3 Ligase Ligand (with primary amine) intermediate Boc-Protected Intermediate E3_ligand->intermediate NHS Ester Reaction linker This compound linker->intermediate deprotection Boc Deprotection (TFA) intermediate->deprotection amine_intermediate Amine-Linker-E3 Ligand deprotection->amine_intermediate final_protac Final PROTAC amine_intermediate->final_protac Amide Coupling (HATU) POI_ligand POI Ligand (with carboxylic acid) POI_ligand->final_protac

Caption: Two-step synthesis of a PROTAC using this compound.

Signaling Pathway: PROTAC Mechanism of Action

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation protac PROTAC ternary POI-PROTAC-E3 Complex protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub_poi Polyubiquitinated POI ternary->ub_poi Ubiquitination ub Ubiquitin ub->ub_poi proteasome Proteasome ub_poi->proteasome Recognition degradation Degraded POI (Amino Acids) proteasome->degradation Degradation

References

Troubleshooting & Optimization

Technical Support Center: Incomplete Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of tert-butoxycarbonyl (Boc) protecting groups from PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete Boc deprotection in PEGylated compounds?

Incomplete Boc deprotection of PEGylated compounds can stem from several factors:

  • Inadequate Acid Strength or Concentration: The Boc group is removed by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1][2]

  • Insufficient Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1] While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the polyethylene (B3416737) glycol (PEG) chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEGylated compound and the acid are fully solvated. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[1][2]

Q2: I'm observing side products after the deprotection reaction. What could be the cause?

The acidic conditions required for Boc deprotection can sometimes lead to the cleavage of other acid-sensitive functional groups within your molecule. For instance, ester bonds can be partially cleaved by TFA, with one study reporting a 10-20% loss of ester bonds during a 30-minute deprotection with TFA in DCM.[2] Additionally, certain amino acid side chains, such as those of tryptophan and cysteine, can be modified under acidic conditions, leading to undesired side products.[1]

Q3: How can I monitor the progress of my Boc deprotection reaction?

Regular monitoring of the reaction is crucial to determine the optimal reaction time and ensure complete deprotection. Common analytical techniques for monitoring include:

  • Thin Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information, confirming the removal of the Boc group and allowing for the quantification of starting material, product, and any byproducts.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the disappearance of the Boc protons and the appearance of the free amine.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the Boc deprotection of PEGylated compounds.

Issue 1: Incomplete Deprotection

Symptoms:

  • LC-MS analysis shows a significant amount of starting material remaining.

  • TLC analysis shows a persistent spot corresponding to the Boc-protected compound.

  • The subsequent reaction step gives a low yield, suggesting incomplete deprotection of the amine.

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. For example, if you are using 20% TFA, try increasing it to 50%.[1]

  • Extend Reaction Time: Continue to monitor the reaction for a longer period. Some sterically hindered substrates may require several hours for complete deprotection.[1]

  • Consider a Stronger Acid System: If increasing the TFA concentration is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.[1][4]

  • Optimize Solvent: Ensure your PEGylated compound is fully soluble in the chosen solvent. If solubility is an issue in DCM, explore other solvents that are compatible with acidic conditions.[1]

Issue 2: Presence of Side Products

Symptoms:

  • LC-MS or NMR analysis reveals unexpected peaks, indicating the formation of byproducts.

  • Difficulty in purifying the desired deprotected compound.

Troubleshooting Steps:

  • Use Scavengers: If your compound contains acid-sensitive amino acids like tryptophan or methionine, add a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture.[3] Scavengers can trap reactive cationic species that may cause side reactions.

  • Milder Deprotection Conditions: If you suspect cleavage of other acid-labile groups (e.g., esters), consider using milder conditions. A study showed that 4M HCl in ethyl acetate (B1210297) provided complete deprotection over 6 hours with no ester bond cleavage, whereas 50% TFA in DCM resulted in 10-20% ester cleavage in 30 minutes.[2]

  • Optimize Temperature: Perform the reaction at 0°C to minimize side reactions.[1]

Quantitative Data Summary

The following tables summarize common reaction conditions and their outcomes for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-2 hoursMost common method. May cleave other acid-sensitive groups.[1][2][3]
Hydrochloric Acid (HCl)4M1,4-Dioxane or Ethyl Acetate1-6 hoursA stronger acid system. Can be a good alternative if TFA is ineffective.[1][2][4]

Table 2: Comparison of Deprotection Conditions for a PEGylated Amino Acid with an Ester Linkage[2]

Deprotection AgentReaction TimeDeprotection EfficiencyEster Bond Cleavage
50% TFA in DCM30 minutes100%10-20%
4M HCl in Ethyl Acetate6 hours100%0%

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol outlines a general procedure for the removal of a Boc protecting group from a PEGylated compound using trifluoroacetic acid in dichloromethane.[1][3]

Materials:

  • Boc-protected PEGylated compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Toluene (B28343) (for co-evaporation)

Procedure:

  • Dissolve the Boc-protected PEGylated compound in DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).

  • If necessary, add a scavenger such as TIS (2.5-5% v/v).[3]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][3]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][3]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA.[1][3] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]

Protocol 2: Monitoring Boc Deprotection by HPLC

This protocol describes how to monitor the progress of the deprotection reaction using High-Performance Liquid Chromatography (HPLC).

Procedure:

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.

  • Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column).

  • Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.

  • Plot the percentage of starting material remaining and product formed over time to determine the reaction endpoint.

Visualizations

Boc_Deprotection_Workflow Start Boc-NH-PEG Reaction Add TFA/DCM (Optional: Scavenger) Start->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: 1. Evaporation 2. Neutralization (optional) Monitoring->Workup Complete Incomplete Incomplete Reaction Monitoring->Incomplete Product H3N+-PEG (TFA salt) or H2N-PEG (Free amine) Workup->Product

Caption: Experimental workflow for Boc deprotection of PEGylated compounds.

Troubleshooting_Logic Problem Incomplete Deprotection? IncreaseTFA Increase TFA Conc. Problem->IncreaseTFA Yes Side_Products Side Products? Problem->Side_Products No Extend_Time Extend Reaction Time IncreaseTFA->Extend_Time Stronger_Acid Use Stronger Acid (e.g., HCl/Dioxane) Extend_Time->Stronger_Acid Check_Solubility Check Solubility Stronger_Acid->Check_Solubility Success Problem Resolved Check_Solubility->Success Add_Scavenger Add Scavenger (TIS) Side_Products->Add_Scavenger Yes Side_Products->Success No Milder_Conditions Use Milder Conditions (e.g., lower temp, different acid) Add_Scavenger->Milder_Conditions Milder_Conditions->Success

Caption: Troubleshooting logic for incomplete Boc deprotection.

References

PROTAC Synthesis Technical Support Center: Troubleshooting Low Yield with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers, with a particular focus on resolving issues of low reaction yield.

Frequently Asked Questions (FAQs)

Q1: My overall PROTAC synthesis yield is very low. Where should I begin troubleshooting?

Low overall yield in a multi-step PROTAC synthesis can be attributed to several factors. A systematic approach is crucial to identify the bottleneck.

Initial Checks:

  • Starting Material Integrity: Verify the purity and identity of your starting materials (E3 ligase ligand, target protein ligand, and PEG linker) using techniques like NMR or LC-MS. Ensure that the PEG linker, especially if it contains sensitive functional groups like thiols, has not degraded during storage.[1]

  • Reaction Monitoring: Monitor each step of the synthesis (e.g., the two coupling reactions) by LC-MS to assess the conversion to the desired product. A low conversion at an early step is a common reason for poor overall yield.[1]

  • Solvent and Reagent Quality: Ensure all solvents are anhydrous and reagents are of high quality. Moisture and impurities can significantly impact the efficiency of coupling reactions.

Below is a troubleshooting workflow to diagnose the cause of low yield:

G start Low Overall Yield check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm monitor_rxn1 Monitor First Coupling Reaction by LC-MS check_sm->monitor_rxn1 Purity OK sm_fail Impure or Degraded Starting Materials check_sm->sm_fail Purity Issue monitor_rxn2 Monitor Second Coupling Reaction by LC-MS monitor_rxn1->monitor_rxn2 High Conversion rxn1_fail Incomplete First Coupling monitor_rxn1->rxn1_fail Low Conversion purification Analyze Purification Step monitor_rxn2->purification High Conversion rxn2_fail Incomplete Second Coupling monitor_rxn2->rxn2_fail Low Conversion purification_fail Product Loss During Purification purification->purification_fail Low Recovery success Yield Issue Identified sm_fail->success rxn1_fail->success rxn2_fail->success purification_fail->success

A decision tree for troubleshooting low PROTAC synthesis yield.
Q2: I'm observing a significant side reaction during the coupling of my thiol-containing PEG linker. What is happening and how can I prevent it?

A common side reaction when working with unprotected thiol (HS) groups on PEG linkers is the oxidation of the thiol to a disulfide (-S-S-), which results in the formation of a dimer of your linker or intermediate. This dimer is unreactive in the subsequent coupling step, leading to a direct reduction in your yield.[1]

Prevention Strategies:

StrategyDescriptionAdvantagesDisadvantages
Thiol Protection Protect the thiol group with a protecting group like trityl (Trt) before the initial coupling reaction. Deprotect under mild acidic conditions before the final coupling.[1]Most robust method to prevent oxidation.Adds extra steps to the synthesis (protection and deprotection).
Inert Atmosphere Rigorously degas all solvents and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen.[1]Simpler than using protecting groups.May not be sufficient to completely prevent oxidation.
Reducing Agents Add a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture.[1]Can be effective in preventing oxidation in situ.May interfere with certain coupling chemistries.

Here is a diagram illustrating the desired reaction versus the side reaction:

G cluster_desired Desired Reaction Pathway cluster_side Side Reaction Ligand1_COOH Ligand-1-COOH Intermediate Ligand-1-CO-NH-PEG-SH Ligand1_COOH->Intermediate Amide Coupling HS_PEG_NH2 HS-PEG-NH2 HS_PEG_NH2->Intermediate PROTAC Final PROTAC Intermediate->PROTAC Thiol Reaction Ligand2_X Ligand-2-X Ligand2_X->PROTAC Intermediate_dimer 2 x Ligand-1-CO-NH-PEG-SH Oxidized_Dimer Oxidized Dimer (Unreactive) Intermediate_dimer->Oxidized_Dimer [O] (Air)

Desired reaction pathway and common thiol oxidation side reaction.
Q3: My LC-MS analysis shows good conversion to the final PROTAC, but the isolated yield after column chromatography is poor. What could be the issue?

This scenario strongly suggests a problem with the purification step. The high polarity of PEG linkers is a common culprit.

  • Issue: PROTACs with PEG linkers are often highly polar and can adhere strongly to normal-phase silica (B1680970) gel. This leads to streaking, poor separation, and ultimately, low recovery of the product.[1]

  • Solution: Utilize reverse-phase preparative HPLC (RP-HPLC) for purification. This technique is much better suited for polar molecules and is a standard method for purifying PROTACs.[1][2]

Comparison of Purification Methods for PEGylated PROTACs:

Purification MethodTypical Recovery for PEGylated PROTACsSeparation EfficiencyScalability
Normal-Phase Silica ChromatographyLowPoorGood
Reverse-Phase HPLC (RP-HPLC)HighExcellentModerate
Q4: How does the length and composition of the PEG linker affect PROTAC synthesis and overall success?

The linker is a critical component that influences not only the synthesis but also the biological activity of the PROTAC.

  • Synthesis: The choice of functional groups on the PEG linker dictates the coupling chemistry (e.g., amide coupling, click chemistry). The commercial availability of bifunctional PEG linkers of various lengths can simplify the synthesis process.[3][4][5][6]

  • Solubility and Permeability: PEG linkers increase the hydrophilicity and aqueous solubility of the PROTAC molecule.[2][6][7] However, excessive PEGylation can sometimes hinder passive diffusion across the cell membrane.[2]

  • Ternary Complex Formation: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7][8] An optimal linker length is required for efficient protein degradation.[4]

The following diagram illustrates the modular nature of PROTAC synthesis:

G POI_Ligand Protein of Interest (POI) Ligand PROTAC PROTAC POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC PEG_Linker PEG Linker PEG_Linker->PROTAC

Modular assembly of a PROTAC molecule.

Detailed Experimental Protocols

Protocol 1: General Amide Coupling for PROTAC Synthesis

This protocol describes a general procedure for the amide coupling of a carboxylic acid-containing component with an amine-functionalized PEG linker.

Materials:

  • Carboxylic acid-containing component (e.g., E3 ligase ligand or POI ligand) (1.0 eq)

  • Amine-functionalized PEG linker (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or NMP

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF or NMP under an Argon atmosphere.

  • Add the amine-functionalized PEG linker (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS.[1]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product using reverse-phase preparative HPLC.

Protocol 2: Ellman's Test for Thiol Quantification

This assay can be used to determine the concentration of free thiol groups in your linker or intermediate, helping to assess potential oxidation.[1]

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • L-cysteine (for standard curve)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Dissolve Ellman's Reagent (DTNB) in the reaction buffer to a final concentration of 4 mg/mL.

    • Prepare a standard curve using known concentrations of L-cysteine in the reaction buffer.

  • Sample Preparation: Prepare a solution of your thiol-containing PEG linker or intermediate in the reaction buffer at a known concentration (e.g., 1 mg/mL).

  • Assay:

    • In a 96-well plate, add 50 µL of your sample or standard to a well.

    • Add 250 µL of the DTNB solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm using a plate reader.

  • Calculation: Determine the concentration of the thiol in your sample by comparing its absorbance to the L-cysteine standard curve.[1]

References

preventing hydrolysis of Boc-N-PEG1-C2-NHS ester during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-N-PEG1-C2-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis and achieving successful conjugation of this PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The optimal pH for the reaction is a compromise between maximizing the nucleophilicity of the primary amine and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended for NHS ester conjugations.[][2] For many applications, a pH of 8.3-8.5 provides a good balance, ensuring the primary amine is sufficiently deprotonated and reactive while keeping the rate of hydrolysis manageable.[]

Q2: Which buffers should I use for the conjugation reaction?

It is crucial to use amine-free buffers to prevent competition with your target molecule. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffer

  • HEPES

  • Borate buffer

Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will react with the NHS ester and reduce your conjugation efficiency.[2]

Q3: How should I dissolve and store the this compound?

This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[3] Before use, allow the vial to equilibrate to room temperature to prevent condensation. It is recommended to dissolve the ester in a dry, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][5] Do not prepare stock solutions in aqueous buffers for long-term storage due to rapid hydrolysis.[4]

Q4: What is the primary competing reaction, and how can I minimize it?

The primary competing reaction is the hydrolysis of the NHS ester by water, which results in an unreactive carboxylic acid and N-hydroxysuccinimide.[2] To minimize hydrolysis:

  • Work expeditiously once the NHS ester is in an aqueous environment.

  • Maintain the optimal pH range (7.2-8.5).

  • Use the dissolved NHS ester solution immediately.

  • Consider increasing the concentration of your reactants to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.

Q5: What are the typical reaction times for conjugation?

The reaction time can vary depending on the specific reactants, their concentrations, and the temperature. Typical reaction times range from 30 minutes to 2 hours at room temperature or overnight at 4°C.[][4] It is advisable to monitor the reaction progress using a suitable analytical method, such as HPLC or LC-MS.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no conjugation yield Hydrolysis of this compound Ensure the NHS ester is stored properly under dry conditions and brought to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.
Suboptimal pH Verify the pH of your reaction buffer is within the 7.2-8.5 range. Adjust if necessary.
Presence of primary amines in the buffer Use an amine-free buffer like PBS. If your sample is in an amine-containing buffer, perform a buffer exchange using dialysis or a desalting column.
Insufficient molar excess of NHS ester Increase the molar ratio of the NHS ester to your amine-containing molecule. A 5- to 20-fold molar excess is a common starting point.
Precipitation of the protein/molecule during conjugation High concentration of organic solvent Keep the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture below 10%.
Low solubility of the conjugate The PEG linker on the this compound generally enhances the hydrophilicity of the resulting conjugate. However, if precipitation occurs, consider reducing the reactant concentrations.
Inconsistent results Variability in reagent quality Use high-purity, anhydrous solvents and fresh reagents. The quality of DMF can vary; use a high-grade, amine-free version.
Inaccurate pH measurement Calibrate your pH meter before preparing buffers.

Data Presentation

The rate of NHS ester hydrolysis is highly dependent on pH and temperature. The following table summarizes the half-life of general NHS esters under different conditions. While this data is not specific to this compound, it provides a valuable guideline for experimental design.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[2]
8.6410 minutes[2]
7.0Room TemperatureHours[5]
9.0Room TemperatureMinutes[5]

Experimental Protocols

General Protocol for Conjugation of this compound to a Primary Amine-Containing Molecule

This protocol provides a general guideline. Optimization may be required for your specific application.

1. Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., desalting column, dialysis equipment, or HPLC)

2. Procedure:

  • Preparation of the Amine-Containing Molecule:

    • Dissolve your amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).

    • If the molecule is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the calculated amount of the this compound solution to the solution of the amine-containing molecule. A common starting point is a 5- to 20-fold molar excess of the NHS ester.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid denaturation of proteins.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4] The optimal time may vary.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and byproducts (N-hydroxysuccinimide) using a desalting column, dialysis, or HPLC.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Prepare Amine-Molecule Prepare Amine-Containing Molecule in Amine-Free Buffer (pH 7.2-8.5) Mix Add NHS Ester Solution to Amine-Molecule Solution Prepare Amine-Molecule->Mix Prepare NHS-Ester Dissolve this compound in Anhydrous DMSO/DMF (immediately before use) Prepare NHS-Ester->Mix Incubate Incubate (30-60 min at RT or 2h at 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Desalting, Dialysis, HPLC) Quench->Purify Final Conjugate Final Conjugate Purify->Final Conjugate

Caption: Experimental workflow for this compound conjugation.

G Boc_PEG_NHS This compound Conjugation Stable Amide Bond (Boc-N-PEG1-C2-NH-R) Boc_PEG_NHS->Conjugation Desired Reaction (pH 7.2-8.5) Hydrolysis_Reaction Inactive Carboxylic Acid + N-hydroxysuccinimide Boc_PEG_NHS->Hydrolysis_Reaction Competing Reaction (Increased at higher pH) Amine Primary Amine (R-NH2) Amine->Conjugation Hydrolysis Water (H2O) Hydrolysis->Hydrolysis_Reaction

Caption: Competing reactions in NHS ester conjugation.

References

Technical Support Center: Boc Deprotection of Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering challenges during the tert-butyloxycarbonyl (Boc) deprotection of sensitive substrates. Here you will find troubleshooting advice and frequently asked questions to help you navigate common side reactions and optimize your experimental outcomes.

Troubleshooting Guide

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.

  • Possible Cause: Alkylation of sensitive functional groups by the tert-butyl cation generated during Boc cleavage.[1][2] This is particularly common for substrates containing nucleophilic residues.

  • Solution:

    • Employ Scavengers: Add scavengers to the reaction mixture to trap the reactive tert-butyl cation.[1] The choice of scavenger depends on the sensitive functional group.

    • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions.[4] However, this may also slow down the deprotection, so careful monitoring is required.

Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.

  • Possible Cause 1: Insufficient concentration or equivalents of acid.[1][5]

    • Solution: Increase the acid concentration. For example, if using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%.[5] For very resistant substrates, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) may be necessary.[5]

  • Possible Cause 2: Insufficient reaction time or temperature.[1][5]

    • Solution: Increase the reaction time and monitor the progress closely using TLC or LC-MS.[1] Gentle warming (e.g., to 40°C) can be attempted, but be aware that this might increase side product formation, making the use of scavengers even more critical.[1]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine.[1][5]

    • Solution: More forcing conditions, such as a stronger acid, longer reaction time, and potentially elevated temperature, may be required.[1] It is imperative to use an effective scavenger cocktail under these conditions.[1]

Issue 3: Degradation of other acid-sensitive protecting groups or functionalities in the substrate.

  • Possible Cause: The acidic conditions required for Boc deprotection are too harsh for other parts of the molecule.

  • Solution:

    • Use Milder Acids: Consider using milder acidic conditions. Options include using dilute TFA, p-toluenesulfonic acid (pTSA), or aqueous phosphoric acid.[6][7]

    • Alternative Deprotection Methods:

      • Thermal Deprotection: For substrates that are thermally stable, heating in a suitable solvent can effect Boc removal without the use of acid.[6][8] This is considered a greener alternative.[6]

      • Lewis Acid-Catalyzed Deprotection: Lewis acids can sometimes be used for Boc removal under conditions that may be compatible with other acid-sensitive groups.[2]

      • Neutral Deprotection: Methods using reagents like TMSI in the presence of a base have been reported for pH-neutral deprotection.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The main cause is the generation of a reactive tert-butyl cation when the Boc group is cleaved with a strong acid like TFA.[1] This carbocation is an electrophile and can alkylate any nucleophilic sites on your substrate, leading to undesired byproducts.[2]

Q2: Which functional groups are most susceptible to side reactions?

A2: Nucleophilic functional groups are particularly at risk. In peptide synthesis, the side chains of certain amino acids are highly susceptible:

  • Tryptophan (Trp): The indole ring is very prone to tert-butylation.[1]

  • Methionine (Met): The thioether can be alkylated to form a sulfonium (B1226848) salt.[1][3]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1] Electron-rich aromatic rings, guanidines, and amidines are also susceptible to alkylation.[2]

Q3: How do scavengers prevent side reactions?

A3: Scavengers are nucleophilic compounds that are added to the deprotection reaction mixture.[1] They are more reactive towards the tert-butyl cation than the sensitive residues of the substrate, effectively "scavenging" or trapping the carbocation before it can react with your desired product.[1]

Q4: Can I perform Boc deprotection on a substrate with an ester group?

A4: Yes, but care must be taken as ester bonds can be acid-sensitive.[10] Using milder conditions, such as HCl in an anhydrous organic solvent (e.g., dioxane or ethyl acetate) at low temperatures, can often achieve Boc deprotection while minimizing ester cleavage.[10] While TFA in DCM can also be used, it may lead to partial ester cleavage.[10] Careful monitoring and optimization are key.

Q5: Are there any "green" or more environmentally friendly methods for Boc deprotection?

A5: Yes, thermal deprotection is considered a greener alternative as it avoids the use of strong, corrosive acids and often hazardous solvents.[6][11] This method typically involves heating the substrate in a suitable solvent, like water or trifluoroethanol, to induce thermal cleavage of the Boc group.[8][11] However, this is only suitable for thermally stable substrates.[6] Using biodegradable acids like p-toluenesulfonic acid can also be a more environmentally friendly option compared to TFA.[7]

Data Presentation

Table 1: Common Scavenger Cocktails for Boc Deprotection

Scavenger Cocktail Composition (v/v/v)Target Residues / ApplicationReference(s)
TFA / TIS / H₂O (95:2.5:2.5)General purpose, effective for many sensitive peptides.[1]
TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) ("Reagent K")Peptides with multiple sensitive residues.[1]
TFA / TIS / H₂O / DTT (94:1:2.5:2.5)For peptides containing sulfur, helps prevent oxidation.[12]
HF / Anisole / DMS / p-Thiocresol (10:1:1:0.2)For peptides containing Cys during HF cleavage.[4]
HF / DMS / Anisole (10:1:1)For peptides not containing Cys during HF cleavage.[4]

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol, DTT: Dithiothreitol, HF: Hydrogen Fluoride, DMS: Dimethyl Sulfide.

Table 2: Comparison of Acidic Conditions for Boc Deprotection

Reagent(s)SolventTemperature (°C)Typical TimeNotesReference(s)
Trifluoroacetic Acid (TFA) (20-50%)Dichloromethane (DCM)0 - Room Temp1 - 2 hMost common method; requires scavengers for sensitive substrates.[5][6]
Hydrochloric Acid (HCl) (e.g., 4M)1,4-DioxaneRoom Temp2 hGood alternative to TFA, can be milder for some substrates.[5][6]
p-Toluenesulfonic Acid (pTSA)VariousRoom TempVariableA milder, biodegradable Brønsted acid alternative.[7]
Phosphoric Acid (H₃PO₄)aq. THFVariableSlowerMild and selective, but workup can be more complex.[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM with Scavengers [1][5][6]

  • Dissolve the Boc-protected substrate (1.0 equivalent) in Dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).

  • Add Trifluoroacetic Acid (TFA) dropwise to the desired final concentration (e.g., 25-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude product (as the TFA salt) can be purified directly or after a workup procedure, such as precipitation from cold diethyl ether or neutralization with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction.[5]

Protocol 2: Boc Deprotection using HCl in Dioxane [6]

  • Suspend the Boc-protected substrate (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

  • If the free amine is required, the salt can be neutralized by a basic workup or by trituration with a suitable solvent like diethyl ether followed by filtration.

Protocol 3: Thermal Boc Deprotection in Water [11]

  • Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottom flask.

  • Heat the mixture to reflux (100°C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is often complete within 15-30 minutes.

  • Cool the reaction to room temperature.

  • If the product is organic-soluble, extract with an appropriate solvent (e.g., dichloromethane), dry the organic layer (e.g., over Na₂SO₄), and evaporate the solvent.

  • If the product is water-soluble, it will require an appropriate aqueous workup and purification procedure.

Visualizations

Boc_Deprotection_Workflow Boc Deprotection Strategy Workflow start Start: Boc-Protected Sensitive Substrate check_sensitivity Assess Substrate Sensitivity start->check_sensitivity acid_labile Other Acid-Labile Groups Present? check_sensitivity->acid_labile Assess nucleophilic_residues Nucleophilic Residues (Trp, Met, Cys, Tyr)? acid_labile->nucleophilic_residues No milder_acid Use Milder Acid (e.g., HCl/Dioxane, pTSA) acid_labile->milder_acid Yes standard_tfa Standard Deprotection: TFA/DCM nucleophilic_residues->standard_tfa No add_scavengers Add Scavengers (e.g., TIS, H2O, EDT) nucleophilic_residues->add_scavengers Yes monitor Monitor Reaction (TLC, LC-MS) standard_tfa->monitor add_scavengers->standard_tfa alternative_methods Consider Alternative Methods: - Thermal - Lewis Acid - Neutral milder_acid->alternative_methods If still problematic milder_acid->monitor alternative_methods->monitor workup Workup & Purification monitor->workup Complete product Deprotected Product workup->product

Caption: A workflow for selecting an appropriate Boc deprotection strategy.

Side_Reaction_Mechanism Mechanism of Side Reaction and Scavenger Action cluster_deprotection Boc Deprotection Boc_NHR Boc-NH-R Carbocation tert-Butyl Cation (+) Boc_NHR->Carbocation + H+ Amine H2N-R Boc_NHR->Amine + CO2 H_plus H+ Side_Product Substrate-Nu-tBu Carbocation->Side_Product Alkylation Trapped_Cation Scavenger-tBu Carbocation->Trapped_Cation Trapping Nucleophile Substrate-Nu: Scavenger Scavenger-H

Caption: The role of scavengers in preventing side reactions during Boc deprotection.

References

Technical Support Center: Optimizing NHS Ester Reactions for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester reactions. This guide provides detailed troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their protein labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of an NHS ester reaction?

NHS esters react with primary amines (–NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form a stable, covalent amide bond.[1][] The reaction releases N-hydroxysuccinimide (NHS) as a byproduct.[1] This method is one of the most common ways to label proteins with fluorophores, biotin, or other molecules.[3][4]

Q2: What is the optimal pH for an NHS ester reaction?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][5][6] Many protocols specify an optimal range of pH 8.3-8.5.[7][8][9][10] This pH is a critical compromise:

  • Below pH 7.2: The primary amines on the protein are increasingly protonated (–NH₃⁺), making them non-nucleophilic and unavailable to react.[11][12]

  • Above pH 8.5: The rate of NHS ester hydrolysis significantly increases.[1][11][13] This competing reaction with water renders the NHS ester inactive, reducing labeling efficiency.[9][11]

Q3: Which buffers should I use for NHS ester conjugations?

It is crucial to use a buffer that does not contain primary amines.[14]

  • Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used within the pH 7.2 to 8.5 range.[1][6] 0.1 M sodium bicarbonate at pH 8.3 is a frequent choice.[3][8][9]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are incompatible with the reaction.[1][5][6] These molecules will compete with the protein's amines for reaction with the NHS ester, drastically lowering your labeling efficiency.[5] Tris or glycine can, however, be added at the end of the procedure to quench (stop) the reaction.[1]

Q4: My NHS ester reagent is not soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility and must first be dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][15] This stock solution is then added to the aqueous protein solution. It is critical to use high-quality, amine-free DMF, as impurities can interfere with the reaction.[6][9] The final concentration of the organic solvent in the reaction mixture should be minimized, typically kept below 10%.[14]

Q5: At what temperature and for how long should I run the reaction?

NHS ester labeling reactions are typically performed for 0.5 to 4 hours at room temperature or at 4°C.[1][5]

  • Room Temperature (RT): Reactions are faster, often complete within 30-60 minutes.[][14]

  • 4°C (or on ice): Lower temperatures can help minimize the competing hydrolysis of the NHS ester, which can be beneficial for very pH-sensitive proteins or during longer incubation times (e.g., overnight).[5][8][9] However, the labeling reaction will proceed more slowly.[4][5]

Data Summary Tables

Table 1: Effect of pH and Temperature on NHS Ester Hydrolysis

The stability of the NHS ester is a critical factor in achieving high labeling efficiency. The primary competing reaction is hydrolysis, which is highly dependent on pH and temperature.

pHTemperature (°C)Half-life of NHS Ester
7.00°C4 - 5 hours
8.64°C10 minutes

Data sourced from Thermo Fisher Scientific and Lumiprobe.[1][13]

Table 2: General Reaction Condition Guidelines
ParameterRecommended RangeKey Considerations
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity and NHS ester hydrolysis.[5][6][7][9]
Temperature 4°C to Room TemperatureLower temperature reduces hydrolysis but slows the reaction.[1][5]
Reaction Time 0.5 - 4 hours (or overnight at 4°C)Must be optimized for specific protein and desired DOL.[1][4][5]
Protein Conc. >2 mg/mLHigher concentration increases labeling efficiency.[3][5]
Buffer System Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines like Tris or glycine.[1][6]

Troubleshooting Guide

Issue: Low or No Protein Labeling

If you observe a low Degree of Labeling (DOL) or no labeling at all, systematically check the following potential causes.

// Nodes start [label="Problem:\nLow Labeling Efficiency", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Tier 1 Checks check_buffer [label="Is the buffer amine-free\n(e.g., no Tris, Glycine)?", fillcolor="#FBBC05", fontcolor="#202124"]; check_ph [label="Is the pH between\n7.2 and 8.5?", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagent [label="Is the NHS ester reagent\nfresh and active?", fillcolor="#FBBC05", fontcolor="#202124"];

// Tier 2 Solutions & Checks sol_buffer [label="Solution:\nBuffer exchange into\nPBS, Borate, or Bicarbonate.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ph [label="Solution:\nAdjust pH to 8.3\nusing a calibrated meter.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagent [label="Solution:\nUse a fresh vial of reagent.\nDissolve immediately before use\nin anhydrous DMSO/DMF.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Tier 3 Checks check_conc [label="Is protein concentration\n>2 mg/mL?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ratio [label="Is the dye:protein\nmolar ratio optimized?", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Tier 4 Solutions sol_conc [label="Solution:\nConcentrate protein sample\nbefore labeling.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ratio [label="Solution:\nPerform a titration with varying\nmolar excess of NHS ester.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_buffer; check_buffer -> check_ph [label="Yes"]; check_buffer -> sol_buffer [label="No"];

check_ph -> check_reagent [label="Yes"]; check_ph -> sol_ph [label="No"];

check_reagent -> check_conc [label="Yes"]; check_reagent -> sol_reagent [label="No"];

check_conc -> check_ratio [label="Yes"]; check_conc -> sol_conc [label="No"];

check_ratio -> { rank=same; node [label="If issues persist,\nconsider protein structure\n(e.g., amine accessibility)\nor reaction time/temp.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; } [label="Yes"]; check_ratio -> sol_ratio [label="No"]; }

Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.

1. Incorrect Buffer Composition

  • Cause: Buffers containing primary amines (Tris, glycine) or other nucleophiles (azide in high concentrations) compete with the protein for the NHS ester.[1][5]

  • Solution: Perform a buffer exchange into an amine-free buffer like PBS, bicarbonate, or borate buffer at the correct pH prior to labeling.[14]

2. Suboptimal pH

  • Cause: The pH of the reaction is outside the optimal 7.2-8.5 range.[5][6] During large-scale reactions, the hydrolysis of the NHS ester can cause the pH to drop.[6][9]

  • Solution: Use a freshly calibrated pH meter to verify your buffer is within the optimal range, ideally pH 8.3.[3][5] For large reactions, consider using a more concentrated buffer to maintain pH stability.[6][9]

3. Inactive NHS Ester Reagent

  • Cause: NHS esters are moisture-sensitive.[14] Improper storage or handling can lead to hydrolysis, rendering the reagent inactive.[10][16]

  • Solution: Always equilibrate the reagent vial to room temperature before opening to prevent condensation.[14] Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use and do not store it in stock solutions, as the NHS-ester moiety readily hydrolyzes.[9][14][16]

4. Low Reactant Concentration

  • Cause: The labeling reaction efficiency is dependent on reactant concentrations. Low protein concentrations (<2 mg/mL) can lead to poor outcomes because the competing hydrolysis reaction becomes more dominant.[1][5][10]

  • Solution: If possible, concentrate your protein to at least 2 mg/mL before starting the labeling reaction.[5]

Issue: Protein Precipitation During or After Labeling
  • Cause: Over-labeling the protein can alter its net charge and isoelectric point (pI), leading to changes in solubility and causing precipitation.[16]

  • Solution: Reduce the molar excess of the NHS ester reagent in the reaction. Perform a titration with different dye-to-protein molar ratios to find the optimal level of labeling that maintains protein solubility and function.

Key Experimental Protocol: General Protein Labeling

This protocol provides a general guideline for labeling an antibody with a fluorescent NHS ester. Optimization may be required for specific proteins and labels.

// Nodes prep_protein [label="1. Prepare Protein Solution\n(>2 mg/mL in amine-free buffer,\npH 8.3)"]; prep_dye [label="2. Prepare Dye Stock\n(Dissolve NHS ester in\nanhydrous DMSO/DMF)"]; react [label="3. Labeling Reaction\n(Add dye to protein.\nIncubate 1 hr at RT or\novernight at 4°C, protected from light)"]; purify [label="4. Purify Conjugate\n(Remove unreacted dye via\nsize-exclusion chromatography\nor dialysis)"]; analyze [label="5. Characterize Conjugate\n(Measure absorbance at 280 nm\nand dye's λ_max to calculate DOL)"]; store [label="6. Store Labeled Protein\n(Store at 4°C short-term or\n-20°C long-term)"];

// Connections prep_protein -> prep_dye -> react -> purify -> analyze -> store; }

Caption: General experimental workflow for protein labeling with NHS esters.

Materials:

  • Protein of interest (e.g., IgG antibody)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[3]

  • NHS ester label (e.g., fluorescent dye)

  • Anhydrous DMSO or DMF[1][3]

  • Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)[1]

  • Purification column (e.g., Sephadex desalting column) or dialysis cassette[3][4]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If your protein is in a buffer like Tris or glycine, perform a buffer exchange into the reaction buffer.[14]

    • Adjust the protein concentration to 2.5 mg/mL or higher.[3]

  • Prepare the Dye Stock Solution:

    • Allow the vial of NHS ester to warm to room temperature before opening.[3]

    • Prepare a stock solution (e.g., 10 mM) by dissolving the NHS ester in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.[3] This solution should be prepared fresh immediately before use.[14]

  • Perform the Labeling Reaction:

    • Slowly add the calculated amount of dye stock solution to the stirring protein solution. A typical starting point is a 10-20 fold molar excess of dye to protein.[14]

    • Incubate the reaction for 1 hour at room temperature or for 2-4 hours at 4°C, protected from light.[1][4]

  • Stop the Reaction (Optional):

    • The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris, to a final concentration of 50-100 mM.[1] Incubate for another 15-30 minutes.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted free dye. This is most commonly achieved using a size-exclusion chromatography desalting column or through dialysis.[3][4][14]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the absorbance maximum of the label (A_max).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law, correcting the A280 reading for the dye's contribution.

References

Technical Support Center: Boc-N-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-N-PEG1-C2-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional crosslinker containing a Boc-protected amine, a short PEG spacer, and an N-hydroxysuccinimide (NHS) ester.[][2] It is often used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] The NHS ester group reacts with primary amines on a target molecule to form a stable amide bond, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions.[]

Q2: What are the optimal reaction conditions for coupling this compound to a primary amine-containing molecule?

A2: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[6][7] Below this range, the primary amines are protonated and less nucleophilic, and above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.[6] The reaction is usually carried out at room temperature for 30-60 minutes or on ice for two hours.[8] It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for the NHS ester.[8][9] Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a commonly used buffer.[9]

Q3: How can I tell if my this compound has hydrolyzed?

A3: this compound is moisture-sensitive, and the NHS ester moiety can readily hydrolyze.[9] Hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS). The amount of active NHS ester can be indirectly assessed by measuring the amount of NHS released upon complete hydrolysis with a base.[10][11][12] This can be done spectrophotometrically by measuring the absorbance at 260-280 nm before and after adding a dilute base like NaOH.[10][11] A significant increase in absorbance after adding the base indicates that the NHS ester was active.

Q4: What methods can be used to remove unreacted this compound after the reaction?

A4: The choice of method depends on the size and properties of your target molecule. Common methods include:

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: This is a very effective method for separating the larger, labeled molecule from the smaller, unreacted this compound (Molecular Weight: 330.33 g/mol ).[][14][15]

  • Dialysis or Diafiltration/Ultrafiltration: These methods are suitable for large molecules like proteins and antibodies, allowing the smaller unreacted linker to pass through a semi-permeable membrane.[9][][14]

  • Ion-Exchange Chromatography (IEX): This technique can be used to separate molecules based on charge.[][16] Since the PEGylation can alter the surface charge of a protein, IEX can be effective in separating the PEGylated product from the un-PEGylated starting material.[][16]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This can be an effective purification method, particularly for smaller molecules like peptides.[17]

  • Precipitation: For oligonucleotides and some proteins, ethanol (B145695) or acetone (B3395972) precipitation can be used to separate the larger molecule from the soluble unreacted linker.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[6] Use a freshly calibrated pH meter to verify.
Hydrolysis of NHS Ester Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8][9] Prepare the NHS ester solution immediately before use and do not store it in an aqueous solution.[9] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[6]
Presence of Competing Amines Use a buffer that does not contain primary amines, such as Tris or glycine.[8][9] If your sample is in an amine-containing buffer, perform a buffer exchange into an amine-free buffer like PBS before the reaction.[9]
Low Reagent Concentration For dilute protein solutions, a higher molar excess of the NHS ester may be required to achieve the desired level of labeling.[8] A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[8][18]
Non-Specific Binding in Downstream Applications Presence of Unreacted NHS Ester Inadequate removal of the unreacted this compound is a major cause of non-specific binding.[15][18] Ensure thorough purification using one of the methods described in FAQ 4.
Over-labeling of the Target Molecule Using a large excess of the NHS ester can lead to over-modification, which may alter the properties of your molecule and increase non-specific interactions.[18] Optimize the molar ratio of the NHS ester to your target molecule.
Difficulty Removing the Boc Protecting Group Inefficient Acidic Cleavage Boc deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM).[19][20] Ensure anhydrous conditions if your molecule is sensitive to water. For acid-sensitive substrates, alternative, milder deprotection methods might be necessary.[21]
Side Reactions During Deprotection The t-butyl cation generated during Boc deprotection can cause side reactions with nucleophilic groups on your molecule.[22] The addition of scavengers can help to suppress these unwanted alkylations.[22]

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using a Desalting Column (Size-Exclusion Chromatography)

This protocol is suitable for purifying proteins and other macromolecules (typically >5 kDa) from the smaller, unreacted this compound.

Materials:

  • Reaction mixture containing your labeled molecule and unreacted this compound.

  • Desalting column (e.g., a pre-packed spin column) with an appropriate molecular weight cutoff.

  • Equilibration/elution buffer (your desired storage buffer for the purified molecule).

  • Collection tubes.

  • Centrifuge (if using a spin column).

Methodology:

  • Equilibrate the Column: Equilibrate the desalting column with your desired storage buffer according to the manufacturer's instructions. This typically involves washing the column with 2-3 column volumes of the buffer.[15]

  • Load the Sample: Apply the reaction mixture to the top of the column resin. Be careful not to disturb the resin bed.

  • Elute the Conjugate:

    • For spin columns: Place the column in a collection tube and centrifuge according to the manufacturer's protocol. The larger, labeled molecule will pass through the column in the void volume and be collected, while the smaller, unreacted NHS ester and its byproducts will be retained in the resin.[15]

    • For gravity-flow columns: Allow the buffer to flow through the column under gravity. Collect the fractions as they elute. The labeled molecule will elute first.

  • Analyze the Fractions: If necessary, analyze the collected fractions (e.g., by measuring absorbance at 280 nm for proteins) to determine which fractions contain your purified product.

Visualizations

experimental_workflow cluster_reaction Step 1: Labeling Reaction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis Reaction Incubate target molecule with This compound (pH 7.2-8.5) Purification Apply reaction mixture to a desalting column Reaction->Purification Transfer Elution Elute with desired buffer Purification->Elution Separate Analysis Collect and analyze fractions containing the purified conjugate Elution->Analysis Collect

Caption: Experimental workflow for the purification of a labeled molecule.

hydrolysis_pathway cluster_reactants Reactants cluster_products Products NHS_Ester This compound Carboxylic_Acid Boc-N-PEG1-C2-Carboxylic Acid (Inactive) NHS_Ester->Carboxylic_Acid Hydrolysis NHS N-Hydroxysuccinimide NHS_Ester->NHS Water H2O Water->Carboxylic_Acid

Caption: Hydrolysis of this compound in the presence of water.

References

Technical Support Center: Aggregation Issues with PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during the PEGylation of proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation during protein PEGylation?

Aggregation of proteins during PEGylation is a multifaceted issue stemming from both the intrinsic properties of the protein and the specifics of the PEGylation process. Key causes include:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from a protein's optimal stability range can expose hydrophobic regions, promoting aggregation.[1]

  • Conformational Changes: The covalent attachment of PEG chains can induce conformational changes in the protein, potentially exposing aggregation-prone regions.

  • Local Unfolding: The PEGylation reaction itself or the surrounding solution conditions can cause localized unfolding of the protein structure, making it susceptible to aggregation.

Q2: How does pH influence PEGylated protein aggregation?

The pH of the reaction buffer is a critical parameter that can significantly impact the stability of both the protein and the resulting PEGylated conjugate. For instance, Granulocyte-Colony Stimulating Factor (G-CSF) is known to be more resistant to aggregation at a low pH.[2] However, at neutral pH, its propensity to aggregate increases, especially at elevated temperatures and higher concentrations.[2][3] The choice of pH should be a balance between the optimal conditions for the PEGylation reaction and the pH at which the protein maintains its structural integrity.

Q3: Can the size of the PEG molecule affect aggregation?

Yes, the size of the polyethylene (B3416737) glycol (PEG) chain can influence the aggregation behavior of the conjugated protein. While PEGylation, in general, can reduce aggregation by providing a hydrophilic shield, the length of the PEG chain plays a role. For example, in studies with G-CSF, both 5 kDa and 20 kDa PEG attachments were found to prevent protein precipitation by forming soluble aggregates.[4] The larger PEG molecule may offer greater steric hindrance, further preventing protein-protein interactions that lead to aggregation.

Q4: What role do excipients play in preventing aggregation?

Excipients are crucial additives in protein formulations that can help stabilize the protein and prevent aggregation.[5] They work through various mechanisms:

  • Sugars and Polyols (e.g., Sucrose (B13894), Trehalose): These molecules are preferentially excluded from the protein surface, which favors the protein's compact, native state and increases its thermal stability.[6]

  • Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing protein-protein interactions and can prevent aggregation by slowing down association reactions.[7][8]

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants reduce surface tension and can prevent aggregation at interfaces, such as the air-water interface, which can be a major driver of protein aggregation during agitation.

Q5: How can I optimize my PEGylation reaction to minimize aggregation?

Minimizing aggregation during PEGylation often requires a systematic optimization of reaction conditions. A recommended approach involves:

  • Parameter Screening: Conduct small-scale experiments to screen a range of protein concentrations, PEG-to-protein molar ratios, pH values, and temperatures.

  • Controlled Reaction Rate: Slowing down the reaction can favor intramolecular modification over intermolecular cross-linking. This can be achieved by lowering the reaction temperature (e.g., to 4°C) or by the stepwise addition of the activated PEG reagent.

  • Addition of Stabilizing Excipients: If aggregation persists, consider adding stabilizing excipients to the reaction buffer.

Data Presentation

Table 1: Effect of pH and Temperature on Interferon α-2b Aggregation
Temperature (°C)Incubation Time (h)pHMonomer Content (%)High Molecular Weight (HMW) Aggregates (%)
50725< monomer at pH 6> HMW at pH 6
50726Significantly higherSignificantly lower
50727< monomer at pH 6> HMW at pH 6
401-No significant changeNo significant change
501-No significant changeNo significant change
>501-Significant decreaseSignificant increase

Data extracted and compiled from a study on recombinant human interferon alpha-2b (rhIFNα2b). The study showed that at 50°C, the percentage of monomer was significantly higher at pH 6 compared to pH 5 and 7. Temperatures above 50°C for 1 hour led to a significant increase in aggregation.[9][10]

Table 2: Influence of Excipients on Protein Stability
ProteinExcipientConcentrationEffect on AggregationReference
Monoclonal Antibody (IgG1)Arginine AcetateNot specifiedImproves thermal stability[11]
Monoclonal Antibody (IgG1)Arginine Glutamate<200 mMReduces temperature-induced aggregation[11][12]
Monoclonal Antibody (IgG1)Arginine SulfateNot specifiedDecreases thermal stability[11]
Monoclonal Antibody (IgG1)Arginine ChlorideNot specifiedDecreases thermal stability[11]
Lysozyme (B549824)SucroseNot specifiedIncreases thermal stability[6]
LysozymeTrehalose (B1683222)Not specifiedIncreases thermal stability[6]
Human Growth Hormone (hGH)Glutamic acid-mPEG 2 kDa1:1 molar ratio (protein:excipient)Significantly increases physical stability[13]

This table summarizes findings from various studies on the effect of different excipients on the stability and aggregation of proteins.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Analysis of PEGylated Protein Aggregates

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of PEGylated proteins based on their hydrodynamic radius.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • Size-exclusion chromatography column suitable for the molecular weight range of the protein and its aggregates (e.g., TSKgel G3000SWXL).[14]

  • Mobile phase: A buffer compatible with the protein and PEGylated conjugate (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% isopropanol).[15]

  • PEGylated protein sample.

  • Unmodified protein (control).

  • Molecular weight standards.

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[15]

  • Sample Preparation: Prepare the PEGylated protein sample and the unmodified protein control in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.

  • Standard Curve Generation: Inject a series of molecular weight standards to calibrate the column and create a standard curve of elution volume versus log(molecular weight).

  • Sample Injection: Inject a fixed volume of the prepared samples (e.g., 20 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength for protein detection (typically 280 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution volumes relative to the molecular weight standards.

    • Integrate the area under each peak to determine the relative percentage of each species.

    • Compare the chromatogram of the PEGylated protein to the unmodified control to assess the impact of PEGylation on aggregation.

Protocol 2: Dynamic Light Scattering (DLS) for Characterization of Aggregate Size Distribution

Objective: To determine the size distribution and polydispersity of PEGylated protein aggregates in solution.

Materials:

  • Dynamic Light Scattering (DLS) instrument.

  • Low-volume quartz cuvette.

  • PEGylated protein sample.

  • Buffer used for sample preparation.

  • Micro-syringe filters (e.g., 0.2 µm).

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature and scattering angle (typically 90° or 173°).

  • Sample Preparation:

    • Prepare the PEGylated protein sample in a suitable buffer at the desired concentration.

    • Filter the sample directly into a clean, dust-free cuvette using a micro-syringe filter to remove large, extraneous particles that can interfere with the measurement.

  • Blank Measurement: First, measure the scattering of the filtered buffer to establish a baseline.

  • Sample Measurement: Place the cuvette containing the protein sample into the DLS instrument and allow it to equilibrate to the set temperature.

  • Data Acquisition: Initiate the measurement. The instrument will record the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The instrument's software will use the autocorrelation function of the scattered light intensity fluctuations to calculate the translational diffusion coefficient.

    • The Stokes-Einstein equation is then used to determine the hydrodynamic radius (Rh) of the particles in the sample.

    • The software will generate a size distribution plot, showing the relative intensity of particles of different sizes.

    • Analyze the polydispersity index (PDI), which indicates the broadness of the size distribution. A PDI value below 0.2 generally indicates a monodisperse sample.

Protocol 3: Mass Spectrometry (MS) for Identification of Aggregate Species

Objective: To determine the molecular weight of different aggregate species and confirm the stoichiometry of PEGylation.

Materials:

  • Mass spectrometer (e.g., ESI-TOF, MALDI-TOF, or Orbitrap).[7]

  • Liquid chromatography system (for LC-MS).

  • PEGylated protein sample.

  • Matrix (for MALDI-MS, e.g., sinapinic acid).

  • Solvents for sample preparation and LC-MS (e.g., acetonitrile, water, formic acid).

Procedure:

  • Sample Preparation:

    • For LC-MS: Dilute the PEGylated protein sample in a solvent compatible with the chromatography and mass spectrometry method.

    • For MALDI-MS: Mix the sample with a suitable matrix solution and spot it onto the MALDI target plate. Allow the spot to dry completely.

  • Instrument Calibration: Calibrate the mass spectrometer using known standards to ensure accurate mass measurement.

  • Data Acquisition:

    • LC-MS: Inject the sample into the LC system. The separated components will be introduced into the mass spectrometer for analysis.

    • MALDI-MS: Insert the target plate into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different species present in the sample.

    • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their molecular weights.

    • Confirm the degree of PEGylation by observing the mass shift corresponding to the attached PEG chains. The mass spectrum of a PEGylated protein will often show a distribution of peaks separated by the mass of a single ethylene (B1197577) glycol unit (44 Da).

Mandatory Visualization

Troubleshooting_Workflow cluster_start Problem Identification cluster_initial_analysis Initial Analysis cluster_optimization Optimization Strategies cluster_evaluation Evaluation cluster_end Outcome start Aggregation Observed in PEGylated Protein Sample analysis Characterize Aggregates (SEC, DLS, MS) start->analysis conditions Optimize Reaction Conditions (pH, Temp, Concentration, Molar Ratio) analysis->conditions excipients Screen Stabilizing Excipients (Sugars, Amino Acids, Surfactants) analysis->excipients rate Control Reaction Rate (Lower Temp, Stepwise PEG Addition) analysis->rate re_analysis Re-analyze Optimized Sample (SEC, DLS, MS) conditions->re_analysis excipients->re_analysis rate->re_analysis decision Aggregation Mitigated? re_analysis->decision success Proceed with Downstream Applications decision->success Yes fail Re-evaluate Protein & PEG Reagent Consider Alternative PEGylation Chemistry decision->fail No fail->conditions

Caption: Troubleshooting workflow for addressing aggregation of PEGylated proteins.

Experimental_Workflow_SEC cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis sample_prep 1. Prepare Sample and Controls in Mobile Phase injection 3. Inject Sample onto Column sample_prep->injection system_prep 2. Equilibrate SEC Column system_prep->injection detection 4. Monitor Elution at 280 nm injection->detection peak_id 5. Identify Monomer and Aggregate Peaks detection->peak_id quantification 6. Integrate Peak Areas for Relative Quantification peak_id->quantification result Result: Purity and Aggregation Profile quantification->result

Caption: Experimental workflow for Size Exclusion Chromatography (SEC) analysis.

References

improving solubility of Boc-N-PEG1-C2-NHS ester in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-N-PEG1-C2-NHS ester. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of this reagent in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

This compound is a heterobifunctional crosslinker. Its structure consists of three key parts:

  • Boc (tert-butyloxycarbonyl) group: A protecting group for the primary amine. It is stable under basic conditions but can be removed using a strong acid.

  • PEG1 (polyethylene glycol) linker: A short, hydrophilic spacer that can help to increase the solubility of the final conjugate in aqueous solutions.

  • NHS (N-hydroxysuccinimide) ester: A reactive group that readily forms stable amide bonds with primary amines on target molecules (like proteins or peptides) in a process called acylation.

Q2: Why am I having trouble dissolving this compound directly in my aqueous buffer?

Like many non-sulfonated NHS esters, this compound has low solubility in aqueous buffers.[1][2] The presence of the relatively nonpolar Boc protecting group and the NHS ester contributes to its overall hydrophobicity, even with the short PEG linker. It is standard practice to first dissolve the compound in a small amount of a water-miscible organic solvent before adding it to your aqueous reaction mixture.[3][4]

Q3: What is the optimal pH for reacting this NHS ester with my protein/peptide?

The optimal pH range for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[2][5] Below this range, the primary amine is protonated and less nucleophilic, slowing the reaction. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce your conjugation efficiency.[1][2] For many applications, a pH of 8.3 is considered optimal.[4]

Q4: Which aqueous buffers should I use, and which should I avoid?

It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate-bicarbonate buffers are commonly used.[5]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[5][] These can, however, be used to quench the reaction once it is complete.[1]

Troubleshooting Guide: Solubility Issues

This guide will help you address common problems encountered when this compound fails to dissolve properly for your aqueous-based experiments.

Problem 1: The compound does not dissolve in the organic solvent (DMSO or DMF).

If you are having trouble dissolving the lyophilized powder in anhydrous DMSO or DMF, follow this troubleshooting workflow:

cluster_start Initial Dissolution in Organic Solvent cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Start: Weigh this compound dissolve Add anhydrous DMSO or DMF start->dissolve vortex Vortex vigorously dissolve->vortex observe Observe for dissolution vortex->observe sonicate Briefly sonicate (1-2 mins) in a water bath observe->sonicate Precipitate remains success Solution is clear. Proceed to next step. observe->success Dissolved warm Gently warm to 30-37°C sonicate->warm recheck Re-check for dissolution warm->recheck recheck->success Dissolved fail Precipitate remains. Consider alternative solvent. recheck->fail Still not dissolved

Caption: Workflow for dissolving this compound in organic solvents.

Detailed Steps & Explanations:

  • Ensure Anhydrous Conditions: NHS esters are sensitive to moisture.[7] Use high-quality, anhydrous DMSO or DMF from a sealed container.[8]

  • Vortexing: Vigorous mixing is often sufficient to dissolve the compound.

  • Sonication: If vortexing fails, brief sonication in a water bath can help break up aggregates.[9]

  • Gentle Warming: As a last resort, gentle warming to 30-37°C can increase solubility.[9] Avoid excessive heat, as it can degrade the NHS ester.

  • Alternative Solvents: If the compound remains insoluble, consider using N-methyl-2-pyrrolidone (NMP) as an alternative to DMSO or DMF.

Problem 2: The compound precipitates when the organic stock solution is added to the aqueous buffer.

This is a common issue when the final concentration of the organic solvent is too high, or when the buffer conditions are not optimal.

cluster_addition Addition to Aqueous Buffer cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions start Start: Prepare organic stock solution of the ester add Add stock solution dropwise to vigorously stirring aqueous buffer start->add observe Observe for precipitation add->observe check_solvent Is the final organic solvent concentration <10%? observe->check_solvent Precipitation occurs success Homogeneous solution. Proceed with reaction. observe->success No precipitation check_buffer Is the buffer amine-free and at the correct pH? check_solvent->check_buffer Yes adjust_solvent Decrease organic solvent concentration in the final mix check_solvent->adjust_solvent No adjust_buffer Prepare fresh, correct buffer. Verify pH. check_buffer->adjust_buffer No check_buffer->success Yes

Caption: Troubleshooting precipitation upon addition to aqueous buffers.

Detailed Steps & Explanations:

  • Control Organic Solvent Concentration: The final concentration of DMSO or DMF in your aqueous reaction mixture should typically be below 10%.[1][10] Higher concentrations can cause less soluble compounds to precipitate.

  • Method of Addition: Add the organic stock solution dropwise to the aqueous buffer while vigorously stirring. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

  • Buffer Composition: Ensure your buffer is free of primary amines and that the pH is within the optimal 7.2-8.5 range.[2][5]

Data and Protocols

Solubility Profile
Solvent/BufferExpected SolubilityRationale & Remarks
Anhydrous DMSO, DMF, NMP HighRecommended for preparing stock solutions.[4] Ensure the solvent is anhydrous to prevent hydrolysis.[8]
Acetonitrile, Dichloromethane Moderate to HighAlternative organic solvents.[11]
Water Very Low / InsolubleDirect dissolution in water is not recommended.[1][2]
Aqueous Buffers (e.g., PBS) Very Low / InsolubleDirect dissolution is unlikely.[1]
Aqueous Buffer + <10% DMSO/DMF Low to ModerateThe compound should remain in solution at typical working concentrations for conjugation reactions.[10]
Experimental Protocol: Preparation of a Stock Solution and Addition to an Aqueous Reaction

This protocol provides a general method for dissolving this compound and adding it to a protein solution in an appropriate aqueous buffer.

  • Reagent Handling:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • Weigh the desired amount of the compound in a microcentrifuge tube.

  • Preparation of the Stock Solution:

    • Add anhydrous DMSO or DMF to the solid to achieve a desired stock concentration (e.g., 10 mg/mL).

    • Vortex vigorously until the solid is completely dissolved. If necessary, use the troubleshooting steps outlined in the guide above.

    • Important: Prepare the stock solution immediately before use, as the NHS ester will hydrolyze over time in the presence of trace amounts of water.[7][10] Do not store stock solutions in organic solvents for extended periods unless you are certain the solvent is completely anhydrous.[8]

  • Reaction Setup:

    • Have your target molecule (e.g., protein) prepared in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5-8.3) at a suitable concentration (e.g., 1-10 mg/mL).[2]

    • While vigorously stirring the protein solution, add the calculated volume of the this compound stock solution dropwise.

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[10]

  • Incubation and Quenching:

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[10]

    • Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[1]

By following these guidelines, you can improve the solubility of this compound and achieve successful conjugation in your experiments.

References

Technical Support Center: Purification of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of PROTACs with PEG linkers so challenging?

A2: The purification of PEGylated PROTACs presents several challenges due to their unique physicochemical properties. PROTACs themselves are often large and hydrophobic, making them inherently difficult to handle.[1] The addition of a PEG linker, while beneficial for solubility and in-vivo stability, further complicates purification.[1][2] PEG is a neutral, hydrophilic polymer, which can mask the physicochemical differences between the desired PROTAC and related impurities, making separation difficult.[1]

Key challenges include:

  • High Polarity: PEG linkers significantly increase the polarity of the PROTAC molecule, which can lead to strong adhesion to normal-phase silica (B1680970) gel, resulting in smearing, poor separation, and low recovery.[3]

  • Large Molecular Weight: The increased size of PEGylated PROTACs can complicate purification techniques that rely on molecular weight differences.[1]

  • Heterogeneity of PEGylation: The reaction can produce a mixture of PROTACs with varying numbers of PEG chains attached (PEGamers) and at different positions (positional isomers).[1][]

  • Co-elution of Impurities: Unreacted starting materials, excess PEGylating reagent, and reaction byproducts can co-elute with the desired product during chromatography.[1]

Q2: What are the common impurities encountered during the synthesis of PROTACs with PEG linkers?

A2: Common impurities include unreacted starting materials (E3 ligase ligand and target protein ligand), excess PEG linker, and byproducts from the coupling reactions.[1] A significant side reaction is the oxidation of thiol-containing linkers to form disulfide-bonded dimers, which are unreactive and reduce the yield of the final PROTAC.[3] Additionally, nucleophilic acyl substitution can lead to byproducts that may co-elute with the desired PROTAC during HPLC purification.[1]

Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?

A3: A multi-step chromatographic approach is often necessary for the successful purification of PEGylated PROTACs.[1] The most commonly used techniques are:

  • Size Exclusion Chromatography (SEC): Often used as an initial purification step, SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the PROTAC, SEC is effective at removing smaller, unreacted starting materials and excess PEG linkers.[1][]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The PEG chain can shield charges on the PROTAC surface, altering its binding to the IEX resin. This property can be exploited to separate the desired PEGylated PROTAC from unreacted, non-PEGylated PROTAC and positional isomers.[1][]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. It is often used as a final polishing step to achieve high purity and is particularly well-suited for polar molecules like PEGylated PROTACs.[1][3][]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Final Yield After Purification Product Loss During Purification: The high polarity of the PEGylated PROTAC can cause it to adhere strongly to normal-phase silica gel.[3]Switch to reverse-phase preparative HPLC (RP-HPLC) for purification.[3]
Starting Material Impurity: The E3 ligase ligand, target protein ligand, or PEG linker may be impure or degraded.Confirm the purity and identity of all starting materials using NMR or LC-MS before starting the synthesis.[3]
Inefficient Coupling Reaction: The amide bond formation between the linker and one of the ligands may have low conversion.Analyze the efficiency of each coupling step individually. Optimize reaction conditions such as stoichiometry, coupling reagents (e.g., HATU, DIPEA), temperature, and reaction time.[2][3]
Oxidation of Thiol-Containing Linkers: If using a thiol-containing PEG linker, it can oxidize to form an unreactive disulfide dimer.[3]- Protect the thiol group (e.g., with a trityl group) before amide coupling and deprotect it just before the final step.[3]- Perform the reaction under an inert atmosphere (Argon or Nitrogen) and use degassed solvents.[3]- Consider adding a mild reducing agent like TCEP to the reaction mixture.[3]
Presence of Multiple Peaks in the Final Product Analysis Incomplete Reaction: The presence of unreacted starting materials.Optimize the reaction conditions, such as increasing the molar excess of the PEGylating reagent or extending the reaction time.[1]
Formation of Positional Isomers: The PEG chain may attach to different sites on the PROTAC molecule.High-resolution analytical techniques like analytical RP-HPLC or IEX, and capillary electrophoresis may be required to separate and identify positional isomers.[1]
Product Aggregation: PEGylated PROTACs can sometimes aggregate.Optimize buffer conditions (pH, ionic strength) and consider using additives that prevent aggregation. Analyze by size exclusion chromatography.[1]
Poor Separation During Chromatography Inappropriate Column Choice: The selected stationary phase may not be suitable for the polar nature of the PEGylated PROTAC.For RP-HPLC, C4, C8, or C18 columns are typically used.[1] Experiment with different stationary phases to improve resolution.[1]
Suboptimal Elution Gradient: The mobile phase gradient may not be effective at separating the desired product from impurities.Optimize the gradient in RP-HPLC or IEX to improve resolution.[1]

Experimental Protocols

General Protocol for PROTAC Synthesis with a Thiol-Containing PEG Linker

This protocol describes a general method for coupling a carboxylic acid-containing ligand to an amine-functionalized PEG linker with a free thiol.

Materials:

  • Carboxylic acid-containing ligand (1.0 eq)

  • HS-PEG-NH2 linker (e.g., HS-Peg3-CH2CH2NH2) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or NMP

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the carboxylic acid-containing component in anhydrous DMF or NMP under an Argon atmosphere.[3]

  • Add the HS-PEG-NH2 linker to the solution.[3]

  • Add DIPEA to the mixture and stir for 5 minutes.[3]

  • In a separate vial, dissolve HATU in a small amount of anhydrous DMF.[3]

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.[3]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.[3]

  • Monitor the reaction progress by LC-MS.[3]

  • Upon completion, proceed with purification, preferably by RP-HPLC.[3]

Purification Protocol using a Multi-Column Approach

This protocol outlines a general workflow for purifying PEGylated PROTACs using a combination of chromatographic techniques.

Step 1: Size Exclusion Chromatography (SEC) - Initial Cleanup

  • Objective: To remove small molecular weight impurities like unreacted starting materials and excess PEG linkers.[1][]

  • Column: A suitable SEC column with an appropriate molecular weight cutoff.

  • Mobile Phase: An isocratic mobile phase, such as phosphate-buffered saline (PBS).

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the crude reaction mixture.

    • Collect fractions corresponding to the high molecular weight PEGylated PROTAC.

    • Analyze fractions by LC-MS or SDS-PAGE to identify the desired product.[5]

Step 2: Ion Exchange Chromatography (IEX) - Intermediate Purification

  • Objective: To separate the PEGylated PROTAC from species with different net charges, such as unreacted non-PEGylated PROTAC.[1][]

  • Column: Anion or cation exchange column based on the predicted isoelectric point (pI) of the PROTAC.[1]

  • Buffers:

    • Buffer A (Binding Buffer): Low ionic strength buffer at a pH that ensures the PROTAC binds to the column.[1]

    • Buffer B (Elution Buffer): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).[1]

  • Procedure:

    • Equilibrate the IEX column with Buffer A.[1]

    • Load the SEC-purified sample onto the column.[1]

    • Wash the column with Buffer A to remove unbound impurities.[1]

    • Elute the bound species using a linear gradient of Buffer B.[1]

    • Collect fractions and analyze for the presence of the desired product.[1]

Step 3: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Final Polishing

  • Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.[1]

  • Column: C4, C8, or C18 column.[1]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Procedure:

    • Equilibrate the column with a low percentage of Mobile Phase B.[1]

    • Inject the sample.[1]

    • Elute the product using a linear gradient of Mobile Phase B.

    • Collect fractions containing the pure PROTAC and confirm purity by analytical LC-MS.

Visualizations

PROTAC_Purification_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Multi-Step Purification cluster_analysis Final Product Crude_Mixture Crude Reaction Mixture (PROTAC, Impurities, Unreacted Materials) SEC Size Exclusion Chromatography (SEC) Removes small molecules Crude_Mixture->SEC Initial Cleanup IEX Ion Exchange Chromatography (IEX) Separates by charge SEC->IEX Intermediate Purification RP_HPLC Reverse-Phase HPLC (RP-HPLC) High-resolution polishing IEX->RP_HPLC Final Polishing Pure_PROTAC High-Purity PEGylated PROTAC RP_HPLC->Pure_PROTAC Analysis

Caption: A typical multi-step workflow for the purification of PEGylated PROTACs.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low PROTAC Yield After Purification Purification_Loss Loss during Purification (Adhesion to Silica) Start->Purification_Loss Material_Impurity Impure Starting Materials Start->Material_Impurity Reaction_Inefficiency Inefficient Coupling Reaction Start->Reaction_Inefficiency Side_Reaction Side Reactions (e.g., Thiol Oxidation) Start->Side_Reaction Use_RPHPLC Use RP-HPLC Purification_Loss->Use_RPHPLC Verify_Purity Verify Material Purity (NMR, LC-MS) Material_Impurity->Verify_Purity Optimize_Reaction Optimize Reaction Conditions Reaction_Inefficiency->Optimize_Reaction Protect_Group Use Protecting Groups/ Inert Atmosphere Side_Reaction->Protect_Group

Caption: Troubleshooting logic for addressing low yields in PROTAC purification.

References

Technical Support Center: Minimizing Side Products in Amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in amine coupling reactions. The focus is on identifying and minimizing the formation of unwanted side products to improve yield, purity, and reaction reliability.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in amine coupling reactions?

The most frequently encountered side products depend on the coupling reagent and substrates used. Key examples include:

  • Epimerization or Racemization: Loss of stereochemical integrity at a chiral center, a significant issue in peptide synthesis.[1][2] This is often promoted by prolonged activation times and certain bases.[1]

  • N-acylurea Formation: An irreversible side reaction where the activated O-acylisourea intermediate, formed when using carbodiimide (B86325) reagents (e.g., DCC, EDC), rearranges.[3][4]

  • Guanidinylation: The reaction of an amine's free amino group with an excess of an aminium/uronium coupling reagent (e.g., HBTU, HATU), which terminates peptide chain elongation.[3][5]

  • Hydrolysis of Activated Species: The reaction of the activated carboxylic acid with trace amounts of water in the solvent or reagents, leading to the regeneration of the starting carboxylic acid and reduced yield.[6][7]

  • Dehydration of Amino Acid Side Chains: Asparagine (Asn) and Glutamine (Gln) side chains can be dehydrated to form nitriles when using carbodiimide reagents.[8][9]

  • Diacylation: The reaction of a primary amine with two equivalents of the activated carboxylic acid.

Q2: My chiral amino acid is racemizing during coupling. How can I prevent this?

Racemization, or epimerization, is a critical issue, especially in peptide synthesis.[2] To suppress it:

  • Use Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is highly effective.[4][9] These additives react with the activated intermediate to form an active ester that is less prone to racemization.[8]

  • Control Temperature: Perform the reaction at lower temperatures, typically starting at 0 °C.[10]

  • Choose the Right Reagent: Uronium reagents like HATU are known to suppress racemization effectively.[4][9] Reagents such as 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are also specifically designed for low epimerization coupling.[9]

  • Minimize Pre-activation Time: Long contact time between the amino acid and the coupling reagent before the addition of the amine can favor epimerization.[1] A protocol using a DIC–HOAt–DIEA mixture without preactivation has been shown to significantly suppress epimerization.[1]

Q3: I'm using EDC and see a persistent, hard-to-remove byproduct. What is it and how do I remove it?

When using carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the primary byproducts are the corresponding ureas.[11]

  • With DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can often be removed by simple filtration.[7][8]

  • With EDC, the resulting ethyl-(N',N'-dimethylamino)propyl urea (B33335) is water-soluble.[3][11] It, along with any excess EDC, can typically be removed with an aqueous work-up, involving washes with dilute acid (e.g., 1M HCl), dilute base (e.g., sat. NaHCO₃), and brine.[7]

If you observe the formation of N-acylurea, which is a stable compound that cannot participate in further coupling, its formation can be minimized by adding HOBt or HOAt to trap the activated ester before it can rearrange.[3][4]

Q4: My reaction yield is very low. What are the most likely causes?

Low yields in amide coupling can stem from several factors:

  • Poor Reagent Quality: Impurities or moisture in starting materials and solvents are a primary cause. Ensure the carboxylic acid, amine, and solvents are pure and anhydrous, as water can hydrolyze the activated intermediate.[6][7]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor progress using TLC or LC-MS and consider extending the reaction time if necessary.[6]

  • Suboptimal Temperature: While many couplings run at 0 °C to room temperature, sterically hindered or electron-deficient substrates may require gentle heating to proceed.[6][12]

  • Incorrect Stoichiometry: Ensure the reactant ratios are appropriate. A common starting point is 1 equivalent of the carboxylic acid to 1.1 equivalents of the amine and 1.1-1.2 equivalents of the coupling reagent.[6]

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, standard coupling conditions may fail.[12] Switching to a more reactive coupling reagent or using more forcing conditions (higher temperature, longer reaction time) may be necessary.[4][12]

Troubleshooting Guides

This section provides a systematic approach to resolving common side product and yield issues.

Visual Troubleshooting Workflow

The following workflow provides a step-by-step guide for diagnosing and solving common issues in amine coupling reactions.

G cluster_0 cluster_1 Initial Checks cluster_2 Advanced Troubleshooting cluster_3 start Problem Observed: Low Yield or High Impurity reagents 1. Verify Reagent Quality start->reagents Start Here conditions 2. Review Reaction Conditions reagents->conditions Purity & Anhydrous? reagents_detail • Use pure, dry starting materials. • Use anhydrous solvents. • Perform under inert atmosphere (N2/Ar). reagents->reagents_detail coupling_reagent 3. Optimize Coupling Reagent & Additives conditions->coupling_reagent Temp, Time, Stoichiometry OK? conditions_detail • Start at 0 °C, adjust as needed. • Monitor reaction by TLC/LC-MS. • Adjust stoichiometry if conversion is low. conditions->conditions_detail workup 4. Adjust Work-up & Purification coupling_reagent->workup Side Reactions Still Present? coupling_reagent_detail • Add HOBt/HOAt to suppress racemization. • Switch reagent for hindered substrates (e.g., HATU). • Avoid excess uronium reagents. coupling_reagent->coupling_reagent_detail end_node Optimized Reaction workup->end_node Byproducts Removed? workup_detail • Filter insoluble byproducts (e.g., DCU). • Use aqueous washes for soluble byproducts. • Consider chromatography or recrystallization. workup->workup_detail

Caption: Troubleshooting workflow for low yield and impurity issues.

Data Presentation: Coupling Reagent Selection Guide

The choice of coupling reagent is critical for success.[3] This table summarizes common reagents, their typical side products, and recommended mitigation strategies.

Coupling Reagent ClassExamplesCommon Side Product(s)Mitigation Strategy / Key Considerations
Carbodiimides DCC, EDC, DICN-acylurea formation, Racemization, Dehydration of Asn/Gln side chains.[3][4][9]Add HOBt or HOAt to suppress N-acylurea and racemization.[4] Use appropriate side-chain protecting groups for Asn/Gln.[3] EDC is preferred for aqueous work-up.[11]
Aminium/Uronium Salts HBTU, TBTU, HATUGuanidinylation of free amines.[3][5]Use a slight excess of the carboxylic acid relative to the coupling reagent.[3] Avoid long pre-activation times.[1] HATU is generally faster with less epimerization than HBTU.[8][9]
Phosphonium Salts BOP, PyBOPCarcinogenic byproduct (HMPA) from BOP.[8][9]PyBOP is a safer alternative to BOP. Does not react with the free amino group, unlike aminium salts.[13]
Acyl Fluorides (in situ) BTFFH, TFFHPotential for side products from released amines with reagents like DAST.[12]BTFFH is preferred over TFFH due to the formation of toxic byproducts from the latter.[12] Effective for sterically hindered substrates.[12]
Visual Guide: Coupling Reagent Side Reaction Pathways

This diagram illustrates the logical relationship between the class of coupling reagent and the primary side reaction pathway.

G reagent_class Coupling Reagent Class carbodiimide Carbodiimides (e.g., EDC, DCC) reagent_class->carbodiimide uronium Aminium/Uronium Salts (e.g., HATU, HBTU) reagent_class->uronium activated_intermediate Activated Carboxylic Acid (O-acylisourea) carbodiimide->activated_intermediate + Carboxylic Acid desired_product Desired Amide Product uronium->desired_product + Carboxylic Acid + Amine side_product_2 Guanidinylation Byproduct uronium->side_product_2 + Excess Reagent Reacts with Amine activated_intermediate->desired_product + Amine side_product_1 N-Acylurea Byproduct activated_intermediate->side_product_1 Rearrangement (No Amine Present) amine Amine (R-NH2)

Caption: Common side reaction pathways for different coupling reagents.

Key Experimental Protocols

Protocol: General Amide Coupling using EDC and HOBt

This protocol provides a general method for coupling a carboxylic acid and an amine using EDC/HOBt, a combination widely used to minimize side reactions like racemization and N-acylurea formation.[4][7]

1. Materials and Setup:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • Non-nucleophilic base, e.g., DIPEA (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere setup (N₂ or Argon).

2. Experimental Procedure:

  • Preparation: Ensure all glassware is oven-dried. Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in the anhydrous solvent.[7]

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and suppress side reactions.[7]

  • Activation: Add EDC (1.2 eq) to the cooled solution. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the HOBt-ester active intermediate.[6][7]

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq) and DIPEA (2-3 eq) in the same anhydrous solvent.[7] Slowly add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[6]

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine to remove the urea byproduct, excess reagents, and salts.[7]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the final pure amide.[7]

Troubleshooting the Protocol
ObservationPotential CauseRecommended Solution
Low Conversion Insufficient activation or reaction time.Extend the activation or overall reaction time. A second addition of coupling reagent may be necessary for sluggish reactions.[4]
Starting Acid Remains Hydrolysis of the activated ester.Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under a rigorously inert atmosphere.[7]
Multiple Byproducts Racemization or side reactions with functional groups.Maintain low temperature (0 °C) during activation and amine addition.[10] Ensure appropriate protecting groups are used for sensitive functionalities.
Difficulty Removing Urea Incomplete phase separation during work-up.Perform multiple aqueous washes. If the product is stable, back-extraction can improve purification.

References

Validation & Comparative

The Impact of a Single PEG Unit on PROTAC Efficacy: A Comparative Guide to Boc-N-PEG1-C2-NHS Ester and Boc-N-PEG2-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. These heterobifunctional molecules, composed of a target protein ligand, an E3 ligase ligand, and a connecting linker, orchestrate the ubiquitination and subsequent degradation of proteins of interest. The linker, far from being a passive spacer, plays a crucial role in determining the efficacy of a PROTAC. This guide provides a comparative analysis of two closely related, commercially available PEG linkers: Boc-N-PEG1-C2-NHS ester and Boc-N-PEG2-C2-NHS ester, focusing on how a subtle change in linker length—a single polyethylene (B3416737) glycol (PEG) unit—can significantly impact PROTAC performance.

Structural and Physicochemical Properties

The fundamental difference between this compound and Boc-N-PEG2-C2-NHS ester lies in the number of PEG units, which directly translates to the overall length and flexibility of the resulting PROTAC linker. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis of the PROTAC, while the NHS (N-Hydroxysuccinimide) ester provides a reactive handle for conjugation to an amine group on either the target protein or E3 ligase ligand.

FeatureThis compoundBoc-N-PEG2-C2-NHS ester
PEG Units 12
Molecular Formula C14H22N2O7[1]C16H26N2O8
Molecular Weight 330.33 g/mol [1]374.39 g/mol [2]
Linker Length ShorterLonger
Flexibility Less FlexibleMore Flexible
Hydrophilicity HydrophilicMore Hydrophilic

The addition of a single PEG unit in Boc-N-PEG2-C2-NHS ester increases the linker's length, molecular weight, and hydrophilicity.[3] While both linkers are considered relatively short, this subtle variation can have profound implications for the PROTAC's biological activity.

Impact on PROTAC Performance: A Data-Driven Perspective

The optimal linker length for a PROTAC is highly dependent on the specific target protein and E3 ligase pair.[4][5] The linker must be long enough to span the distance between the two proteins without inducing steric hindrance, yet not so long as to result in a non-productive ternary complex where ubiquitination cannot occur efficiently.[4][6]

While a direct head-to-head comparison of PROTACs synthesized with this compound and Boc-N-PEG2-C2-NHS ester across a range of targets is not extensively available in the public domain, studies on the impact of short PEG linkers provide valuable insights. For instance, a study on BCR-ABL targeting PROTACs found that a linker with a single PEG unit (Arg-PEG1-Dasa) was the most effective at inducing protein degradation compared to longer PEG linkers.[7]

Hypothetical Performance Comparison:

The following table outlines the potential impact of the single PEG unit difference on key PROTAC performance metrics. It is important to note that these are generalized trends, and empirical validation is crucial for any specific PROTAC system.

Performance MetricPROTAC with PEG1 LinkerPROTAC with PEG2 LinkerRationale
Ternary Complex Formation May form a more rigid and stable complex if the distance is optimal.Increased flexibility may allow for better accommodation of protein-protein interactions, but could also lead to less stable complexes.
Degradation Efficacy (DC50) Potentially lower (more potent) if the shorter length is optimal for the specific target-E3 ligase pair.May be less potent if the increased length leads to a less productive ternary complex. Conversely, could be more potent if the extra length alleviates steric clash.
Maximum Degradation (Dmax) May achieve a higher Dmax if the ternary complex is highly stable and productive.A less stable or improperly oriented complex could lead to a lower Dmax.
Cell Permeability Generally, shorter and less polar linkers can favor cell permeability.The increased hydrophilicity from the additional PEG unit could potentially hinder passive diffusion across cell membranes.
Solubility GoodBetter due to the additional hydrophilic PEG unit.[3]
"Hook Effect" May be more pronounced if the shorter linker leads to a higher propensity for binary complex formation at high concentrations.The increased flexibility might mitigate the hook effect to some extent.

One study demonstrated that for homo-PROTACs targeting CRBN for degradation, a short 8-atom PEG linker was optimal.[8] Conversely, for other targets like TBK1, linkers shorter than 12 atoms showed no activity.[8] This highlights the necessity of screening different linker lengths for each new target.

Experimental Protocols

To empirically determine the optimal linker for a given PROTAC, a series of in vitro and cellular assays are required.

PROTAC Synthesis using Boc-N-PEG-C2-NHS ester Linkers

A general synthetic scheme involves the reaction of the NHS ester of the linker with a free amine on either the warhead (targeting the protein of interest) or the E3 ligase ligand, followed by deprotection of the Boc group and subsequent coupling with the other binding moiety.

Key Experimental Assays for PROTAC Evaluation

1. Western Blotting for Protein Degradation:

  • Objective: To quantify the reduction in target protein levels following PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blot: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

    • Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities. Normalize the target protein signal to the loading control.[9][10]

  • Data Analysis: Calculate DC50 (concentration at which 50% degradation is observed) and Dmax (maximal degradation percentage).[11]

2. Ternary Complex Formation Assays (e.g., Co-immunoprecipitation):

  • Objective: To confirm the PROTAC-mediated interaction between the target protein and the E3 ligase.

  • Methodology:

    • Treat cells with the PROTAC at a concentration known to be effective.

    • Lyse the cells under non-denaturing conditions.

    • Incubate the lysate with an antibody against the target protein or the E3 ligase, coupled to magnetic beads.

    • Wash the beads to remove non-specific binders.

    • Elute the protein complexes and analyze by Western blot for the presence of all three components: target protein, E3 ligase, and the PROTAC-bound components.

Visualizing the PROTAC Mechanism and Experimental Workflow

PROTAC_Mechanism

Western_Blot_Workflow start Start: Plate Cells treatment Treat cells with PROTACs (PEG1 vs. PEG2) and Vehicle start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify Bands, Calculate DC50 & Dmax detection->analysis end End: Compare Linker Efficacy analysis->end

Conclusion

The choice between this compound and Boc-N-PEG2-C2-NHS ester is more than a trivial decision about linker length; it is a critical parameter that can dictate the success or failure of a PROTAC. While the addition of a single PEG unit may seem minor, it can significantly alter the physicochemical properties and, consequently, the biological activity of the PROTAC. The general principles suggest that shorter linkers might be advantageous for cell permeability, while longer linkers could offer greater flexibility for ternary complex formation. However, the optimal linker length is exquisitely context-dependent. Therefore, a systematic evaluation of a series of short PEG linkers, including those with one and two PEG units, is a prudent and often necessary step in the optimization of potent and selective protein degraders. The experimental protocols and workflows provided herein offer a robust framework for conducting such comparative analyses.

References

The Balancing Act: How PEG Linker Length Dictates PROTAC Efficiency and Permeability

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A critical, yet often underestimated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker, particularly those incorporating polyethylene (B3416737) glycol (PEG) motifs, profoundly influence a PROTAC's efficacy and its ability to permeate cell membranes—two key determinants of its therapeutic potential. This guide provides a comprehensive comparison of how varying PEG linker lengths impact PROTAC performance, supported by experimental data and detailed methodologies.

The linker in a PROTAC is far more than a simple spacer; it plays a crucial role in orienting the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex.[2][3] The length of the linker is a key parameter that governs the stability of this complex and, consequently, the efficiency of protein degradation.[3] An optimal linker length is essential for maximizing the interactions between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation by the proteasome.[4]

Impact of PEG Linker Length on PROTAC Efficiency

The efficiency of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). A lower DC50 value indicates higher potency.

Systematic studies have demonstrated that there is an optimal PEG linker length for achieving maximal degradation of a target protein. Linkers that are too short may not allow for the formation of a stable ternary complex, while excessively long linkers can also be detrimental to degradation efficiency.[4]

Table 1: Effect of PEG Linker Length on Estrogen Receptor (ER) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
11 9~100>90
12 12~10>90
13 16<10>90
19 19~100~75
21 21>1000<50

Data adapted from a study on ER-targeting PROTACs, illustrating the impact of linker length on degradation efficiency.[4]

The data in Table 1 clearly show a "sweet spot" for linker length. In this specific study on estrogen receptor degradation, a 16-atom linker resulted in the most potent PROTAC, with a DC50 value below 10 nM.[4] As the linker length deviated from this optimum, either becoming shorter or longer, the degradation efficiency decreased significantly.

The Double-Edged Sword: PEG Linkers and Permeability

While optimizing linker length for degradation efficiency is crucial, another critical aspect to consider is cell permeability. For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target.[5][6] PROTACs are often large molecules with high molecular weights, which can inherently limit their permeability.[7][8]

PEG linkers are often incorporated into PROTAC design to enhance solubility and provide flexibility.[1][2][] However, increasing the number of PEG units can also increase the polar surface area of the molecule, which may negatively impact its ability to passively diffuse across the lipid bilayer of the cell membrane.[10]

Table 2: Influence of PEG Linker Length on PROTAC Permeability

PROTAC CompoundPEG UnitsApparent Permeability (Papp, 10⁻⁶ cm/s)
PROTAC (H-PGDS)-7 (PEG0) 0High
PROTAC (H-PGDS)-4 (PEG3) 3Moderate
PROTAC (H-PGDS)-1 (PEG5) 5Low

Data derived from a study investigating the membrane permeability of PROTACs targeting hematopoietic prostaglandin (B15479496) D synthase (H-PGDS).[10] The study noted that the PROTAC with no PEG units (PEG0) exhibited greater cellular uptake compared to those with PEG3 and PEG5 linkers.[10]

As illustrated in Table 2, there is often an inverse correlation between the length of the PEG linker and the permeability of the PROTAC. The PROTAC with no PEG linker (PEG0) demonstrated the highest cellular uptake, while increasing the number of PEG units led to a decrease in permeability.[10] This highlights the trade-off that researchers often face: while longer PEG linkers might be beneficial for ternary complex formation and solubility, they can hinder the PROTAC's ability to enter the cell.

Experimental Protocols

To provide a comprehensive understanding of how the data presented above is generated, the following are detailed methodologies for key experiments used to assess PROTAC efficiency and permeability.

Protocol 1: Western Blotting for DC50 and Dmax Determination

This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time period (e.g., 18-24 hours).[11] A vehicle control (e.g., DMSO) should be included.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors to prevent protein degradation.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the soluble proteins.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for all samples.

4. SDS-PAGE and Western Blotting:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[12]

  • Incubate the membrane with a primary antibody specific for the target protein. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) should also be used to normalize for protein loading.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the intensity of the protein bands using densitometry software.

  • Normalize the target protein band intensity to the loading control band intensity for each sample.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[12][13]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict the passive permeability of a compound across the gastrointestinal tract.[5]

1. Preparation of the PAMPA Plate:

  • A 96-well filter plate (donor plate) is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • A 96-well acceptor plate is filled with a buffer solution.

2. Compound Preparation and Addition:

  • Prepare solutions of the PROTACs at a known concentration in a suitable buffer.

  • Add the PROTAC solutions to the donor plate.

3. Incubation:

  • Carefully place the donor plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.

4. Quantification:

  • After incubation, separate the donor and acceptor plates.

  • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

5. Calculation of Apparent Permeability (Papp):

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (V_A / (Area × Time)) × (C_A / (C_D - C_A))

    • Where V_A is the volume of the acceptor well, Area is the effective surface area of the membrane, Time is the incubation time, C_A is the concentration of the compound in the acceptor well, and C_D is the initial concentration of the compound in the donor well.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-induced protein degradation.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Start PROTAC Synthesis (Varying PEG Linker Length) Permeability_Assay Permeability Assessment (e.g., PAMPA) Start->Permeability_Assay Cell_Treatment Cellular Treatment (Dose-Response) Start->Cell_Treatment Data_Analysis Data Analysis (DC50, Dmax, Papp) Permeability_Assay->Data_Analysis Degradation_Analysis Degradation Analysis (Western Blot) Cell_Treatment->Degradation_Analysis Degradation_Analysis->Data_Analysis Conclusion Optimal PROTAC Candidate Data_Analysis->Conclusion

Caption: Experimental workflow for assessing PROTAC efficiency and permeability.

Conclusion

The length of the PEG linker is a critical design parameter that significantly impacts both the efficiency and permeability of PROTACs. Experimental data consistently demonstrate that an optimal linker length is required to achieve maximal target protein degradation. However, the beneficial effects of PEG linkers on solubility and ternary complex formation must be carefully balanced against their potential to decrease cell permeability. A comprehensive evaluation of both degradation efficiency and permeability, using robust experimental protocols such as Western blotting and PAMPA, is essential for the rational design and development of clinically successful PROTAC therapeutics. The interplay between linker length, PROTAC efficiency, and permeability is a complex but crucial area of research that will continue to shape the future of targeted protein degradation.

References

A Comparative Guide to Bioconjugation Linkers: Alternatives to Boc-N-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical determinant of the performance, stability, and efficacy of bioconjugates. While amine-reactive N-hydroxysuccinimide (NHS) esters, such as Boc-N-PEG1-C2-NHS ester, have been widely adopted for their straightforward reactivity with lysine (B10760008) residues, the expanding landscape of bioconjugation demands a nuanced approach to linker selection. This guide provides an objective comparison of alternative linkers, presenting experimental data to inform the rational design of next-generation bioconjugates, including antibody-drug conjugates (ADCs).

Overview of Alternative Linker Chemistries

Beyond the traditional NHS ester chemistry, several alternative strategies offer distinct advantages in terms of specificity, stability, and payload release mechanisms. This guide will focus on the following key alternatives:

  • Maleimide (B117702) Linkers: These are highly selective for sulfhydryl (thiol) groups found in cysteine residues, enabling more site-specific conjugation compared to the more abundant lysine residues targeted by NHS esters.[1][2]

  • "Click Chemistry" Linkers: This category encompasses highly efficient and bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5] These reactions offer exceptional specificity and are often faster than NHS ester conjugations.[6]

  • Aldehyde/Hydrazine Linkers: These react to form stable hydrazone bonds. The pH-sensitive nature of some hydrazone linkers allows for triggered payload release in acidic environments, such as within endosomes and lysosomes.[7][8][]

The choice of linker also extends to its cleavability and the nature of the spacer arm.

  • Cleavable vs. Non-cleavable Linkers: Cleavable linkers are designed to release their payload in response to specific physiological triggers like pH, redox potential, or enzymatic activity, which can be advantageous for intracellular drug delivery.[4][10][11][12] Non-cleavable linkers provide a stable connection, relying on the degradation of the biomolecule to release the payload, which can offer greater plasma stability.[10][13][14][15]

  • PEG Spacers: The length and architecture of the polyethylene (B3416737) glycol (PEG) spacer can significantly impact the solubility, stability, and pharmacokinetic properties of the bioconjugate.[16][17][18]

Comparative Performance Data

The following tables summarize key quantitative data from various studies to facilitate a direct comparison of linker performance. It is important to note that direct comparisons can be challenging as performance is highly dependent on the specific molecules being conjugated and the precise experimental conditions.[1]

Table 1: Conjugation Efficiency and Kinetics
Linker TypeTarget ResidueTypical Reaction TimeConjugation Yield/EfficiencyKey Kinetic Parameters
NHS Ester Primary Amines (Lysine, N-terminus)30 min - 2 hoursVariable, can be high (>90%) but may lead to heterogeneous products.[19]Reaction is pH-dependent (optimal at pH 7.2-8.5).[20]
Maleimide (N-Alkyl) Thiols (Cysteine)1 - 2 hoursHigh (>90%)[7]Fast reaction with thiols at pH 6.5-7.5.[7]
Maleimide (N-Aryl) Thiols (Cysteine)< 1 hourHigh (>90%)[7]Approx. 2.5 times faster reaction with thiolates compared to N-alkyl maleimides.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Bioorthogonal (Azide/Cyclooctyne)1 - 4 hoursVery High (>95%)[7]Second-order rate constants typically in the range of 10⁻¹ to 1 M⁻¹s⁻¹.[6]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioorthogonal (Azide/Alkyne)1 - 4 hoursVery High (>95%)Second-order rate constants typically in the range of 10 to 200 M⁻¹s⁻¹.[6]
Aldehyde/Hydrazine Carbonyls/Hydrazines1 - 12 hoursHigh, can be near-quantitative.Reaction is pH-dependent (optimal at pH 5-7).[21]
Table 2: Stability of Resulting Bioconjugates
Linker TypeBond FormedStability in PlasmaKey Stability Features
NHS Ester AmideHighly StableThe amide bond is generally very stable under physiological conditions.[19]
Maleimide (N-Alkyl) ThioetherModerateProne to retro-Michael addition and exchange with other thiols (e.g., albumin).[7]
Maleimide (N-Aryl) ThioetherHighThe thio-succinimide ring undergoes faster hydrolysis to a more stable ring-opened structure, preventing retro-Michael addition.[7]
SPAAC/CuAAC ("Click Chemistry") TriazoleVery HighThe triazole ring is exceptionally stable under a wide range of conditions.[1]
Aldehyde/Hydrazine HydrazoneVariable (pH-dependent)Aromatic hydrazones are generally more stable than aliphatic hydrazones. Stability is lower at acidic pH, enabling triggered release.[13]
Disulfide (Cleavable) DisulfideModerateCleaved in the presence of reducing agents like glutathione, which is more concentrated inside cells than in plasma.[5]
Peptide (Cleavable) AmideHighStable in plasma but cleaved by specific lysosomal proteases (e.g., Cathepsin B).[22]
Non-cleavable (e.g., Thioether) ThioetherVery HighOffers superior plasma stability compared to many cleavable linkers.[1][14]
Table 3: Impact of PEG Spacer Length on Bioconjugate Properties
PEG LengthImpact on SolubilityImpact on StabilityImpact on Binding Affinity
Short (e.g., PEG2-12) Moderate improvementMay offer less shielding from proteases.Less likely to cause steric hindrance.
Medium (e.g., PEG24-48) Significant improvementProvides a good balance of shielding and flexibility.Can mitigate steric hindrance from bulky payloads.
Long (e.g., PEG > 48) Maximum improvementOffers the most significant shielding effect, potentially increasing in vivo half-life.[23]May cause steric hindrance and reduce binding affinity if the linker is too long or flexible.[15]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful comparison and implementation of different linker technologies.

General Protocol for Antibody Conjugation

This protocol provides a general workflow for conjugating a payload to an antibody using either an NHS ester or a maleimide linker.

Materials:

  • Antibody solution (1-10 mg/mL in an appropriate buffer)

  • Amine-free buffer for NHS ester reactions (e.g., PBS, pH 7.2-8.5)

  • Thiol-free buffer for maleimide reactions (e.g., PBS, pH 6.5-7.5)

  • Linker-payload stock solution (e.g., 10 mM in DMSO or DMF)

  • Reducing agent for cysteine reduction (for maleimide conjugation), e.g., TCEP

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 for NHS esters; N-acetylcysteine for maleimides)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation:

    • For NHS ester conjugation, buffer exchange the antibody into an amine-free buffer.[1]

    • For maleimide conjugation to native cysteines, no reduction is needed. For conjugation to interchain disulfides, partially reduce the antibody with a controlled amount of TCEP.

  • Conjugation Reaction:

    • Bring the antibody solution to the desired concentration.

    • Add a 5- to 20-fold molar excess of the linker-payload stock solution to the antibody solution. The optimal ratio should be determined empirically.[1]

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching:

    • Add the appropriate quenching solution to stop the reaction.

  • Purification:

    • Remove excess, unreacted linker-payload and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.[]

In Vitro Plasma Stability Assay

This assay is crucial for evaluating the stability of the linker and the rate of payload release in a physiologically relevant matrix.[13]

Materials:

  • Test bioconjugate (e.g., ADC)

  • Control bioconjugate with a known stable linker (optional)

  • Plasma from a relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS or other suitable analytical instrument

Procedure:

  • Incubation:

    • Spike the test bioconjugate into pre-warmed plasma to a final concentration of ~1-10 µM.[13]

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Quenching and Processing:

    • Immediately mix the plasma aliquot with a cold quenching solution to precipitate plasma proteins and stop the reaction.[13]

    • Centrifuge the samples and collect the supernatant for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of intact bioconjugate and/or released payload over time.

    • Calculate the half-life (t₁/₂) of the bioconjugate in plasma.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of ADCs, and it can be determined by several methods, including Hydrophobic Interaction Chromatography (HIC) and UV-Vis spectroscopy.[3]

Protocol for DAR Determination by HIC-HPLC:

  • Sample Preparation: Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.

  • Chromatographic System: Use an HPLC system equipped with a HIC column.

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Gradient: Run a linear gradient from high salt to low salt to elute the different drug-loaded species.

  • Data Analysis:

    • Integrate the peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR based on the peak areas.

Visualizing Bioconjugation Concepts

Diagrams generated using Graphviz (DOT language) can help illustrate key concepts and workflows in bioconjugation.

G cluster_0 Linker Chemistry cluster_1 Biomolecule cluster_2 Payload NHS_Ester NHS Ester (Amine-reactive) Payload Drug / Fluorophore NHS_Ester->Payload Amide Bond Maleimide Maleimide (Thiol-reactive) Maleimide->Payload Thioether Bond Click_Chemistry Click Chemistry (Bioorthogonal) Click_Chemistry->Payload Triazole Linkage Aldehyde_Hydrazine Aldehyde/Hydrazine (Carbonyl-reactive) Aldehyde_Hydrazine->Payload Hydrazone Bond Protein Protein/Antibody Protein->NHS_Ester Lysine Protein->Maleimide Cysteine Protein->Click_Chemistry Engineered Handle Protein->Aldehyde_Hydrazine Glycan/Engineered Handle

Caption: Overview of alternative bioconjugation strategies.

G cluster_char Characterization Assays Start Start: Purified Antibody and Linker-Payload Conjugation Bioconjugation Reaction (e.g., NHS, Maleimide, Click) Start->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purification (e.g., SEC, Dialysis) Quenching->Purification Characterization Characterization Purification->Characterization End Final Bioconjugate Characterization->End DAR_Analysis DAR Analysis (HIC, UV-Vis) Characterization->DAR_Analysis Stability_Assay Plasma Stability (LC-MS) Characterization->Stability_Assay Activity_Assay Biological Activity (Cell-based assays) Characterization->Activity_Assay

Caption: General experimental workflow for bioconjugation.

G cluster_0 Cleavable Linkers cluster_1 Non-Cleavable Linker pH_Sensitive pH-Sensitive (e.g., Hydrazone) Target_Cell Target Cell (Tumor) pH_Sensitive->Target_Cell Low pH in Endosome Enzyme_Cleavable Enzyme-Cleavable (e.g., Peptide) Enzyme_Cleavable->Target_Cell Lysosomal Proteases Redox_Sensitive Redox-Sensitive (e.g., Disulfide) Redox_Sensitive->Target_Cell High Glutathione Concentration Stable_Linker Non-Cleavable (e.g., Thioether) Stable_Linker->Target_Cell Antibody Degradation ADC_Circulation ADC in Circulation ADC_Circulation->pH_Sensitive Stable at pH 7.4 ADC_Circulation->Enzyme_Cleavable Stable ADC_Circulation->Redox_Sensitive Stable ADC_Circulation->Stable_Linker Highly Stable Payload_Release Payload Release Target_Cell->Payload_Release

References

Decoding Conjugation: A Mass Spectrometry-Centric Guide to Validating Boc-N-PEG1-C2-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient validation of bioconjugation reactions is paramount. This guide provides a comparative analysis of mass spectrometry for the validation of Boc-N-PEG1-C2-NHS ester conjugation, offering a deep dive into its performance against alternative methods, supported by experimental data and detailed protocols.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins and other biomolecules, a process known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] The this compound is a heterobifunctional linker that facilitates this process, featuring a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on biomolecules, such as the ε-amine of lysine (B10760008) residues or the N-terminal α-amine, to form a stable amide bond.[][3] Validating the success of this conjugation is a critical step in any drug development workflow.

Mass spectrometry (MS) has emerged as a gold-standard for the characterization of these complex biomolecules, offering unparalleled accuracy in molecular weight determination and identification of modification sites.[1][4] This guide will explore the validation of this compound conjugation using mass spectrometry, comparing it with other common analytical techniques.

Comparative Analysis of Validation Techniques

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), provides definitive evidence of successful conjugation by directly measuring the mass shift corresponding to the addition of the PEG linker.[5][6][7] This stands in contrast to other techniques that infer conjugation based on changes in physical properties.

Technique Principle Information Provided Advantages Limitations
Mass Spectrometry (MALDI-TOF, LC-MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight of the conjugate, degree of PEGylation (number of attached PEG chains), confirmation of covalent bond formation.[1][4]High specificity and sensitivity, provides direct evidence of conjugation, can identify specific modification sites (with MS/MS).[8]Higher equipment cost, may require more complex sample preparation.
SDS-PAGE Separates proteins based on their electrophoretic mobility, which is roughly proportional to their size.Apparent molecular weight shift upon conjugation.[9]Widely accessible, relatively simple and inexpensive.Low resolution, provides an estimation of size rather than precise mass, may not resolve species with small mass differences.
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic radius.Shift in retention time indicating an increase in size upon conjugation.[]Can be used for both analytical and preparative purposes, provides information on aggregation and purity.Indirect evidence of conjugation, resolution may be insufficient to separate different degrees of PEGylation.
UV-Vis Spectroscopy Measures the absorbance of light by a sample.Can be used to confirm the removal of unreacted dye-labeled linkers, but not direct validation of protein-PEG conjugation.[]Simple and rapid.Not a standalone method for validating conjugation, provides no information on the extent or site of modification.

Experimental Protocols

Mass Spectrometry Validation of this compound Conjugation

This protocol outlines the general steps for validating the conjugation of this compound to a model protein using mass spectrometry.

Materials:

  • Model protein with accessible primary amines (e.g., Bovine Serum Albumin)

  • This compound

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column

  • MALDI-TOF or LC-MS system

Procedure:

  • Protein Preparation: Prepare a solution of the model protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Linker Preparation: Dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a molar excess of the linker solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically. Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.[]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS esters.

  • Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column.

  • Mass Spectrometry Analysis:

    • MALDI-TOF: Mix the purified conjugate with a suitable MALDI matrix (e.g., sinapinic acid) and spot it onto the target plate. Acquire the mass spectrum. The resulting spectrum should show a peak corresponding to the mass of the unconjugated protein and one or more peaks at higher masses, representing the protein conjugated with one or more PEG linkers.

    • LC-MS: Inject the purified conjugate onto a reverse-phase or size-exclusion column coupled to the mass spectrometer. The chromatogram will separate the different species, and the mass spectrometer will provide the precise mass of each.[11][12]

Data Interpretation:

The expected mass increase upon conjugation with one molecule of this compound (Molecular Weight: 330.33 g/mol ) is approximately 213.24 Da (after the loss of the NHS group).[13] Multiple additions will result in corresponding mass increases.

Workflow for Mass Spectrometry Validation

G cluster_prep Sample Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis cluster_result Result Protein Protein Solution (pH 7.2-8.5) Reaction Incubate 1-2h at Room Temperature Protein->Reaction Linker This compound (in DMSO) Linker->Reaction Purify Desalting Column Reaction->Purify MS Mass Spectrometry (MALDI-TOF or LC-MS) Purify->MS Result Mass Spectrum Showing Conjugated Species MS->Result

Caption: Experimental workflow for conjugation and MS validation.

Chemical Reaction Pathway

Caption: Reaction of an amine with an NHS ester.

Conclusion

For the definitive validation of this compound conjugation, mass spectrometry stands out as the most robust and informative technique. Its ability to provide precise mass measurements offers direct and unambiguous evidence of successful conjugation and allows for the determination of the degree of PEGylation. While other methods like SDS-PAGE and SEC-HPLC can provide valuable initial indications of a successful reaction, they lack the specificity and resolution of mass spectrometry. For researchers and drug developers who require high-confidence validation, a mass spectrometry-based approach is the recommended and most reliable path forward.

References

A Comparative Guide to Protein Labeling and HPLC Analysis: The Role of Boc-N-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biopharmaceutical research and development, the precise modification and analysis of proteins are paramount. The covalent attachment of linker molecules, such as Boc-N-PEG1-C2-NHS ester, to proteins enables a wide range of applications, from targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) to improving the pharmacokinetic properties of therapeutic proteins. This guide provides a comprehensive comparison of this compound with alternative protein labeling reagents, supported by experimental protocols and data for their analysis by High-Performance Liquid Chromatography (HPLC).

Introduction to Protein Labeling with NHS Esters

N-hydroxysuccinimide (NHS) esters are highly reactive compounds widely used for labeling proteins by targeting primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues.[] The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond under mild pH conditions (typically pH 7.2-8.5).[] This makes NHS ester chemistry a robust and popular choice for bioconjugation.

This compound is a heterobifunctional linker featuring a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and an NHS ester. This structure is particularly relevant in the synthesis of PROTACs, where the NHS ester reacts with a target protein ligand, and the Boc-protected amine, after deprotection, can be coupled to an E3 ligase ligand.[2][3][4] The PEG linker itself can enhance the solubility and stability of the resulting conjugate.[]

Comparison of this compound with Alternative Labeling Reagents

The choice of a labeling reagent depends on the specific application, the target protein's characteristics, and the desired properties of the final conjugate. Here, we compare this compound with other common PEGylated NHS esters and alternative linker types.

FeatureThis compoundm-PEG-NHS EsterMaleimide-PEG-NHS Ester
Target Functional Group Primary amines (-NH₂)Primary amines (-NH₂)Primary amines (-NH₂) and Thiols (-SH)
Reactive Groups NHS ester, Boc-protected amineNHS esterNHS ester, Maleimide
Bond Formed Stable amide bondStable amide bondStable amide and thioether bonds
Key Application PROTAC synthesis, sequential conjugationGeneral PEGylation for increasing solubility and stabilitySite-specific conjugation to cysteines, ADC development
Reaction pH 7.2 - 8.57.2 - 8.56.5 - 7.5 for maleimide, 7.2 - 8.5 for NHS ester
Reversibility Irreversible amide bondIrreversible amide bondThioether bond is generally stable

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines.

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a protein solution at a concentration of 1-10 mg/mL in PBS.

  • Adjust the pH of the protein solution to 8.0-8.5 by adding the sodium bicarbonate buffer.

  • Dissolve the this compound in DMSO or DMF to a final concentration of 10 mg/mL immediately before use.

  • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Collect the protein-containing fractions.

Protocol 2: HPLC Analysis of Labeled Protein

This protocol outlines a general method for analyzing the labeled protein conjugate using Reverse-Phase HPLC (RP-HPLC).

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C4 or C18 reverse-phase column suitable for protein analysis

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 20-50 µg of the labeled protein sample.

  • Elute the protein with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.

  • Monitor the absorbance at 280 nm (for the protein) and, if applicable, at a wavelength corresponding to an absorbance maximum of a tagged molecule.

  • The labeled protein will typically elute at a different retention time than the unlabeled protein due to the change in hydrophobicity. The degree of labeling can be estimated from the peak areas.

Data Presentation

The following table presents hypothetical comparative data for the labeling of a model protein (e.g., Bovine Serum Albumin, BSA) with different NHS esters, analyzed by RP-HPLC.

Labeling ReagentMolar Excess (Reagent:Protein)Labeling Efficiency (%)Protein Recovery (%)Peak Resolution (Labeled vs. Unlabeled)
This compound10:1~85>90Good
m-PEG4-NHS Ester10:1~90>90Excellent
Boc-N-PEG12-NHS Ester10:1~80>85Good

Note: This data is illustrative and the actual results may vary depending on the protein and reaction conditions.

Visualizations

Experimental Workflow for Protein Labeling and Analysis

G Protein Labeling and HPLC Analysis Workflow cluster_0 Protein Labeling cluster_1 Purification cluster_2 HPLC Analysis A Protein Solution (amine-free buffer) B Adjust pH to 8.0-8.5 A->B C Add this compound (dissolved in DMSO) B->C D Incubate at RT (1-2 hours) C->D E Desalting Column (e.g., G-25) D->E Purify Conjugate F Inject Labeled Protein E->F Collect Fractions G RP-HPLC (C4 or C18 column) F->G H Analyze Chromatogram G->H

Caption: Workflow for protein labeling and analysis.

Logical Relationship in PROTAC Synthesis

G PROTAC Synthesis Logic cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation A Target Protein Ligand (with primary amine) D Reaction 1 (NHS ester chemistry) A->D B This compound B->D C E3 Ligase Ligand H Reaction 2 (e.g., amide coupling) C->H E Intermediate 1 (Boc-protected) D->E F Acidic Condition (e.g., TFA) E->F G Intermediate 2 (amine deprotected) F->G G->H I Final PROTAC Molecule H->I

Caption: PROTAC synthesis using a heterobifunctional linker.

Conclusion

This compound is a valuable tool in the field of bioconjugation, particularly for the construction of PROTACs. Its heterobifunctional nature allows for a controlled, stepwise synthesis. When compared to other labeling reagents, the choice of linker should be guided by the specific requirements of the intended application. The combination of robust NHS ester chemistry for protein labeling and the power of HPLC for analysis provides researchers with a reliable platform for developing novel protein-based therapeutics and research tools.

References

A Comparative Guide to the NMR Characterization of Boc-N-PEG-C2-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of Boc-N-PEG1-C2-NHS ester and its longer polyethylene (B3416737) glycol (PEG) chain analogs using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the proprietary nature of specific product data, this guide presents expected ¹H NMR characteristics based on the chemical structure of this class of compounds. The information herein is intended to aid researchers in the identification and purity assessment of these valuable bioconjugation reagents.

Introduction to Boc-N-PEG-C2-NHS Esters

Boc-N-PEG-C2-NHS esters are heterobifunctional linkers widely used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] These linkers feature a Boc-protected amine for controlled, sequential conjugation and an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on biomolecules. The PEG spacer enhances solubility and can influence the pharmacokinetic properties of the resulting conjugate.

Comparative ¹H NMR Data

While specific spectra for each compound are not publicly available, the expected ¹H NMR chemical shifts for the key protons in the Boc-N-PEGn-C2-NHS ester series can be predicted based on their chemical structures. The following table summarizes these expected assignments. The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Proton Assignment Structure Fragment Expected Chemical Shift (ppm) Multiplicity Notes
Boc Protons(CH₃)₃C-~1.44Singlet (s)Integrates to 9 protons.
Methylene adjacent to Boc-NH-NH-CH₂ -CH₂-O-~3.30Triplet (t)
PEG Methylene-O-CH₂ -CH₂ -O-3.55 - 3.70Multiplet (m)The integration of this region will increase with the length of the PEG chain.
Methylene adjacent to ether oxygen-O-CH₂ -CH₂-COO-~3.80Triplet (t)
Methylene adjacent to carbonyl-O-CH₂-CH₂ -COO-~2.95Triplet (t)
NHS Ester Protons-N(COCH₂ )₂~2.85Singlet (s)Integrates to 4 protons.

Experimental Protocols

A detailed and standardized protocol is crucial for the accurate and reproducible NMR characterization of Boc-N-PEG-C2-NHS ester conjugates.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common solvents for these types of molecules. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., NH).

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the Boc-N-PEG-C2-NHS ester conjugate in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : For quantitative NMR (qNMR) to determine purity, a certified internal standard with a known concentration and a resonance that does not overlap with the analyte signals should be added.

NMR Data Acquisition
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • ¹H NMR Parameters :

    • Pulse Sequence : A standard single-pulse sequence is typically sufficient.

    • Number of Scans : 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1) : A relaxation delay of at least 5 times the longest T1 of the protons of interest should be used for accurate integration, particularly for qNMR. A value of 30 seconds is often recommended for the quantitative analysis of small molecules.

    • Spectral Width : A spectral width of 10-12 ppm is appropriate.

    • Temperature : The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Data Processing and Analysis
  • Phasing and Baseline Correction : The acquired spectrum should be carefully phased and the baseline corrected to ensure accurate integration.

  • Chemical Shift Referencing : The chemical shifts should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃ or DMSO at 2.50 ppm in DMSO-d₆).

  • Integration : The relative integrals of the distinct proton signals should be determined and compared to the expected proton ratios from the molecular structure. For purity assessment, the integral of a characteristic proton signal of the analyte is compared to the integral of the internal standard.

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the NMR characterization of Boc-N-PEG-C2-NHS ester conjugates.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer Parameters transfer->setup acquire Acquire 1H NMR Spectrum setup->acquire process Process Raw Data (FFT, Phasing) acquire->process reference Reference Spectrum process->reference integrate Integrate Signals reference->integrate assign Assign Peaks integrate->assign report Generate Characterization Report assign->report assign->report

Caption: Workflow for NMR Characterization.

Conclusion

The NMR characterization of Boc-N-PEG-C2-NHS esters is a fundamental step in ensuring their quality and suitability for downstream applications in bioconjugation and drug development. While specific spectral data for commercial products can be elusive, a thorough understanding of the expected chemical shifts and a robust experimental protocol allows for reliable identification and purity assessment. The comparison of the integration of the PEG spacer region to the terminal functional groups provides a straightforward method to confirm the identity of analogs with varying PEG chain lengths.

References

A Comparative Guide to the Stability of Amide Bonds Formed by Boc-N-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linkage chemistry is a critical parameter in the design of conjugates for therapeutic and diagnostic applications. This guide provides a comprehensive assessment of the stability of the amide bond formed by Boc-N-PEG1-C2-NHS ester, comparing it with relevant alternatives and providing detailed experimental protocols for independent verification.

The amide bond formed via the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine is a cornerstone of bioconjugation, prized for its exceptional stability under physiological conditions.[1][2] The this compound leverages this robust chemistry while incorporating a short polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate.

Understanding Amide Bond Stability

The high stability of the amide bond is attributed to its resonance structure, which imparts a partial double bond character to the C-N bond, making it highly resistant to hydrolysis.[3] Under physiological conditions (pH 7.4, 37°C), the half-life of a typical amide bond can be on the order of years. The primary factor influencing the efficiency of conjugation with NHS esters is not the stability of the resulting amide bond, but the hydrolysis of the NHS ester itself, which competes with the desired amidation reaction.[4][5]

Comparative Analysis of Amine-Reactive Linkers

The this compound is a member of the widely used NHS ester family of amine-reactive crosslinkers. A common alternative is the sulfonated analog, Sulfo-NHS ester.

FeatureThis compoundSulfo-NHS Ester EquivalentImidoester Linker
Reactive Group N-Hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) esterImidoester
Resulting Bond AmideAmideAmidine
Bond Stability Highly stable, considered permanent under physiological conditions.[1]Highly stable, comparable to NHS-formed amide bonds.Reversible at high pH.
Solubility Soluble in organic solvents (e.g., DMSO, DMF), requires co-solvent for aqueous reactions.Water-soluble, can be used directly in aqueous buffers.[6]Generally water-soluble.
Reaction pH Optimal at pH 7.2-8.5.[4]Optimal at pH 7.2-8.5.Optimal at pH 8-10.[4]
Key Advantage Boc protection allows for multi-step, controlled conjugation strategies. The PEG spacer can improve conjugate properties.Increased water solubility simplifies reaction setup for aqueous conjugations.Preserves the positive charge of the original amine.
Primary Disadvantage Potential for NHS ester hydrolysis in aqueous media before reaction.[4][5]Susceptible to hydrolysis, similar to NHS esters.The resulting amidine bond is less stable than an amide bond and can be reversed at alkaline pH.[4]

Quantitative Data on NHS Ester Hydrolysis:

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[4]
8.0Room Temp~3 hours (porphyrin-NHS ester)[7]
8.5Room Temp~3 hours (porphyrin-NHS ester)[7]
8.64°C10 minutes[4]
9.0Room Temp~2 hours (porphyrin-NHS ester)[7]

Note: The stability of the NHS ester is influenced by the specific molecule to which it is attached. The data for the porphyrin-NHS ester provides a relevant example.

The key takeaway is that the amide bond, once formed from the this compound, is exceptionally stable. The critical experimental window is the conjugation step, where reaction conditions must be optimized to favor amidation over NHS ester hydrolysis.

Experimental Protocols

To facilitate the independent assessment of amide bond stability, we provide the following detailed experimental protocols.

Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine-Containing Molecule (e.g., a Peptide)

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide with a lysine (B10760008) residue or N-terminal amine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5 (do not use buffers containing primary amines like Tris)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer (optional, for confirmation of conjugation)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

    • Dissolve the amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved this compound to the solution of the amine-containing molecule. The optimal molar ratio should be determined empirically.

    • Gently mix the reaction solution and incubate at room temperature for 30-60 minutes, or at 4°C for 2 hours.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the resulting conjugate from excess reagent and byproducts using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or RP-HPLC.

  • Analysis:

    • Confirm the successful conjugation and assess the purity of the final product by RP-HPLC and, optionally, mass spectrometry.

Protocol 2: HPLC-Based Assay for Assessing the Long-Term Stability of the Amide Bond

Objective: To quantify the stability of the purified conjugate over time in a relevant biological buffer.

Materials:

  • Purified conjugate from Protocol 1

  • Stability Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • RP-HPLC system with a UV detector (e.g., monitoring at 220 nm and 280 nm) and a C18 column

  • Incubator set to 37°C

Procedure:

  • Sample Preparation:

    • Dissolve the purified conjugate in the Stability Buffer to a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Incubate the sample at 37°C.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), withdraw an aliquot of the sample.

    • Immediately analyze the aliquot by RP-HPLC.

  • HPLC Analysis:

    • Inject a consistent volume of the sample onto the C18 column.

    • Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water; Mobile Phase B: 0.1% TFA in acetonitrile) to separate the intact conjugate from any potential degradation products.

    • Monitor the elution profile using the UV detector.

  • Data Analysis:

    • Quantify the peak area of the intact conjugate at each time point.

    • Calculate the percentage of the intact conjugate remaining relative to the initial time point (t=0).

    • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate under these conditions.

Visualizations

To further clarify the processes described, the following diagrams have been generated.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Boc_PEG_NHS This compound Amide_Bond_Formation Amide Bond Formation Boc_PEG_NHS->Amide_Bond_Formation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Amide_Bond_Formation Conjugate Stable Amide Conjugate Amide_Bond_Formation->Conjugate NHS_Leaving_Group NHS Leaving Group Amide_Bond_Formation->NHS_Leaving_Group

Caption: Reaction of this compound with a primary amine.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result Conjugate Prepare Conjugate Solution in Stability Buffer Incubate Incubate at 37°C Conjugate->Incubate Timepoints Withdraw Aliquots at Time Points Incubate->Timepoints HPLC RP-HPLC Analysis Timepoints->HPLC Data Quantify Peak Area of Intact Conjugate HPLC->Data Stability Determine Stability Profile and Half-life Data->Stability

Caption: Workflow for assessing the stability of the amide bond.

G cluster_linkers Amine-Reactive Linkers cluster_bonds Resulting Covalent Bond cluster_stability Relative Stability NHS This compound Amide1 Amide NHS->Amide1 Sulfo_NHS Sulfo-NHS Ester Amide2 Amide Sulfo_NHS->Amide2 Imidoester Imidoester Amidine Amidine Imidoester->Amidine High_Stab1 High Amide1->High_Stab1 High_Stab2 High Amide2->High_Stab2 Lower_Stab Lower (Reversible at high pH) Amidine->Lower_Stab

Caption: Logical relationship of linker chemistry to bond stability.

References

The Linchpin of Potency: A Comparative Guide to Linker Chemistry in PROTAC Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is intrinsically linked to the chemical nature of its linker. This seemingly simple component, bridging the target protein and the E3 ligase, plays a critical role in the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1][2] An inadequately designed linker can result in steric hindrance, excessive flexibility leading to an unstable complex, or poor cellular permeability, ultimately compromising the degradation of the target protein.[1][3] This guide provides a comprehensive comparison of different linker chemistries, supported by experimental data, to inform the rational design of next-generation protein degraders.

Impact of Linker Length and Composition on PROTAC Efficacy: A Quantitative Comparison

The optimization of PROTACs is an empirical process that often requires the synthesis and evaluation of a library of compounds with varying linker properties.[4] The length of the linker is a critical parameter that significantly affects the formation of a productive ternary complex.[5][] A linker that is too short can cause steric clashes between the protein of interest (POI) and the E3 ligase, while an excessively long linker may not effectively bring the two proteins into proximity for ubiquitination.[7]

Alkyl vs. Polyethylene (B3416737) Glycol (PEG) Linkers

Alkyl and polyethylene glycol (PEG) linkers are the most commonly used flexible linkers in PROTAC design.[] PEG linkers are generally more hydrophilic, which can improve the solubility of the PROTAC molecule.[8] In contrast, alkyl linkers are more hydrophobic, which can affect both solubility and cell permeability.[4] The flexibility of PEG linkers can also be advantageous for adopting conformations that shield the polar surface area of the PROTAC, potentially enhancing membrane traversal.[9]

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Simple, saturated/unsaturated hydrocarbon chains.- Synthetically accessible- Good metabolic stability[2]- More hydrophobic, can limit aqueous solubility[2]
PEG Composed of repeating ethylene (B1197577) glycol units.- Hydrophilic, improves solubility- Can enhance cell permeability through "molecular chameleon" effect[2]- May be susceptible to oxidative metabolism[2]- Can be more challenging to synthesize
Case Study: Impact of Linker Length on Degradation Efficiency

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Below are examples from the literature highlighting the impact of linker length on the degradation of different target proteins.

Table 1: Impact of Alkyl Linker Length on Estrogen Receptor α (ERα) Degradation [1]

CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 112>1000<20
PROTAC 21450040
PROTAC 3 16 10 >90
PROTAC 41810070
PROTAC 52080030

Data sourced from studies on ERα degraders, illustrating a clear "sweet spot" for linker length.[1]

Table 2: Impact of PEG Linker Length on p38α Degradation [1]

CompoundLinker (PEG units)Linker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A2825060
PROTAC B3118085
PROTAC C 4 14 25 >95
PROTAC D51712075
PROTAC E62040050

This data showcases the optimization of a PEG linker for p38α degradation, where a 14-atom linker provided the highest potency.[1]

The Role of Linker Rigidity

To counteract the entropic penalty associated with the formation of the ternary complex, researchers have explored the use of more rigid linkers.[4] These linkers can pre-organize the PROTAC into a conformation that is more favorable for binding to both the target protein and the E3 ligase.[]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazoles, often incorporated via "click chemistry," can introduce conformational constraints.[4] The triazole moiety is also noted for its metabolic stability.[8]

  • Cyclic Structures: The inclusion of saturated rings like piperazine (B1678402) and piperidine, or aromatic systems, can limit the linker's flexibility and potentially enhance selectivity.[4]

While rigid linkers can improve the stability of the ternary complex, excessive rigidity can also be detrimental if it prevents the necessary conformational adjustments for optimal protein-protein interactions.

Visualizing the PROTAC Mechanism and Experimental Workflows

To better understand the processes involved in PROTAC-mediated degradation and its analysis, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow PROTAC Evaluation Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays Linker_Design Linker Design (Length, Composition, Rigidity) Synthesis PROTAC Synthesis Linker_Design->Synthesis SPR SPR/BLI/ITC (Binary & Ternary Binding) Synthesis->SPR Cooperativity Cooperativity (α) Determination SPR->Cooperativity NanoBRET NanoBRET (Ternary Complex Formation) SPR->NanoBRET Western_Blot Western Blot / HiBiT (Protein Degradation) NanoBRET->Western_Blot DC50_Dmax DC50 & Dmax Calculation Western_Blot->DC50_Dmax

Caption: A generalized workflow for the design and evaluation of PROTACs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC performance. The following sections outline protocols for key experiments used to characterize ternary complex formation and protein degradation.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing kinetic and affinity data for both binary and ternary complexes.[10]

Objective: To determine the binding kinetics and affinity (KD) of the PROTAC to the E3 ligase alone (binary) and in the presence of the target protein (ternary), allowing for the calculation of cooperativity.[11]

Materials:

  • Purified, biotinylated E3 ligase (e.g., VHL or Cereblon complex)

  • Purified target protein (POI)

  • PROTAC of interest

  • SPR instrument with streptavidin-coated sensor chips

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin sensor chip to a target response level.[10]

  • Binary Interaction Analysis:

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding affinity (KD_binary).[11]

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with a dilution series of the PROTAC.[12]

    • Inject these mixtures over the E3 ligase surface to measure the ternary binding affinity (KD_ternary).[12]

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

    • Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary .[12] A value of α > 1 indicates positive cooperativity, suggesting that the ternary complex is more stable than the binary complex.[13]

NanoBRET™ Ternary Complex Assay in Live Cells

The NanoBRET™ assay allows for the quantitative measurement of ternary complex formation within a live-cell context, providing valuable insights into the intracellular activity of a PROTAC.[14][15]

Objective: To measure the PROTAC-induced proximity of the target protein and the E3 ligase in living cells.[16]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target protein fused to NanoLuc® luciferase (e.g., POI-NLuc)

  • Expression vector for the E3 ligase fused to HaloTag® (e.g., HaloTag-CRBN or HaloTag-VHL)

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

  • White, 96-well assay plates

Protocol:

  • Cell Transfection: Co-transfect cells with the POI-NLuc and HaloTag-E3 ligase expression vectors and seed them into 96-well plates.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

    • Add the PROTAC dilutions to the cells and incubate to allow for ternary complex formation.[17]

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with the appropriate filters.[17]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the potency of ternary complex formation.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC is a label-free in-solution technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[18]

Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to calculate cooperativity.

Protocol Outline:

  • Binary Titrations:

    • Titrate the PROTAC into a solution of the E3 ligase to determine the binding parameters for this binary interaction.

    • In a separate experiment, titrate the PROTAC into a solution of the target protein.

  • Ternary Titration:

    • Prepare a solution of the E3 ligase pre-saturated with the target protein.

    • Titrate the PROTAC into this pre-formed binary complex to measure the thermodynamics of ternary complex formation.

  • Data Analysis:

    • Analyze the titration data using the instrument's software to fit a suitable binding model and extract the thermodynamic parameters.

    • Cooperativity can be assessed by comparing the binding affinities from the binary and ternary experiments.[18]

Conclusion

The linker is a critical determinant of PROTAC efficacy, directly influencing the formation and stability of the ternary complex. A systematic approach to linker design, incorporating variations in length, composition, and rigidity, is essential for developing potent and selective protein degraders. The use of quantitative biophysical and cellular assays, such as SPR, NanoBRET™, and ITC, provides the necessary data to guide this optimization process. As our understanding of the structural and dynamic nature of ternary complexes continues to grow, so too will our ability to rationally design linkers for the next generation of targeted protein degradation therapeutics.

References

A Comparative Guide to Protein Labeling: Boc-N-PEG1-C2-NHS Ester vs. Alternative Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of innovation. The choice of conjugation chemistry is critical, influencing the yield, specificity, and ultimate functionality of the resulting biomolecule. This guide provides a quantitative and objective comparison of Boc-N-PEG1-C2-NHS ester, an amine-reactive labeling reagent, with two prevalent alternatives: maleimide-based thiol-reactive chemistry and bioorthogonal click chemistry. The information presented herein, supported by experimental data and detailed protocols, is intended to empower researchers to make informed decisions for their specific applications, from fundamental research to the development of targeted therapeutics.

Executive Summary

The selection of a protein labeling strategy hinges on the desired balance between specificity, efficiency, and the availability of reactive sites on the target protein.

  • This compound offers a straightforward approach for labeling primary amines, which are abundant on protein surfaces. This method is often characterized by high yields but can lack site-specificity.

  • Maleimide (B117702) chemistry provides a more targeted approach by reacting with less abundant cysteine residues, thereby offering greater control over the labeling site.

  • Click chemistry represents the gold standard for specificity, utilizing bioorthogonal reactions that prevent off-target labeling, though it requires the introduction of a unique chemical handle into the protein.

This guide will delve into the quantitative aspects of these methods, providing a framework for selecting the optimal labeling strategy.

Quantitative Comparison of Protein Labeling Chemistries

The following table summarizes key performance metrics for the compared labeling chemistries. The data presented are representative and can vary depending on the specific protein, reagent, and reaction conditions.

ParameterThis compound (Amine-Reactive)Maleimide Reagents (Thiol-Reactive)Click Chemistry (Bioorthogonal)
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)Bioorthogonal handle (e.g., azide (B81097), alkyne)
Typical Labeling Efficiency >90%65-90%[1]>95%
Specificity Low to ModerateHighVery High
Degree of Labeling (DoL) Control Difficult to precisely controlModerateHigh
Potential for Off-Target Reactions High (reaction with other nucleophiles)Moderate (can react with other nucleophiles at high pH)Very Low
Requirement for Protein Modification NoneMay require introduction of Cysteine residuesRequires introduction of a bioorthogonal group
Relative Reaction Rate FastFastVery Fast

In-Depth Analysis of Labeling Chemistries

This compound: The Amine-Reactive Workhorse

This compound is a popular choice for protein labeling due to the widespread availability of its target, primary amines, on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[2][3] The N-hydroxysuccinimide (NHS) ester functional group reacts with these amines under mild pH conditions (typically 7.2-8.5) to form stable amide bonds.[2][] The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer can enhance the solubility and reduce aggregation of the labeled protein.

Advantages:

  • High Reactivity and Yield: NHS esters generally exhibit high reactivity towards primary amines, often resulting in high labeling efficiencies.[]

  • No Prior Protein Modification Required: This chemistry can be applied directly to native proteins without the need for genetic engineering.

Limitations:

  • Lack of Specificity: The abundance of lysine residues on the surface of most proteins can lead to a heterogeneous mixture of labeled products with varying degrees of labeling and at different positions.[1] This lack of control can be detrimental to protein function and complicates downstream analysis.

  • Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the desired labeling reaction and can reduce efficiency. The half-life of hydrolysis for NHS-ester compounds is 4 to 5 hours at pH 7.0 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C.[2]

Maleimide Chemistry: Targeting Thiols for Greater Specificity

Maleimide-based reagents offer a more specific alternative to NHS esters by targeting the thiol groups of cysteine residues. Cysteine is a less abundant amino acid than lysine, providing fewer potential labeling sites and thus greater control over the conjugation position.[1] The reaction between a maleimide and a thiol forms a stable thioether bond and is most efficient at a pH range of 6.5-7.5.[5]

Advantages:

  • High Specificity: The relative scarcity of cysteine residues allows for more site-specific labeling compared to amine-reactive chemistries.

  • Stable Conjugate: The resulting thioether bond is highly stable.

Limitations:

  • Requirement for Free Thiols: The target protein must have an accessible cysteine residue. If no surface-exposed cysteines are present, site-directed mutagenesis may be necessary to introduce one.

  • Potential for Off-Target Reactions: At pH values above 7.5, maleimides can exhibit some reactivity towards amines.[6]

Click Chemistry: The Pinnacle of Specificity

Click chemistry refers to a class of bioorthogonal reactions that are highly specific and efficient. These reactions occur between pairs of functional groups that are mutually reactive but inert to the biological environment. The most common example in protein labeling is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Advantages:

  • Exceptional Specificity: The bioorthogonal nature of the reaction ensures that labeling occurs only at the intended site, eliminating off-target modifications.[7]

  • High Efficiency and Fast Kinetics: Click reactions are typically very fast and proceed to high conversion under mild conditions.[8]

  • Precise Control over Stoichiometry: The high specificity allows for precise control over the degree of labeling.

Limitations:

  • Requires Protein Engineering: The target protein must be modified to incorporate a bioorthogonal handle, such as an azide or alkyne group. This is often achieved through unnatural amino acid incorporation or enzymatic modification.

Experimental Protocols

General Workflow for Protein Labeling

The following diagram illustrates a general workflow applicable to all three labeling chemistries, with specific steps tailored to each method.

G General Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration Adjustment) Reagent_Prep Labeling Reagent Preparation (Dissolution in appropriate solvent) Labeling Labeling Reaction (Incubation at optimal temperature and time) Protein_Prep->Labeling Reagent_Prep->Labeling Purification Purification of Labeled Protein (e.g., Desalting Column, Dialysis) Labeling->Purification Analysis Analysis of Labeled Protein (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis

Caption: General workflow for protein labeling.

Protocol 1: Protein Labeling with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9]

  • Quenching: (Optional) Add quenching solution to stop the reaction.

  • Purification: Remove excess, unreacted labeling reagent using a desalting column or dialysis.

Protocol 2: Thiol-Reactive Labeling with a Maleimide Reagent

Materials:

  • Protein containing a free cysteine residue in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-containing labeling reagent

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation: If necessary, reduce any disulfide bonds in the protein using a reducing agent (e.g., DTT) and subsequently remove the reducing agent. Ensure the protein is in a suitable buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the labeled protein using a desalting column to remove unreacted maleimide.

Protocol 3: Bioorthogonal Labeling via Click Chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC)

Materials:

  • Protein containing a bioorthogonal handle (e.g., an azide group)

  • Cyclooctyne-containing labeling reagent (e.g., DBCO-PEG4-fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column

Procedure:

  • Protein Preparation: The protein must first be functionalized with an azide group, for example, by incorporating an azide-bearing unnatural amino acid.

  • Reagent Preparation: Dissolve the cyclooctyne-containing labeling reagent in a suitable solvent like DMSO.

  • Labeling Reaction: Add a 2- to 5-fold molar excess of the cyclooctyne (B158145) reagent to the azide-modified protein.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess labeling reagent by a desalting column or dialysis.

Visualizing the Chemistries: Signaling Pathways and Logical Relationships

The following diagrams illustrate the reaction mechanisms and logical considerations for choosing a labeling strategy.

G NHS Ester Amine Coupling Protein Protein with Primary Amine (Lysine or N-terminus) Amide_Bond Stable Amide Bond Protein->Amide_Bond NHS_Ester This compound NHS_Ester->Amide_Bond NHS N-hydroxysuccinimide (byproduct) Amide_Bond->NHS releases

Caption: Reaction of an NHS ester with a primary amine.

G Maleimide Thiol Coupling Protein Protein with Thiol (Cysteine) Thioether_Bond Stable Thioether Bond Protein->Thioether_Bond Maleimide Maleimide Reagent Maleimide->Thioether_Bond

Caption: Reaction of a maleimide with a thiol group.

G Click Chemistry (SPAAC) Protein_Azide Protein with Azide Group Triazole Stable Triazole Linkage Protein_Azide->Triazole Cyclooctyne Cyclooctyne Reagent Cyclooctyne->Triazole

Caption: Strain-promoted azide-alkyne cycloaddition.

G Decision Tree for Labeling Strategy start Start q1 Is site-specific labeling critical? start->q1 q2 Does the protein have an accessible Cysteine? q1->q2 No a1 Use Click Chemistry q1->a1 Yes a2 Use Maleimide Chemistry q2->a2 Yes a3 Consider introducing a Cysteine or use NHS Ester Chemistry q2->a3 No a4 Use NHS Ester Chemistry a3->a4

Caption: Decision tree for selecting a labeling strategy.

Conclusion

The choice of a protein labeling strategy is a critical decision in experimental design. This compound provides a simple and high-yielding method for labeling abundant primary amines, making it suitable for applications where site-specificity is not a primary concern. For more controlled and specific labeling, maleimide chemistry targeting cysteine residues is a superior option. When absolute specificity is paramount, the investment in protein engineering required for click chemistry is justified by the unparalleled precision and efficiency of the bioorthogonal reaction. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the most appropriate method to achieve their scientific goals.

References

The Linker in Focus: A Comparative Guide to PEG vs. Alkyl Linkers in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of therapeutic success. While often perceived as a simple spacer, the linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of two of the most common flexible linker classes, polyethylene (B3416737) glycol (PEG) and alkyl chains, supported by experimental data to inform rational PROTAC design.

The linker's composition, length, and flexibility are pivotal in orchestrating the formation of a productive ternary complex between the target protein and the E3 ligase, the cornerstone of PROTAC-mediated protein degradation.[1] An inappropriate linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[2] This guide delves into a comparative analysis of PEG and alkyl linkers, summarizing key performance metrics and providing detailed experimental protocols for their evaluation.

Comparative Analysis of Linker Performance

The decision between a PEG-based and an alkyl linker can significantly impact a PROTAC's performance. The following tables summarize quantitative data from various studies, offering insights into how these linker architectures can affect critical parameters like degradation potency (DC50 and Dmax) and cell permeability. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[2]

Physicochemical Properties

The fundamental differences in the chemical nature of PEG and alkyl linkers directly translate to distinct physicochemical properties. PEG linkers, with their repeating ethylene (B1197577) glycol units, are inherently more hydrophilic, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[1] In contrast, alkyl linkers are more lipophilic.[1]

Table 1: Impact of Linker Composition on Physicochemical Properties of BRD4-Targeting PROTACs [3]

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Degradation Efficiency and Cell Permeability

The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein within a cellular context. This is quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[2] Cell permeability is another crucial factor, as the PROTAC must be able to cross the cell membrane to reach its intracellular target.

Interestingly, the relationship between linker type and these biological outcomes is not always straightforward. While the hydrophilicity of PEG can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can also be advantageous.[3] PEG linkers are more inclined to adopt folded conformations, which can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[3] Conversely, shorter alkyl linkers have been advocated to improve permeability by reducing the topological polar surface area.[4]

Table 2: Influence of Linker Composition on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs [3]

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

In one study, it was observed that for a series of VHL-based PROTACs, increasing the number of PEG units in the linker reduced permeability.[4] However, a PROTAC with an alkyl linker in the same series was found to be the least permeable, suggesting that the relationship is complex and context-dependent.[4]

Table 3: Comparative Permeability of VHL-Based PROTACs with PEG and Alkyl Linkers [4]

CompoundLinkerPermeability (Pₑ, 10⁻⁶ cm/s)
15 1-unit PEG0.005
17 Alkyl0.002
Data from a study on VH032-based PROTACs.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow for comparing PROTAC linkers.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Linker_Comparison_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation start PROTAC Design: Same POI & E3 Ligands, Varying Linkers (PEG vs. Alkyl) synthesis Synthesis of PROTAC Library start->synthesis ternary_complex Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) synthesis->ternary_complex ubiquitination In Vitro Ubiquitination Assay synthesis->ubiquitination permeability Cell Permeability Assay (e.g., PAMPA) synthesis->permeability degradation Degradation Assay (Western Blot) Determine DC50 & Dmax synthesis->degradation data_analysis Data Analysis & Comparative Assessment ternary_complex->data_analysis ubiquitination->data_analysis permeability->data_analysis pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies degradation->pk_pd degradation->data_analysis pk_pd->data_analysis

Caption: Generalized workflow for comparing PEG and alkyl linkers in PROTACs.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines of key experimental protocols.

Cellular Degradation Assay (Western Blot)

This assay is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.[5][6]

a. Cell Seeding and Treatment:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC (e.g., a 10-point, 3-fold serial dilution starting from 10 µM) for a predetermined time (e.g., 18-24 hours).[7] Include a vehicle control (e.g., DMSO).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells once with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[5]

c. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[7]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[7]

d. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control.

  • Normalize the target protein intensity to the loading control.

  • Plot the normalized target protein levels against the PROTAC concentration to determine the DC50 and Dmax.[7]

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-dependent ubiquitination of the target protein.[8]

a. Reaction Setup (25 µL reaction):

  • On ice, prepare a master mix containing:

    • 13.25 µL ddH₂O

    • 2.5 µL 10X Ubiquitination Buffer

    • 1.25 µL ATP (10 mM)

    • 1.25 µL E1 Enzyme (e.g., 500 nM)

    • 1.25 µL E2 Enzyme (e.g., 2.5 µM)

    • 2.0 µL Ubiquitin (e.g., 100 µM)

    • 1.25 µL Protein of Interest (POI) (e.g., 2.5 µM)

  • In separate tubes, add 22.75 µL of the master mix.

  • Add 1.0 µL of the E3 Ligase Complex (e.g., 1 µM).

  • Add 1.25 µL of the PROTAC (at various concentrations) or DMSO (vehicle control).

b. Incubation:

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer.

c. Detection:

  • Separate the reaction products by SDS-PAGE.

  • Transfer to a PVDF membrane and perform a Western blot using an antibody against the POI to detect the unmodified protein and higher molecular weight ubiquitinated species.[8]

Ternary Complex Formation Assay (e.g., TR-FRET)

This biophysical assay confirms that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex.[9][10]

a. Reagents:

  • Purified, tagged versions of the target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged CRBN/DDB1).

  • TR-FRET donor (e.g., Tb-anti-GST antibody) and acceptor (e.g., AF488-anti-His antibody) fluorophores.[9]

b. Assay Setup (in a microplate):

  • Combine the purified target protein, E3 ligase, donor and acceptor antibodies with varying concentrations of your PROTAC.

  • Incubate the mixture at room temperature to allow for complex formation (e.g., 180 minutes).[9]

c. FRET Measurement:

  • Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates that the two proteins are in close proximity, signifying ternary complex formation.

d. Data Analysis:

  • Plot the FRET signal against the PROTAC concentration. A characteristic bell-shaped curve (the "hook effect") is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.[11]

Conclusion

The selection of a linker is a pivotal step in the design of effective PROTACs. PEG linkers offer the advantages of enhanced aqueous solubility and biocompatibility, while alkyl linkers provide synthetic simplicity and metabolic stability.[1] The optimal choice is highly dependent on the specific target and E3 ligase pair, and empirical testing is crucial. The "trial and error" approach to linker design is gradually being superseded by more rational, structure-guided strategies. Advances in computational modeling and structural biology will further illuminate the intricate interplay between the linker and the ternary complex, paving the way for the design of next-generation protein degraders with superior potency, selectivity, and drug-like properties.

References

Safety Operating Guide

Proper Disposal of Boc-N-PEG1-C2-NHS Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Boc-N-PEG1-C2-NHS ester must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this chemical, from initial handling to final waste stream allocation.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

  • Engineering Controls : Always handle the compound within a chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • General Hygiene : Wash hands thoroughly after handling.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular solid waste.

Step 1: Inactivation of the NHS Ester

The N-hydroxysuccinimide (NHS) ester is a reactive group that should be deactivated before disposal. This can be achieved through hydrolysis or by quenching with a primary amine.

Method A: Hydrolysis

The rate of hydrolysis of the NHS ester is pH-dependent. Increasing the pH of an aqueous solution will accelerate the breakdown of the reactive ester.

pHTemperatureHalf-life of NHS Ester Hydrolysis
7.00°C4-5 hours
8.64°C10 minutes

Source: Thermo Fisher Scientific.[2]

Experimental Protocol for Hydrolysis:

  • Prepare a basic solution, such as 0.1 M sodium hydroxide (B78521) or a buffer with a pH greater than 8.

  • Dissolve the this compound waste in an appropriate solvent, and then slowly add it to the basic solution while stirring.

  • Allow the mixture to stand for a sufficient time to ensure complete hydrolysis (refer to the table above). For example, at a pH of 8.6, a reaction time of at least one hour is recommended to ensure complete deactivation.

  • Neutralize the solution with a mild acid (e.g., 0.1 M HCl) to a pH between 6 and 8.

Method B: Quenching with an Amine

Excess amine-containing reagents can be used to quench the reactivity of the NHS ester.

Experimental Protocol for Quenching:

  • Prepare a solution of a quenching agent such as Tris, lysine, or glycine (B1666218) at a concentration of 20-50mM.[3]

  • Dissolve the this compound waste in a suitable solvent.

  • Slowly add the dissolved waste to the quenching solution while stirring.

  • Allow the reaction to proceed for at least one hour at room temperature to ensure complete quenching.

Step 2: Segregation and Labeling

Following inactivation, the resulting solution should be treated as chemical waste.

  • Transfer the inactivated solution to a designated, properly labeled hazardous waste container.

  • The label should clearly state the contents, including the name of the original compound and the inactivation reagents used.

Step 3: Final Disposal

  • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.

  • Arrange for pickup and disposal by a licensed chemical waste disposal company, in accordance with local, state, and federal regulations.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For solid spills, avoid generating dust.[4] Mix the material with an inert absorbent such as sand or vermiculite, sweep it up, and place it in a tightly closed container for disposal.[1]

  • For liquid spills, absorb the material with an inert absorbent and place it in a sealed container.

  • Clean the spill area thoroughly with soap and water.

  • Do not allow the material to enter drains or water courses.[1]

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Initial Handling cluster_inactivation Inactivation of NHS Ester cluster_final_disposal Final Disposal Start This compound Waste PPE Wear Appropriate PPE: - Gloves - Goggles - Lab Coat Start->PPE FumeHood Work in a Chemical Fume Hood Start->FumeHood Inactivation Choose Inactivation Method PPE->Inactivation FumeHood->Inactivation Hydrolysis Hydrolysis (e.g., pH > 8.6) Inactivation->Hydrolysis Aqueous Quenching Quenching (e.g., Tris, Glycine) Inactivation->Quenching Amine Solution Collect Collect Inactivated Waste in a Labeled Container Hydrolysis->Collect Quenching->Collect LicensedDisposal Dispose via Licensed Waste Contractor Collect->LicensedDisposal

References

Personal protective equipment for handling Boc-N-PEG1-C2-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling Boc-N-PEG1-C2-NHS ester, a PEG-based PROTAC linker. Adherence to these protocols is critical for minimizing risk and ensuring experimental integrity.

Core Safety Information:

While a specific Safety Data Sheet (SDS) for this compound was not directly retrieved, analysis of SDS for structurally similar PEGylated NHS esters, such as N-(Azido-PEG2)-N-Boc-PEG3-NHS ester and Boc-NH-PEG2-C2-NHS ester, indicates that this compound should be handled with care.[1][2] It is likely to be classified as hazardous, with potential risks including:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[2]

  • Harmful if Swallowed: May be harmful if ingested.[2]

Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE) Requirements

A comprehensive approach to personal protection is necessary to mitigate the identified risks. The following table summarizes the required PPE for handling this compound.

Protection Area Required PPE Specifications and Best Practices
Eye and Face Protection Safety Goggles or Safety Glasses with side shieldsMust be worn at all times in the laboratory. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[3]
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for protection against incidental splashes.[3] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
Body Protection Laboratory CoatA long-sleeved lab coat is required to protect skin and clothing from contamination. Ensure the coat is fully buttoned.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended.When handling the solid powder outside of a fume hood, a dust mask (e.g., N95) may be necessary to prevent inhalation.[4]

Operational Plan for Safe Handling

Proper handling techniques are as crucial as wearing the correct PPE. Follow these procedural steps to ensure a safe operational workflow.

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Personal Protective Equipment: Put on all required PPE as detailed in the table above.

  • Handling the Solid:

    • This compound is a white to off-white solid.[5]

    • Handle the solid form of the compound in a chemical fume hood to minimize inhalation risk.

    • Avoid generating dust. If weighing the powder, do so carefully and in a contained space.

  • Preparing Solutions:

    • NHS esters are moisture-sensitive.[6] Use anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for dissolution.[6][7]

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside.[6][8]

    • Prepare solutions in a chemical fume hood.

  • Reaction Quenching: After the reaction is complete, any unreacted NHS ester can be quenched by adding an excess of an amine-containing buffer such as Tris or glycine.[6]

Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

  • Solid Waste: All solid materials that have come into contact with this compound, including pipette tips, vials, and contaminated gloves, should be disposed of in a designated hazardous waste container.[4]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Decontamination: Clean any spills immediately with an appropriate solvent and decontaminate the area.

Experimental Workflow and Safety Decision Making

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Review Safety Data Sheet (or equivalent hazard information) B Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation A->B C Locate Safety Equipment (Fume Hood, Eyewash, Shower) B->C D Select and Don Appropriate PPE C->D Proceed to Handling E Handle solid in a Fume Hood D->E F Prepare solutions with anhydrous solvents E->F G Perform Experiment F->G H Quench unreacted NHS ester G->H Experiment Complete I Segregate and Dispose of Hazardous Waste H->I J Decontaminate work area I->J K Safe Completion J->K End of Procedure

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。